molecular formula C23H29NO4 B15591986 Paxiphylline D

Paxiphylline D

Cat. No.: B15591986
M. Wt: 383.5 g/mol
InChI Key: KGESJSJJGMUDSQ-KDKDKDDWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Paxiphylline D is a useful research compound. Its molecular formula is C23H29NO4 and its molecular weight is 383.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C23H29NO4

Molecular Weight

383.5 g/mol

IUPAC Name

methyl (1R,2S,3R,5R,6S,8S,10S)-2,6-dimethyl-8-oxido-20-oxo-8-azoniahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icosa-13(19),16-diene-17-carboxylate

InChI

InChI=1S/C23H29NO4/c1-12-10-24(27)11-14-6-4-13-5-7-15-17(21(26)28-3)9-23(19(13)15)20(25)16(12)8-18(24)22(14,23)2/h12,14,16,18H,4-11H2,1-3H3/t12-,14-,16-,18-,22-,23+,24+/m1/s1

InChI Key

KGESJSJJGMUDSQ-KDKDKDDWSA-N

Origin of Product

United States

Foundational & Exploratory

Doxofylline's Mechanism of Action: A Reevaluation Beyond Phosphodiesterase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Doxofylline (B1670904), a methylxanthine derivative, has long been categorized alongside its predecessor, theophylline (B1681296), as a phosphodiesterase (PDE) inhibitor for the treatment of respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD). However, a growing body of evidence necessitates a significant revision of this classical understanding. This technical guide synthesizes current research to provide an in-depth analysis of doxofylline's mechanism of action, with a core focus on its nuanced interaction with phosphodiesterases. Contrary to earlier assumptions, doxofylline exhibits a remarkably weak inhibitory effect on most PDE isoenzymes. Its favorable safety profile, particularly the reduced incidence of cardiac and central nervous system side effects compared to theophylline, is primarily attributed to its negligible affinity for adenosine (B11128) receptors. Furthermore, emerging research points towards a novel mechanism involving interaction with β2-adrenoceptors as a significant contributor to its bronchodilatory effects. This guide presents the available quantitative data, details relevant experimental methodologies, and provides visual representations of the key signaling pathways to offer a comprehensive and updated perspective for researchers and drug development professionals.

Phosphodiesterase Inhibition: A Reassessment

The prevailing hypothesis for the bronchodilatory action of methylxanthines has been the non-selective inhibition of phosphodiesterases, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent relaxation of airway smooth muscle. However, rigorous pharmacological studies have revealed that doxofylline deviates significantly from this general mechanism.

Quantitative Analysis of PDE Inhibition

Detailed enzymatic assays investigating the inhibitory activity of doxofylline against a panel of PDE isoenzymes have demonstrated a lack of significant effect at therapeutically relevant concentrations.[1][2] While some older literature suggests PDE inhibition as the primary mechanism, more recent and specific studies indicate that doxofylline is a very weak PDE inhibitor.[3][4] The only notable, albeit modest, inhibition is observed against PDE2A1, and only at high concentrations.[2][3][4]

For comparative purposes, the table below summarizes the available data on the inhibitory activity of doxofylline and theophylline against various PDE isoenzymes. It is important to note the scarcity of specific IC50 values for doxofylline in the literature, which itself is an indicator of its weak activity.

IsoenzymeDoxofylline IC50Theophylline IC50Predominant Effect of Inhibition
PDE2A1 Weak inhibition at high concentrations (e.g., 10⁻⁴ M)[3][4]~100 µMcGMP-stimulated cAMP and cGMP hydrolysis
PDE3 No significant inhibition[2]~10-40 µMBronchodilation, cardiac contraction
PDE4 No significant inhibition[2]~100-300 µMAnti-inflammatory, bronchodilation
PDE5 No significant inhibition~30-100 µMVasodilation

Note: The IC50 values for theophylline can vary between studies and experimental conditions.

Implications for cAMP-Mediated Signaling

Consistent with its weak PDE inhibitory profile, studies on human airway smooth muscle (ASM) cells have shown that doxofylline, much like theophylline, does not significantly increase cAMP production, even in the presence of a β2-agonist like formoterol.[5][6] This finding challenges the long-held belief that the primary bronchodilatory effect of doxofylline is mediated through the cAMP-PKA pathway initiated by PDE inhibition.

The Crucial Role of Low Adenosine Receptor Affinity

A key differentiator between doxofylline and theophylline, and a primary contributor to doxofylline's enhanced safety profile, is its markedly lower affinity for adenosine receptors.[2][7] Theophylline's antagonism of A1 and A2A receptors is responsible for many of its undesirable side effects, including cardiac arrhythmias, tachycardia, and central nervous system stimulation.

Quantitative Comparison of Adenosine Receptor Affinity

Radioligand binding assays have consistently demonstrated that doxofylline's affinity for adenosine A1, A2A, and A2B receptors is significantly lower than that of theophylline. The affinity of doxofylline for these receptors is reported to be in the range of >100 µM, a concentration that is not typically reached at therapeutic doses.[2][8]

ReceptorDoxofylline KᵢTheophylline KᵢPhysiological Effect of Antagonism
Adenosine A1 > 100 µM[2][8]~10-30 µMCardiac chronotropy and inotropy, bronchoconstriction
Adenosine A2A > 100 µM[2][8]~2-10 µMVasodilation, anti-inflammatory effects
Adenosine A2B > 100 µM[2][8]~10-30 µMBronchoconstriction, inflammation

An Emerging Mechanism: Interaction with β2-Adrenoceptors

Recent research has uncovered a novel and potentially significant mechanism of action for doxofylline: direct interaction with β2-adrenoceptors.[1][2][8] A study employing nonlinear chromatography, frontal analysis, and molecular docking has provided evidence that doxofylline binds to β2-adrenoceptors, suggesting a direct role in the relaxation of airway smooth muscle.[2][8] This interaction is hypothesized to be a key driver of its bronchodilatory effects, independent of PDE inhibition. The binding is thought to involve hydrogen bond formation with serine residues 169 and 173 of the receptor.[1][8]

Experimental Protocols

Phosphodiesterase (PDE) Activity Assay

A standard method to determine the inhibitory activity of a compound against PDE isoenzymes is the two-step radioenzymatic assay.[9][10]

  • Principle: This assay measures the conversion of a radiolabeled cyclic nucleotide (e.g., [³H]-cAMP) to its corresponding 5'-monophosphate by a specific PDE isoenzyme. The product is then converted to the corresponding nucleoside by a nucleotidase, and the radioactivity is quantified.

  • Reaction Setup: The assay is typically performed in a multi-well plate format. Each reaction mixture contains the purified PDE enzyme, the radiolabeled substrate (cAMP or cGMP), and the test compound (doxofylline) at various concentrations in a suitable buffer.

  • Incubation: The reaction mixture is incubated at 37°C for a predetermined period to allow for enzymatic hydrolysis of the substrate.

  • Termination and Separation: The reaction is terminated, often by the addition of a PDE inhibitor or by heat. The unreacted substrate and the product are then separated, commonly using ion-exchange chromatography.

  • Quantification: The amount of radioactivity in the product fraction is measured using liquid scintillation counting. The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then calculated from the dose-response curve.

Radioligand Binding Assay for Adenosine Receptors

To determine the binding affinity of doxofylline for adenosine receptors, a competitive radioligand binding assay is commonly employed.[11][12][13]

  • Principle: This assay measures the ability of a test compound (doxofylline) to compete with a radiolabeled ligand that has a known high affinity and specificity for the target receptor.

  • Membrane Preparation: Membranes are prepared from cells or tissues that express the adenosine receptor subtype of interest (e.g., HEK-293 cells transfected with the human A1 adenosine receptor).

  • Assay Setup: The assay is performed in tubes or multi-well plates. Each reaction contains the receptor-containing membranes, a fixed concentration of the radioligand (e.g., [³H]-DPCPX for A1 receptors), and varying concentrations of the unlabeled test compound (doxofylline).

  • Incubation: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting. The data is then analyzed to determine the inhibitory constant (Kᵢ) of the test compound, which reflects its binding affinity.

Visualizing the Mechanisms

Signaling Pathways

Doxofylline_Theophylline_Signaling cluster_Doxofylline Doxofylline cluster_Theophylline Theophylline Doxo Doxofylline Beta2 β2-Adrenoceptor Doxo->Beta2  Interaction PDE_D PDEs Doxo->PDE_D Very Weak Inhibition AC_D Adenylyl Cyclase Beta2->AC_D Activates cAMP_D cAMP AC_D->cAMP_D  Converts ATP to ATP_D ATP PKA_D PKA cAMP_D->PKA_D Activates cAMP_D->PDE_D Hydrolyzed by Relax_D Bronchodilation PKA_D->Relax_D Leads to Theo Theophylline PDE PDEs Theo->PDE Inhibits AdenoR Adenosine Receptors Theo->AdenoR Antagonizes cAMP_T cAMP cAMP_T->PDE Hydrolyzed by PKA_T PKA cAMP_T->PKA_T Activates Relax_T Bronchodilation PKA_T->Relax_T Leads to SideEffects Side Effects (Cardiac, CNS) AdenoR->SideEffects Leads to PDE_Assay_Workflow start Start prep Prepare PDE Enzyme, Radiolabeled Substrate, and Doxofylline Dilutions start->prep reaction Set up Reaction Mixture in Multi-well Plate prep->reaction incubate Incubate at 37°C reaction->incubate terminate Terminate Reaction incubate->terminate separate Separate Substrate and Product terminate->separate quantify Quantify Radioactivity of Product separate->quantify analyze Analyze Data and Calculate IC50 quantify->analyze end End analyze->end Doxofylline_vs_Theophylline cluster_pde PDE Inhibition cluster_adeno Adenosine Receptor Antagonism cluster_beta2 β2-Adrenoceptor Interaction cluster_safety Safety Profile Doxofylline Doxofylline Doxo_PDE Very Weak Doxofylline->Doxo_PDE Doxo_Adeno Negligible Doxofylline->Doxo_Adeno Doxo_Beta2 Evident Doxofylline->Doxo_Beta2 Doxo_Safety Favorable Doxofylline->Doxo_Safety Theophylline Theophylline Theo_PDE Non-selective Theophylline->Theo_PDE Theo_Adeno Significant Theophylline->Theo_Adeno Theo_Beta2 Not a primary mechanism Theophylline->Theo_Beta2 Theo_Safety Narrow Therapeutic Window Theophylline->Theo_Safety

References

Doxofylline: A Technical Deep Dive into its Molecular Structure and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and synthesis of Doxofylline, a xanthine (B1682287) derivative used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).

Molecular Structure

Doxofylline, with the IUPAC name 7-(1,3-dioxolan-2-ylmethyl)-1,3-dimethylpurine-2,6-dione, is a methylxanthine that is structurally related to theophylline (B1681296).[1][2][3] Its chemical formula is C₁₁H₁₄N₄O₄, and it has a molecular weight of 266.25 g/mol .[1][2][4] The core of the molecule is a xanthine scaffold, which is a purine (B94841) derivative with two oxo groups at positions 2 and 6. In Doxofylline, the nitrogen atoms at positions 1 and 3 are methylated. A key distinguishing feature is the presence of a 1,3-dioxolane (B20135) group attached to the xanthine ring at the N-7 position via a methyl bridge.[2][5] This dioxolane moiety is primarily responsible for the unique pharmacological profile of Doxofylline, particularly its reduced affinity for adenosine (B11128) receptors compared to theophylline, which is believed to contribute to its improved side-effect profile.[5]

The molecular structure of Doxofylline can be visualized as follows:

Caption: 2D representation of the Doxofylline molecular structure.

Physicochemical Properties

A summary of the key physicochemical properties of Doxofylline is presented in the table below.

PropertyValueReference
IUPAC Name7-(1,3-dioxolan-2-ylmethyl)-1,3-dimethylpurine-2,6-dione[1][2][3]
Chemical FormulaC₁₁H₁₄N₄O₄[1][2][4]
Molecular Weight266.25 g/mol [1][2][4]
CAS Number69975-86-6[1][2][4]
AppearanceWhite crystalline powder[1]
Melting Point144-145.5 °C[1]
SolubilitySoluble in water, acetone, ethyl acetate, hot methanol, hot ethanol, benzene, or chloroform.[1][6]
SMILESCN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC3OCCO3[7]

Synthesis of Doxofylline

The synthesis of Doxofylline typically involves the alkylation of theophylline at the N-7 position. A common and well-established method is the reaction of theophylline with 2-(bromomethyl)-1,3-dioxolane.

A general workflow for the synthesis of Doxofylline is outlined below:

Doxofylline_Synthesis_Workflow Theophylline Theophylline Reaction N-Alkylation Reaction Theophylline->Reaction Reagent 2-(bromomethyl)-1,3-dioxolane Reagent->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction Crude_Doxofylline Crude Doxofylline Reaction->Crude_Doxofylline Purification Purification (Recrystallization) Crude_Doxofylline->Purification Pure_Doxofylline Pure Doxofylline Purification->Pure_Doxofylline

Caption: General workflow for the synthesis of Doxofylline.

Experimental Protocol: Synthesis of Doxofylline

The following is a representative experimental protocol for the synthesis of Doxofylline.

Materials:

  • Theophylline

  • 2-(bromomethyl)-1,3-dioxolane

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Activated charcoal

  • Distilled water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve theophylline in DMF.

  • Addition of Reagents: To the stirred solution, add anhydrous potassium carbonate, followed by the dropwise addition of 2-(bromomethyl)-1,3-dioxolane.

  • Reaction: Heat the reaction mixture to a specified temperature (e.g., 80-90 °C) and maintain it for several hours with continuous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture to remove the inorganic salts.

  • Solvent Removal: Remove the DMF from the filtrate under reduced pressure to obtain the crude Doxofylline.

  • Purification:

    • Dissolve the crude product in hot ethanol.

    • Add a small amount of activated charcoal and heat the solution to reflux for a short period.

    • Filter the hot solution to remove the charcoal.

    • Allow the filtrate to cool slowly to room temperature and then in an ice bath to induce crystallization.

    • Collect the crystalline product by filtration, wash with cold ethanol, and dry under vacuum.

Characterization: The purity and identity of the synthesized Doxofylline can be confirmed using various analytical techniques, including:

  • Melting Point Determination: Compare the melting point of the synthesized product with the literature value.

  • Spectroscopic Methods:

    • ¹H NMR and ¹³C NMR: To confirm the molecular structure.

    • FT-IR: To identify the functional groups present.

    • Mass Spectrometry: To determine the molecular weight.

  • Chromatographic Methods:

    • HPLC: To assess the purity of the final product.

The yields of this synthesis are typically reported to be in the range of 70-85%, depending on the specific reaction conditions and purification methods employed.

This guide provides a foundational understanding of the molecular structure and a common synthetic route for Doxofylline. For more detailed and specific experimental conditions, including stoichiometries, reaction times, and purification solvents, consulting peer-reviewed scientific literature is recommended.

References

Doxofylline's Anti-Inflammatory Properties: An In-Vitro Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doxofylline (B1670904), a methylxanthine derivative, is utilized in the management of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Beyond its established bronchodilatory effects, a growing body of in-vitro evidence elucidates its distinct anti-inflammatory properties. This technical guide provides an in-depth overview of the current understanding of Doxofylline's anti-inflammatory mechanisms at the cellular and molecular level, supported by experimental data and detailed protocols. A key differentiator from its predecessor, theophylline (B1681296), appears to be its unique pharmacological profile, suggesting a better safety and tolerability profile.[1]

Core Anti-Inflammatory Mechanisms

In-vitro studies have revealed that Doxofylline exerts its anti-inflammatory effects through a multi-faceted approach, targeting various immune cells and signaling pathways. The primary mechanisms identified include the inhibition of Protein Kinase C (PKC), modulation of the NLRP3 inflammasome, and a demonstrated, though less direct, influence on inflammatory cell activity.

Inhibition of Protein Kinase C (PKC)

A significant distinction in the anti-inflammatory mechanism of Doxofylline compared to theophylline lies in its effect on Protein Kinase C (PKC). In-vitro studies on human monocytes have shown that Doxofylline, at equimolar doses, exhibits an inhibitory effect on PKC activity, an action not observed with theophylline.[2] This suggests that Doxofylline's modulation of inflammatory pathways in monocytes may be, at least in part, mediated through the PKC signaling cascade.

Experimental Protocol: In-Vitro PKC Activity Assay

This protocol outlines a general method for assessing the inhibitory effect of Doxofylline on PKC activity in a cellular context.

  • Cell Culture: Human monocytic cell lines (e.g., THP-1 or U937) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO2 humidified incubator.

  • Cell Stimulation: Monocytes are seeded in appropriate culture plates and pre-treated with varying concentrations of Doxofylline for a specified time (e.g., 1 hour). Subsequently, cells are stimulated with a PKC activator, such as Phorbol 12-myristate 13-acetate (PMA), to induce PKC activation.

  • PKC Activity Measurement: Cell lysates are prepared, and PKC activity is determined using a commercially available PKC kinase activity assay kit. These kits typically employ a specific PKC substrate peptide and measure the incorporation of radiolabeled phosphate (B84403) (from [γ-³²P]ATP) or utilize phosphorylation-specific antibodies in an ELISA-based format.

  • Data Analysis: The percentage of PKC inhibition by Doxofylline is calculated by comparing the PKC activity in Doxofylline-treated cells to that in stimulated, untreated control cells. IC50 values can be determined by plotting the percentage of inhibition against a range of Doxofylline concentrations.

Modulation of the NLRP3 Inflammasome

Doxofylline has been shown to suppress the activation of the NOD-like receptor protein 3 (NLRP3) inflammasome in human bronchial epithelial cells (16HBE). This multiprotein complex plays a crucial role in the innate immune response by activating caspase-1, which in turn processes pro-inflammatory cytokines IL-1β and IL-18 into their mature, secreted forms.

In-vitro experiments demonstrate that Doxofylline dose-dependently inhibits the LPS-induced release of both IL-1β and IL-18 from 16HBE cells. This inhibition is associated with a reduction in the expression of NLRP3 and the cleaved, active form of caspase-1 (p10).

Experimental Protocol: NLRP3 Inflammasome Activation and Cytokine Measurement

  • Cell Culture: Human bronchial epithelial cells (16HBE) are maintained in appropriate culture medium.

  • Inflammasome Activation: Cells are seeded and pre-incubated with Doxofylline at various concentrations (e.g., 5 and 10 µM) for a defined period. Subsequently, the cells are stimulated with lipopolysaccharide (LPS) to induce NLRP3 inflammasome activation.

  • Cytokine Measurement: The cell culture supernatants are collected, and the concentrations of secreted IL-1β and IL-18 are quantified using specific Enzyme-Linked Immunosorbent Assays (ELISA).

  • Western Blot Analysis: Cell lysates are prepared and subjected to SDS-PAGE and Western blotting to analyze the protein expression levels of NLRP3 and the cleaved form of caspase-1 (p10).

  • Data Analysis: The inhibitory effect of Doxofylline on cytokine release is expressed as a percentage of the LPS-stimulated control. Dose-response curves can be generated to determine IC50 values.

Quantitative Data on Anti-Inflammatory Effects

The following tables summarize the available quantitative data from in-vitro studies on Doxofylline's anti-inflammatory properties.

Cell TypeInflammatory StimulusMeasured ParameterDoxofylline Concentration% Inhibition / Effect
Human Bronchial Epithelial Cells (16HBE)LPS (1 µg/ml)IL-1β Release5 µMDose-dependent inhibition
Human Bronchial Epithelial Cells (16HBE)LPS (1 µg/ml)IL-1β Release10 µMStrong dose-dependent inhibition
Human Bronchial Epithelial Cells (16HBE)LPS (1 µg/ml)IL-18 Release5 µMDose-dependent inhibition
Human Bronchial Epithelial Cells (16HBE)LPS (1 µg/ml)IL-18 Release10 µMStrong dose-dependent inhibition
Human LeukocytesfMLPMigration10 µMSignificant reduction (fMLP: 37.8 ± 0.5 vs Doxofylline: 15.1 ± 1.2 cells x 10⁴/ml)[3]
Animal ModelInflammatory StimulusMeasured ParameterDoxofylline Dose (i.p.)Result
BALB/c miceE. coli LPS (10 µ g/mouse )IL-6 release in BAL fluid1 mg/kgSignificant inhibition (LPS: 1255.6 ± 143.9 vs Doxofylline: 527.7 ± 182.9 pg/ml)[3]
BALB/c miceE. coli LPS (10 µ g/mouse )TNF-α release in BAL fluid1 mg/kgSignificant inhibition (LPS: 1255.6 ± 143.9 vs Doxofylline: 527.7 ± 182.9 pg/ml)[3]
BALB/c miceE. coli LPS (10 µ g/mouse )IL-6 release in BAL fluid0.3 mg/kgSignificant inhibition (LPS: 1255.6 ± 143.9 vs Doxofylline: 823.2 ± 102.3 pg/ml)[3]
BALB/c miceE. coli LPS (10 µ g/mouse )TNF-α release in BAL fluid0.3 mg/kgSignificant inhibition (LPS: 1255.6 ± 143.9 vs Doxofylline: 823.2 ± 102.3 pg/ml)[3]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

G cluster_0 Inflammatory Stimulus (e.g., PMA) cluster_1 Cellular Response PMA PMA PKC Protein Kinase C (PKC) PMA->PKC Downstream Downstream Inflammatory Signaling PKC->Downstream Doxofylline Doxofylline Doxofylline->PKC Inhibits

Doxofylline's Inhibition of the PKC Pathway

G cluster_0 Inflammatory Stimulus cluster_1 NLRP3 Inflammasome Pathway LPS LPS NLRP3 NLRP3 Inflammasome Activation LPS->NLRP3 Casp1 Caspase-1 Activation NLRP3->Casp1 ProIL1b Pro-IL-1β Casp1->ProIL1b Cleavage ProIL18 Pro-IL-18 Casp1->ProIL18 Cleavage IL1b Secreted IL-1β ProIL1b->IL1b IL18 Secreted IL-18 ProIL18->IL18 Doxofylline Doxofylline Doxofylline->NLRP3 Inhibits

Doxofylline's Modulation of the NLRP3 Inflammasome

G cluster_workflow General In-Vitro Anti-Inflammatory Assay Workflow start 1. Cell Culture (e.g., Monocytes, Epithelial Cells) pretreatment 2. Pre-treatment with Doxofylline (Dose-response) start->pretreatment stimulation 3. Stimulation with Inflammatory Agent (e.g., LPS, PMA) pretreatment->stimulation incubation 4. Incubation stimulation->incubation supernatant 5a. Supernatant Collection incubation->supernatant lysate 5b. Cell Lysis incubation->lysate elisa 6a. Cytokine/Mediator Quantification (ELISA) supernatant->elisa western 6b. Protein Expression/Phosphorylation (Western Blot) lysate->western end 7. Data Analysis (% Inhibition, IC50) elisa->end western->end

General Experimental Workflow for In-Vitro Studies

Effects on Inflammatory Cells

Neutrophils

Doxofylline has been demonstrated to inhibit the migration of human leukocytes in vitro. Specifically, it significantly reduces fMLP-induced leukocyte migration, with a maximum effect observed at a concentration of 10 µM.[3] This suggests a direct effect on neutrophil chemotaxis, a critical process in the inflammatory response.

Experimental Protocol: In-Vitro Neutrophil Migration Assay

  • Neutrophil Isolation: Human neutrophils are isolated from fresh peripheral blood of healthy donors using density gradient centrifugation.

  • Chemotaxis Assay: A Boyden chamber assay or a more advanced microfluidic device can be used. Neutrophils, pre-incubated with or without Doxofylline, are placed in the upper chamber. The lower chamber contains a chemoattractant such as N-formyl-methionyl-leucyl-phenylalanine (fMLP).

  • Quantification of Migration: After an incubation period, the number of neutrophils that have migrated through the porous membrane to the lower chamber is quantified by microscopy or flow cytometry.

  • Data Analysis: The inhibition of migration by Doxofylline is calculated as a percentage of the migration observed in the absence of the drug.

Eosinophils and Other Inflammatory Cells

While the direct in-vitro effects of Doxofylline on eosinophil degranulation and the activity of other inflammatory cells are not as extensively documented as for neutrophils and monocytes, its ability to reduce eosinophil infiltration in animal models of allergic inflammation suggests a potential modulatory role. Further in-vitro studies are warranted to elucidate the specific mechanisms involved.

Unexplored and Differentiating Mechanisms

NF-κB and MAPK Pathways

Current in-vitro literature does not provide direct evidence for the modulation of the Nuclear Factor-kappa B (NF-κB) or Mitogen-Activated Protein Kinase (MAPK) signaling pathways by Doxofylline. While these pathways are central to the inflammatory response and are known targets for other anti-inflammatory drugs, including theophylline, studies on Doxofylline have highlighted alternative mechanisms such as PKC inhibition.[2] One study on airway smooth muscle cells found that, unlike theophylline, Doxofylline did not inhibit TNF-α-induced IL-8 secretion, a process often linked to NF-κB activation. This further underscores the distinct pharmacological profile of Doxofylline.

Conclusion

The in-vitro anti-inflammatory properties of Doxofylline are becoming increasingly evident, with demonstrated effects on key inflammatory cells and signaling pathways. Its inhibitory action on Protein Kinase C and the NLRP3 inflammasome, coupled with its ability to reduce neutrophil migration, provides a molecular basis for its clinical benefits beyond bronchodilation. Notably, the mechanisms of action of Doxofylline appear to be distinct from those of theophylline, which may contribute to its improved safety profile. Further research is needed to fully elucidate its effects on other inflammatory pathways, such as NF-κB and MAPK, and to expand the quantitative understanding of its potency in various in-vitro models. This technical guide serves as a comprehensive resource for researchers and professionals in the field, summarizing the current knowledge and providing a framework for future investigations into the anti-inflammatory potential of Doxofylline.

References

The Genesis and Advancement of Doxofylline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive overview of the history, development, and mechanistic intricacies of the bronchodilator, doxofylline (B1670904), tailored for researchers, scientists, and professionals in drug development.

Introduction: The Evolution from Traditional Xanthines

Doxofylline, a methylxanthine derivative, represents a significant advancement in the pharmacological treatment of obstructive airway diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1] Chemically distinct from its predecessor, theophylline (B1681296), through the addition of a dioxolane group at the N7 position, doxofylline was developed to optimize the therapeutic benefits of xanthines while mitigating their well-documented adverse effects.[2] This technical guide provides an in-depth exploration of the history, chemical synthesis, mechanism of action, and the extensive preclinical and clinical research that has defined the development of doxofylline as a premier bronchodilator.

Historically, xanthines like theophylline have been a cornerstone in the management of bronchoconstriction.[3] However, their clinical utility is often hampered by a narrow therapeutic index and a propensity for adverse reactions, including cardiovascular and central nervous system stimulation.[4] These side effects are largely attributed to the non-selective inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine (B11128) A1 and A2A receptors.[2] The development of doxofylline was driven by the need for a bronchodilator with a comparable efficacy to theophylline but a significantly improved safety profile.[4]

Chemical Synthesis of Doxofylline

The chemical synthesis of doxofylline, 7-(1,3-dioxolan-2-ylmethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione, is a crucial aspect of its development. The following section details a common and efficient synthetic protocol.

Experimental Protocol: Synthesis of Doxofylline

This protocol outlines a one-step reaction for the synthesis of doxofylline from theophylline and 2-bromomethyl-1,3-dioxolane (B1266232).

Materials:

Procedure:

  • To a suitable reaction vessel, add 13 kg (72.16 mol) of theophylline, 8 L of acetone, 5.77 kg (144.32 mol) of sodium hydroxide, and 0.7 kg (2.16 mol) of tetrabutylammonium bromide.

  • Stir the mixture for 10 minutes to ensure homogeneity.

  • Add 14.47 kg (86.64 mmol) of 2-bromomethyl-1,3-dioxolane to the reaction mixture.

  • Reflux the mixture for approximately 6.3 hours. The progress of the reaction should be monitored by thin-layer chromatography using an acetone:dichloromethane (3:1) solvent system.

  • Upon completion of the reaction, distill off the solvent under reduced pressure.

  • Wash the residue three times with a saturated brine solution.

  • Recrystallize the crude product from absolute ethanol to yield pure doxofylline.

This method typically results in a high yield (approximately 90%) of doxofylline with a purity exceeding 98.5%.

Mechanism of Action: A Multi-faceted Approach to Bronchodilation

Doxofylline's efficacy as a bronchodilator stems from a multi-pronged mechanism of action that distinguishes it from earlier xanthines. Its primary actions involve the inhibition of phosphodiesterase enzymes and interaction with β2-adrenoceptors, leading to bronchial smooth muscle relaxation.

Phosphodiesterase (PDE) Inhibition

A key mechanism of action for doxofylline is the inhibition of phosphodiesterase (PDE) enzymes, particularly PDE2A1.[3] PDEs are responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a critical second messenger in airway smooth muscle cells. By inhibiting PDE, doxofylline increases intracellular cAMP levels, leading to the activation of protein kinase A (PKA). PKA then phosphorylates several downstream targets that collectively promote smooth muscle relaxation and, consequently, bronchodilation.[5]

Doxofylline Doxofylline PDE Phosphodiesterase (PDE) Doxofylline->PDE Inhibits cAMP_hydrolysis cAMP Hydrolysis PDE->cAMP_hydrolysis cAMP Increased cAMP cAMP_hydrolysis->cAMP Decreased PKA Protein Kinase A (PKA) Activation cAMP->PKA Relaxation Bronchial Smooth Muscle Relaxation PKA->Relaxation

Doxofylline's Inhibition of Phosphodiesterase.
Interaction with β2-Adrenoceptors

Studies have demonstrated that doxofylline also interacts with β2-adrenoceptors.[6] While not a direct agonist, this interaction is believed to potentiate the effects of endogenous and exogenous β2-agonists, further contributing to the increase in intracellular cAMP and subsequent bronchodilation. This synergistic effect enhances the overall efficacy of the drug.

Reduced Affinity for Adenosine Receptors

A critical distinguishing feature of doxofylline is its significantly lower affinity for adenosine A1 and A2A receptors compared to theophylline.[3][7] The antagonism of these receptors by theophylline is linked to many of its adverse effects, including cardiac arrhythmias and central nervous system stimulation. Doxofylline's reduced affinity for these receptors is a key factor in its improved safety and tolerability profile.[4]

cluster_theophylline Theophylline cluster_doxofylline Doxofylline Theophylline Theophylline Adenosine_R_T Adenosine A1/A2A Receptors Theophylline->Adenosine_R_T Antagonizes Side_Effects_T Adverse Effects (Cardiac, CNS) Adenosine_R_T->Side_Effects_T Doxofylline Doxofylline Adenosine_R_D Adenosine A1/A2A Receptors Doxofylline->Adenosine_R_D Low Affinity Side_Effects_D Reduced Adverse Effects Adenosine_R_D->Side_Effects_D

Comparative Adenosine Receptor Affinity.

Preclinical and Clinical Development

The development of doxofylline has been supported by a robust body of preclinical and clinical research, demonstrating its efficacy and safety in various models and patient populations.

Preclinical Studies

Preclinical investigations have been instrumental in elucidating the pharmacological profile of doxofylline.

This model is a standard preclinical assay to evaluate the bronchodilator activity of new compounds.

Materials:

  • Male Hartley guinea pigs (300-400 g)

  • Histamine (B1213489) solution (0.25%)

  • Doxofylline solution

  • Whole-body plethysmograph

Procedure:

  • Administer doxofylline or a vehicle control to the guinea pigs at various doses.

  • After a predetermined time, place each animal in a whole-body plethysmograph to measure baseline respiratory parameters.

  • Expose the animals to an aerosol of 0.25% histamine solution.

  • Record the time to the onset of pre-convulsive dyspnea.

  • The protective effect of doxofylline is determined by its ability to delay the onset of histamine-induced bronchoconstriction compared to the control group.

Clinical Trials

Numerous clinical trials have been conducted to evaluate the efficacy and safety of doxofylline in patients with asthma and COPD. These studies have consistently shown that doxofylline is an effective bronchodilator with a favorable safety profile compared to theophylline.

These two multicenter, double-blind, randomized, placebo-controlled trials were pivotal in establishing the clinical profile of doxofylline in asthma.[8]

Experimental Protocol:

  • Study Design: Patients with asthma were randomized to receive oral doxofylline (200 mg or 400 mg t.i.d.), theophylline (250 mg t.i.d.), or placebo for 12 weeks.[8]

  • Inclusion Criteria: Patients aged 16 years or older with a diagnosis of asthma, a forced expiratory volume in 1 second (FEV1) between 50% and 80% of the predicted value, and a demonstrated reversibility of bronchoconstriction of at least 15% after albuterol administration.[8]

  • Efficacy Endpoints: The primary efficacy endpoint was the change from baseline in FEV1. Secondary endpoints included the rate of asthma events and the use of rescue medication (albuterol).[8]

  • Safety Assessments: Adverse events were recorded throughout the study.

The Long-term Efficacy and Safety of Doxofylline in Asthma (LESDA) study was a multicenter, open-label, Phase III trial that evaluated the long-term effects of doxofylline.[9]

Experimental Protocol:

  • Study Design: Adult patients with asthma received oral doxofylline 400 mg t.i.d. for one year.[9]

  • Efficacy Assessments: Pulmonary function tests were performed periodically, and patients maintained daily diaries to record asthma events and the use of rescue medication.[9]

  • Safety Monitoring: The incidence and severity of adverse events were monitored throughout the one-year treatment period.[9]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of doxofylline, providing a comparative perspective with theophylline where available.

Table 1: Pharmacokinetic Properties of Doxofylline
ParameterValueReference
Bioavailability~63%[10]
Time to Peak Plasma Concentration (Tmax)1.19 ± 0.19 hours[10]
Elimination Half-Life (t1/2)7.01 ± 0.80 hours[10]
Protein Binding~48%[10]
MetabolismExtensively hepatic (~90%)[10]
Excretion<4% unchanged in urine[10]
Table 2: Comparative Efficacy of Doxofylline and Theophylline in Asthma (DOROTHEO 1 & 2 Pooled Analysis)
OutcomeDoxofylline (400 mg t.i.d.)Theophylline (250 mg t.i.d.)PlaceboReference
Change in FEV1 from baseline (%)Statistically significant improvementStatistically significant improvementNo significant change[8]
Reduction in daily asthma eventsStatistically significantStatistically significantNo significant change[8]
Reduction in rescue medication useStatistically significantStatistically significantNo significant change[8]
Table 3: Comparative Safety of Doxofylline and Theophylline in Asthma (DOROTHEO 1 & 2 Pooled Analysis)
Adverse EventDoxofylline (400 mg t.i.d.)Theophylline (250 mg t.i.d.)Reference
NauseaLower incidenceHigher incidence[8]
HeadacheLower incidenceHigher incidence[8]
InsomniaLower incidenceHigher incidence[8]
Cardiac side effectsSignificantly lowerHigher incidence[4]
Treatment discontinuations due to AEsSignificantly lowerHigher incidence[8]
Table 4: Efficacy of Long-Term Doxofylline Treatment in Asthma (LESDA Study)
OutcomeResultReference
Change in FEV1 from baseline+16.90 ± 1.81% (P < 0.001)[9]
Reduction in daily asthma events-0.57 ± 0.18 events/day (P < 0.05)[9]
Reduction in rescue medication use-1.48 ± 0.25 puffs/day (P < 0.01)[9]

Conclusion: A Safer and Effective Bronchodilator

The history and development of doxofylline illustrate a targeted approach to drug design, successfully engineering a xanthine (B1682287) derivative with a significantly improved safety profile over its predecessors. Through a combination of phosphodiesterase inhibition and interaction with β2-adrenoceptors, doxofylline provides effective bronchodilation for patients with asthma and COPD. Crucially, its low affinity for adenosine receptors minimizes the risk of adverse cardiovascular and central nervous system effects that have historically limited the use of theophylline. The extensive body of preclinical and clinical evidence underscores the value of doxofylline as a first-line or adjunctive therapy in the management of obstructive airway diseases, offering a valuable therapeutic option for a broad range of patients. Further research into its anti-inflammatory properties and potential applications in other respiratory conditions is warranted.

References

Doxofylline's Modulation of Cellular Pathways in Smooth Muscle Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Doxofylline (B1670904), a methylxanthine derivative, is a bronchodilator utilized in the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). Its mechanism of action in promoting smooth muscle relaxation is multifaceted, primarily involving the modulation of intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This technical guide provides an in-depth exploration of the cellular pathways affected by Doxofylline in smooth muscle cells. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the core signaling cascades. A significant distinction from its predecessor, theophylline, is Doxofylline's considerably lower affinity for adenosine receptors, which contributes to a more favorable safety profile.

Core Mechanism of Action: Modulation of Intracellular Signaling

Doxofylline's primary bronchodilatory effect is attributed to its influence on intracellular signaling cascades within airway smooth muscle cells. The central mechanism involves the inhibition of phosphodiesterase (PDE) enzymes, which are responsible for the degradation of cAMP. By inhibiting these enzymes, Doxofylline leads to an accumulation of intracellular cAMP.[1][2]

Elevated cAMP levels activate Protein Kinase A (PKA), a key enzyme that phosphorylates several downstream targets to promote smooth muscle relaxation. One of the critical targets of PKA is myosin light chain kinase (MLCK). Phosphorylation of MLCK by PKA reduces its activity, leading to a decrease in the phosphorylation of the myosin light chain (MLC).[3] Dephosphorylated MLC is unable to interact with actin, resulting in the relaxation of the smooth muscle fibers and subsequent bronchodilation.

While Doxofylline is understood to be a PDE inhibitor, there are conflicting reports in the literature regarding its specific isoform selectivity. Some studies suggest a non-selective inhibition, with a potential focus on PDE4, while others indicate no significant effect on any of the known PDE isoforms, except for a modest inhibition of PDE2A1 at high concentrations.[2][4]

A notable characteristic of Doxofylline is its significantly reduced affinity for adenosine A1 and A2 receptors compared to theophylline, with an affinity reported to be higher than 100 µM.[2] This low affinity is a key factor in its improved safety profile, as antagonism of adenosine receptors is associated with many of the adverse cardiovascular and central nervous system effects of theophylline.

Furthermore, some evidence suggests that Doxofylline may also interact with β2-adrenoceptors, contributing to its smooth muscle relaxant effects.[1] However, unlike theophylline, Doxofylline does not appear to interfere with intracellular calcium influx or the mobilization of intracellular calcium stores, further contributing to its enhanced cardiovascular safety.[5]

Quantitative Data Summary

The following tables summarize key quantitative data related to the pharmacological effects of Doxofylline and the comparative agent, theophylline, on smooth muscle cells.

Table 1: Comparative Efficacy of Methylxanthines on Tracheal Smooth Muscle Relaxation

CompoundSpeciesEC50 for Relaxation (M)Contractile AgentReference
TheophyllineCanine1.3 x 10⁻⁴ ± 2.0 x 10⁻⁵Methacholine (0.1 µM)[6]
TheophyllineGuinea Pig1.62 x 10⁻⁴ ± 1.7 x 10⁻⁵Carbamylcholine[7]

EC50 represents the concentration of the compound that elicits 50% of the maximal relaxation response.

Table 2: Receptor Binding Affinity

CompoundReceptorAffinity (Ki or IC50)Species/SystemReference
DoxofyllineAdenosine A1, A2A, A2B> 100 µMHuman, cloned[2]

Key Signaling Pathways

The cellular pathways modulated by Doxofylline in smooth muscle cells are intricate and lead to the ultimate physiological response of bronchodilation.

Doxofylline_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Doxofylline Doxofylline Beta2AR β2-Adrenoceptor Doxofylline->Beta2AR Potential Interaction PDE Phosphodiesterase (PDE) Doxofylline->PDE Inhibition cAMP cAMP PKA_inactive Inactive PKA cAMP->PKA_inactive Activates PKA_active Active PKA MLCK_active Active MLCK PKA_active->MLCK_active Inhibits MLCK_inactive Inactive MLCK MLC_P Phosphorylated Myosin Light Chain MLCK_active->MLC_P Phosphorylates MLC Myosin Light Chain Contraction Contraction MLC_P->Contraction Relaxation Relaxation MLC->Relaxation

Doxofylline's primary signaling pathway in airway smooth muscle cells.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effects of Doxofylline on smooth muscle cells.

In Vitro Airway Smooth Muscle Relaxation Assay (Organ Bath)

This protocol outlines the procedure for assessing the relaxant effects of Doxofylline on pre-contracted airway smooth muscle tissue.

Materials:

  • Tracheal tissue (e.g., from guinea pig or rat)

  • Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose)

  • Contractile agonist (e.g., Carbachol (B1668302) or Methacholine)

  • Doxofylline stock solution

  • Organ bath system with isometric force transducers

  • Gas mixture (95% O2, 5% CO2)

Procedure:

  • Tissue Preparation: Euthanize the animal according to approved ethical protocols. Carefully dissect the trachea and place it in ice-cold Krebs-Henseleit solution. Remove adhering connective tissue and cut the trachea into rings of 3-5 mm in width.

  • Mounting: Suspend each tracheal ring between two stainless steel hooks in an organ bath chamber filled with Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.

  • Equilibration: Apply an optimal resting tension (e.g., 1-1.5 g) to the tracheal rings and allow them to equilibrate for at least 60 minutes. During this period, replace the Krebs-Henseleit solution every 15-20 minutes.

  • Viability Check: Induce a contraction with a high concentration of KCl (e.g., 60 mM) to ensure tissue viability. Wash the tissue and allow it to return to baseline.

  • Pre-contraction: Induce a stable, submaximal contraction with a contractile agonist (e.g., carbachol at its EC50 concentration).

  • Cumulative Concentration-Response Curve: Once a stable plateau of contraction is achieved, add Doxofylline to the bath in a cumulative manner at increasing concentrations (e.g., from 10⁻⁸ M to 10⁻³ M). Allow the response to stabilize after each addition.

  • Data Analysis: Record the isometric tension continuously. Express the relaxation at each concentration of Doxofylline as a percentage of the pre-contraction induced by the agonist. Plot the concentration-response curve and determine the EC50 value.

Organ_Bath_Workflow A Trachea Dissection B Cut into Rings A->B C Mount in Organ Bath B->C D Equilibration (1g tension, 60 min) C->D E Viability Check (KCl) D->E F Pre-contraction (e.g., Carbachol) E->F G Cumulative Doxofylline Addition F->G H Record Tension & Analyze Data G->H

Workflow for the in vitro organ bath experiment.
Cyclic AMP (cAMP) Immunoassay

This protocol describes the measurement of intracellular cAMP levels in cultured airway smooth muscle cells.

Materials:

  • Cultured human airway smooth muscle (HASM) cells

  • Cell culture medium

  • Doxofylline

  • Cell lysis buffer

  • cAMP competitive enzyme immunoassay (EIA) kit

  • Microplate reader

Procedure:

  • Cell Culture: Culture HASM cells to near confluence in appropriate multi-well plates.

  • Serum Starvation: Serum-starve the cells for 24 hours prior to the experiment to reduce basal signaling.

  • Drug Treatment: Treat the cells with varying concentrations of Doxofylline for a specified period (e.g., 15-30 minutes). Include a vehicle control.

  • Cell Lysis: Aspirate the medium and lyse the cells with the lysis buffer provided in the EIA kit.

  • cAMP Measurement: Perform the cAMP EIA according to the manufacturer's instructions. This typically involves the incubation of the cell lysate with a cAMP-alkaline phosphatase conjugate and an anti-cAMP antibody in a pre-coated plate.

  • Data Analysis: After washing and adding the substrate, measure the absorbance using a microplate reader. Calculate the cAMP concentration in each sample based on a standard curve. Express the results as fold-change over the vehicle control.

Western Blotting for Myosin Light Chain (MLC) Phosphorylation

This protocol details the detection of MLC phosphorylation in smooth muscle cells treated with Doxofylline.

Materials:

  • Cultured airway smooth muscle cells

  • Doxofylline

  • Contractile agonist (e.g., Carbachol)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels (standard or Phos-tag™)

  • PVDF membrane

  • Primary antibodies: anti-phospho-MLC (Ser19), anti-total MLC

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Culture and treat smooth muscle cells with a contractile agonist in the presence or absence of Doxofylline.

  • Protein Extraction: Lyse the cells in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel. For better separation of phosphorylated and unphosphorylated forms, a Phos-tag™ SDS-PAGE can be used.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with the primary antibody against phospho-MLC overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total MLC to normalize for protein loading.

  • Data Analysis: Quantify the band intensities using densitometry software. Express the level of MLC phosphorylation as the ratio of the phospho-MLC signal to the total MLC signal.

Conclusion

Doxofylline offers a distinct pharmacological profile compared to traditional methylxanthines, primarily characterized by its bronchodilatory effects mediated through the inhibition of phosphodiesterases and a significantly improved safety profile due to its low affinity for adenosine receptors. The cellular pathways modulated by Doxofylline converge on the reduction of myosin light chain phosphorylation, leading to smooth muscle relaxation. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of Doxofylline and novel bronchodilator compounds. Further research to definitively elucidate Doxofylline's PDE isoform selectivity in smooth muscle cells will provide a more complete understanding of its mechanism of action.

References

Preclinical Safety and Toxicological Profile of Doxofylline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doxofylline is a methylxanthine derivative used as a bronchodilator in the management of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] Structurally, it differs from theophylline (B1681296) by the presence of a dioxolane group at the N-7 position, a modification that significantly influences its pharmacological and toxicological profile.[1][3] This technical guide provides a comprehensive overview of the available preclinical safety and toxicology data for Doxofylline, with a focus on acute, sub-acute, chronic, reproductive, and genetic toxicity, as well as carcinogenicity. The information is intended to support research and drug development efforts by providing a consolidated resource on the non-clinical safety assessment of this compound.

Mechanism of Action and Pharmacokinetics

Doxofylline's primary mechanism of action is the inhibition of phosphodiesterase (PDE) enzymes, which leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) and subsequent relaxation of bronchial smooth muscle.[3] Unlike theophylline, Doxofylline exhibits a markedly lower affinity for adenosine A1, A2A, and A2B receptors.[1][3] This reduced interaction with adenosine receptors is believed to be the reason for its improved cardiovascular safety profile, as it does not produce the stimulant effects often associated with theophylline.[1][2]

Pharmacokinetic studies in animals have shown that orally administered Doxofylline is rapidly absorbed, metabolized in the liver, and partially excreted in the urine.[4] It is distributed throughout the body, including the brain.[5]

Signaling Pathway of Doxofylline

Doxofylline Doxofylline PDE Phosphodiesterase (PDE) Doxofylline->PDE Inhibition cAMP Cyclic AMP (cAMP) PDE->cAMP Hydrolyzes PKA Protein Kinase A (PKA) cAMP->PKA Activates Smooth_Muscle Bronchial Smooth Muscle PKA->Smooth_Muscle Phosphorylates proteins in Relaxation Relaxation/Bronchodilation Smooth_Muscle->Relaxation

Figure 1: Simplified signaling pathway of Doxofylline leading to bronchodilation.

Acute Toxicity

Acute toxicity studies are designed to determine the potential adverse effects of a substance after a single high-dose exposure. The median lethal dose (LD50) is a common endpoint for these studies. For Doxofylline, acute toxicity has been evaluated in both rats and mice via oral and intraperitoneal routes of administration.

SpeciesRoute of AdministrationLD50 (mg/kg)Reference
RatOral965[1]
MouseOral841[1]
RatIntraperitoneal426[1]
MouseIntraperitoneal396[1]

Experimental Protocol: Acute Oral Toxicity (General Guideline)

A typical acute oral toxicity study follows a standardized protocol, such as those outlined by the Organisation for Economic Co-operation and Development (OECD).

start Acclimatization of Animals (e.g., Rats, Mice) dosing Single Oral Dose of Doxofylline (Graduated Doses) start->dosing observation Observation Period (e.g., 14 days) - Clinical signs of toxicity - Mortality dosing->observation necropsy Gross Necropsy of all animals observation->necropsy end Determination of LD50 necropsy->end cluster_0 Reproductive & Developmental Toxicity Assessment seg1 Segment I Fertility & Early Embryonic Development (Rat) seg2 Segment II Embryo-Fetal Development (Rat & Rabbit) seg3 Segment III Pre- & Postnatal Development (Rat) cluster_0 In Vitro Assays cluster_1 In Vivo Assay ames Ames Test (Bacterial Gene Mutation) chromo Chromosomal Aberration Test (Mammalian Cells) micronucleus Micronucleus Test (Rodent Bone Marrow) start Doxofylline start->ames start->chromo start->micronucleus

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Doxofylline Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and protocol for the quantification of Doxofylline in pharmaceutical formulations using Reverse Phase High-Performance Liquid Chromatography (RP-HPLC). Doxofylline, a xanthine (B1682287) derivative, is a bronchodilator used in the treatment of respiratory diseases such as asthma and Chronic Obstructive Pulmonary Disease (COPD).[1] Accurate and precise quantification of Doxofylline is crucial for quality control and formulation development. The described HPLC method is simple, accurate, and robust, making it suitable for routine analysis.

Introduction

Doxofylline, chemically known as 7-(1,3-dioxolan-2-ylmethyl)theophylline, is a newer generation methylxanthine bronchodilator.[2][3] It exhibits similar therapeutic efficacy to theophylline (B1681296) but with a better safety profile due to a lower affinity for adenosine (B11128) A1 and A2 receptors.[3][4] High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation, identification, and quantification of drug substances and their impurities in pharmaceutical products.[5] This application note details a validated RP-HPLC method for the determination of Doxofylline.

Experimental

Instrumentation and Chromatographic Conditions

A variety of HPLC systems can be used for this analysis. The key components and a summary of typical chromatographic conditions compiled from several validated methods are presented below.

Table 1: HPLC Instrumentation and Chromatographic Conditions

ParameterRecommended Conditions
HPLC System Isocratic Pumping System, UV-Vis Detector, Autosampler, Column Oven
Column C18 (e.g., Inertsil ODS, Hypersil ODS, Supelco C18 DB), 250 mm x 4.6 mm, 5 µm[1][2][4]
Mobile Phase Varies, common examples include: - Methanol:Water (30:70 v/v)[6] - Acetonitrile:Potassium dihydrogen phosphate (B84403) buffer (pH 3.0) (20:80 v/v)[2] - Acetonitrile:10mM Ammonium acetate (B1210297) (50:50 v/v) - Water:Methanol:Ethyl acetate (80:10:10 v/v/v)[4]
Flow Rate 1.0 mL/min to 1.5 mL/min[1][2][4][6]
Detection Wavelength 274 nm is commonly used; other reported wavelengths include 210 nm, 220 nm, 254 nm, 272 nm, 277 nm, and 278 nm.[2][4][5][6][7][8]
Injection Volume 10 µL to 20 µL[4][5]
Column Temperature Ambient or controlled at 25°C to 27°C[4]
Run Time Typically 5 to 10 minutes[4]
Preparation of Solutions

Mobile Phase Preparation: Prepare the chosen mobile phase by mixing the specified volumes of solvents. For buffered mobile phases, prepare the buffer and adjust the pH as required before mixing with the organic solvent. Filter the mobile phase through a 0.45 µm membrane filter and degas using sonication before use.

Standard Stock Solution (e.g., 400 µg/mL): Accurately weigh about 40 mg of Doxofylline working standard and transfer it to a 100 mL volumetric flask.[2] Add about 70 mL of the diluent (e.g., mobile phase or a suitable solvent like methanol) and sonicate for 10-15 minutes to dissolve.[2] Make up the volume to 100 mL with the diluent.

Working Standard Solution (e.g., 40 µg/mL): Dilute the standard stock solution with the mobile phase to obtain the desired concentration. For example, pipette 10 mL of the 400 µg/mL stock solution into a 100 mL volumetric flask and make up the volume with the mobile phase.[5]

Sample Preparation (from Tablet Dosage Form):

  • Weigh and finely powder 20 tablets to get a uniform sample.[2][4]

  • Accurately weigh a quantity of the powder equivalent to about 100 mg of Doxofylline and transfer it to a 100 mL volumetric flask.

  • Add about 70 mL of diluent and sonicate for 15-30 minutes with intermittent shaking to ensure complete dissolution of the drug.[2][4]

  • Make up the volume to the mark with the diluent.

  • Filter the solution through a 0.45 µm syringe filter.[2]

  • Further dilute the filtered solution with the mobile phase to achieve a final concentration within the linear range of the method (e.g., 40 µg/mL).

Method Validation Summary

The described HPLC method should be validated according to ICH guidelines.[1] A summary of typical validation parameters from published methods is provided in the table below.

Table 2: Summary of Method Validation Parameters for Doxofylline Quantification

Validation ParameterTypical Range/Value
Linearity Range 10 - 100 µg/mL[1]
Correlation Coefficient (r²) > 0.999[1]
Accuracy (% Recovery) 98.2% - 101.6%[1][6]
Precision (% RSD) < 2%[1]
Limit of Detection (LOD) 0.03 - 5.152 µg/mL[1][6][7]
Limit of Quantification (LOQ) 0.1 - 15.97 µg/mL[1][6][7]
Robustness The method is generally robust to small, deliberate variations in chromatographic conditions.[1]

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of Doxofylline in a pharmaceutical formulation using HPLC.

Doxofylline_HPLC_Workflow start Start prep_std Prepare Standard Solutions start->prep_std prep_sample Prepare Sample Solutions (from Tablets) start->prep_sample hplc_setup HPLC System Setup (Equilibrate Column) prep_std->hplc_setup prep_sample->hplc_setup inject_std Inject Standard Solutions hplc_setup->inject_std inject_sample Inject Sample Solutions hplc_setup->inject_sample gen_calib Generate Calibration Curve inject_std->gen_calib quantify Quantify Doxofylline in Sample inject_sample->quantify gen_calib->quantify report Report Results quantify->report

Caption: Experimental workflow for Doxofylline quantification by HPLC.

Protocol: Quantification of Doxofylline in Tablets

  • System Preparation: Set up the HPLC system according to the conditions specified in Table 1. Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Standard Preparation: Prepare the standard stock and working solutions of Doxofylline as described in the "Preparation of Solutions" section.

  • Sample Preparation: Prepare the sample solution from the tablet dosage form as detailed in the "Preparation of Solutions" section.

  • Calibration Curve: Inject the working standard solutions at different concentration levels (e.g., 5, 10, 20, 40, 80 µg/mL) in triplicate. Record the peak areas and construct a calibration curve by plotting the mean peak area against the concentration.

  • Sample Analysis: Inject the prepared sample solution in triplicate.

  • Calculation: Determine the concentration of Doxofylline in the sample solution from the calibration curve using the mean peak area of the sample injections. Calculate the amount of Doxofylline per tablet using the following formula:

    Amount of Doxofylline per tablet (mg) = (C × D × A) / W

    Where:

    • C = Concentration of Doxofylline in the sample solution (µg/mL) from the calibration curve

    • D = Dilution factor of the sample solution

    • A = Average weight of one tablet (mg)

    • W = Weight of the tablet powder taken for analysis (mg)

Conclusion

The described RP-HPLC method is suitable for the routine quality control analysis of Doxofylline in pharmaceutical tablet formulations. The method is simple, precise, accurate, and robust. The provided protocols and validation data serve as a comprehensive guide for researchers and scientists in the field of pharmaceutical analysis.

References

Application Notes and Protocols for Studying Doxofylline's Effects on Bronchial Epithelial Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for investigating the effects of doxofylline (B1670904) on human bronchial epithelial cells. The methodologies outlined below are based on established cell culture techniques and assays to evaluate the anti-inflammatory and cytoprotective properties of doxofylline.

Introduction

Doxofylline, a xanthine (B1682287) derivative, is utilized in the management of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] Its therapeutic effects are attributed to its bronchodilator and anti-inflammatory activities.[3][4] Unlike theophylline, doxofylline exhibits a more favorable safety profile, with fewer adverse effects, which is linked to its distinct pharmacological properties.[3][4][5][6] Doxofylline has a low affinity for adenosine (B11128) A1 and A2 receptors, which may explain its reduced cardiac side effects.[5][7]

In bronchial epithelial cells, doxofylline has been shown to exert potent anti-inflammatory effects.[8] It mitigates the inflammatory response induced by stimuli such as lipopolysaccharides (LPS) by inhibiting the activation of the NLRP3 inflammasome.[5][8] This inhibition leads to a reduction in the release of pro-inflammatory cytokines like IL-1β and IL-18.[5][8] The mechanism of action involves the upregulation of Sirtuin 1 (SIRT1), which in turn suppresses the NLRP3-TXNIP inflammasome pathway and reduces the production of mitochondrial reactive oxygen species (ROS).[8] Furthermore, doxofylline has been observed to decrease the production of other inflammatory mediators, including nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2).[8]

These application notes will detail the in vitro methodologies to study these effects using the 16HBE human bronchial epithelial cell line as a model system.

Data Presentation

The following tables summarize the quantitative effects of doxofylline on various inflammatory markers in LPS-stimulated 16HBE human bronchial epithelial cells.

Table 1: Effect of Doxofylline on Pro-inflammatory Cytokine Secretion

TreatmentIL-1β Release (fold change vs. control)IL-18 Release (fold change vs. control)
Control11
LPS (1 µg/ml)>25~30
LPS + Doxofylline (1 µM)Dose-dependent reductionDose-dependent reduction
LPS + Doxofylline (10 µM)Strong dose-dependent inhibitionStrong dose-dependent inhibition
LPS + Doxofylline (100 µM)Strong dose-dependent inhibitionStrong dose-dependent inhibition

Data synthesized from studies demonstrating a strong, dose-dependent inhibitory effect of doxofylline on LPS-induced IL-1β and IL-18 release.[8]

Table 2: Effect of Doxofylline on Other Inflammatory Mediators and ROS

TreatmentNitric Oxide (NO) ProductionProstaglandin E2 (PGE2) ProductionMitochondrial ROS Generation
ControlBaselineBaselineBaseline
LPS (1 µg/ml)IncreasedIncreasedIncreased
LPS + DoxofyllineReducedReducedReduced

Doxofylline has been shown to reduce the LPS-induced production of NO, PGE2, and mitochondrial ROS.[8]

Experimental Protocols

Protocol 1: Cell Culture of 16HBE Human Bronchial Epithelial Cells

This protocol describes the standard procedure for culturing the 16HBE human bronchial epithelial cell line, a common model for studying respiratory cell biology.

Materials:

  • 16HBE human bronchial epithelial cell line

  • Dulbecco's Modified Eagle Medium/Ham's F-12 (DMEM/F12) culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks (T-75)

  • Cell culture plates (6-well, 24-well, 96-well)

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Media Preparation: Prepare complete growth medium by supplementing DMEM/F12 with 10% FBS and 1% Penicillin-Streptomycin.

  • Cell Thawing: Thaw a cryopreserved vial of 16HBE cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 ml conical tube containing 9 ml of pre-warmed complete growth medium. Centrifuge at 300 x g for 5 minutes.

  • Cell Seeding: Discard the supernatant and resuspend the cell pellet in 10 ml of complete growth medium. Transfer the cell suspension to a T-75 flask.

  • Cell Maintenance: Incubate the cells at 37°C in a humidified atmosphere of 5% CO2. Change the medium every 2-3 days.

  • Subculturing: When cells reach 70-80% confluency, wash the cell monolayer with PBS. Add 2-3 ml of Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach. Neutralize the trypsin with complete growth medium, centrifuge the cells, and re-plate them at a suitable density in new flasks.

Protocol 2: Doxofylline Treatment and LPS Stimulation

This protocol details the treatment of 16HBE cells with doxofylline followed by stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.

Materials:

  • Cultured 16HBE cells

  • Doxofylline powder

  • Lipopolysaccharide (LPS) from E. coli

  • Serum-free cell culture medium

  • Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

  • Doxofylline Stock Solution: Prepare a stock solution of doxofylline in DMSO. Further dilute in serum-free medium to achieve the desired working concentrations (e.g., 1 µM, 10 µM, 100 µM).

  • LPS Stock Solution: Prepare a stock solution of LPS in sterile PBS.

  • Cell Plating: Seed 16HBE cells in appropriate cell culture plates (e.g., 6-well plates for protein analysis, 96-well plates for viability assays) and allow them to adhere overnight.

  • Doxofylline Pre-treatment: Replace the culture medium with serum-free medium containing the desired concentrations of doxofylline. Incubate for 1-2 hours.

  • LPS Stimulation: Add LPS to the wells to a final concentration of 1 µg/ml.

  • Incubation: Incubate the cells for the desired time period (e.g., 24 hours for cytokine measurements).

  • Sample Collection: After incubation, collect the cell culture supernatants for cytokine analysis and lyse the cells for protein or RNA extraction.

Protocol 3: Measurement of Inflammatory Cytokines by ELISA

This protocol describes the quantification of secreted pro-inflammatory cytokines IL-1β and IL-18 in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • Cell culture supernatants from Protocol 2

  • Human IL-1β ELISA kit

  • Human IL-18 ELISA kit

  • Microplate reader

Procedure:

  • Follow the instructions provided with the commercial ELISA kits.

  • Briefly, add the collected cell culture supernatants to the wells of the antibody-coated microplate.

  • Incubate to allow the cytokines to bind to the immobilized antibodies.

  • Wash the plate and add a detection antibody conjugated to an enzyme.

  • Incubate and wash again to remove any unbound antibody.

  • Add the enzyme substrate and incubate to allow for color development.

  • Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the concentration of the cytokines in the samples by comparing the absorbance values to a standard curve.

Protocol 4: Assessment of Mitochondrial ROS Production

This protocol outlines the measurement of mitochondrial reactive oxygen species (ROS) using a fluorescent probe.

Materials:

  • Treated 16HBE cells in a 96-well plate

  • MitoSOX™ Red mitochondrial superoxide (B77818) indicator or similar fluorescent probe

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • After the treatment period (as described in Protocol 2), remove the culture medium.

  • Wash the cells with warm PBS.

  • Load the cells with the mitochondrial ROS-sensitive fluorescent probe (e.g., MitoSOX™ Red) according to the manufacturer's instructions.

  • Incubate the cells in the dark at 37°C for the recommended time.

  • Wash the cells to remove the excess probe.

  • Measure the fluorescence intensity using a fluorescence microplate reader or visualize the cells using a fluorescence microscope. An increase in fluorescence intensity corresponds to an increase in mitochondrial ROS levels.

Protocol 5: Cell Viability Assay (MTS Assay)

This protocol is for assessing the cytotoxicity of doxofylline on bronchial epithelial cells.

Materials:

  • Treated 16HBE cells in a 96-well plate

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent)

  • Microplate reader

Procedure:

  • After the desired treatment duration, add 20 µl of the MTS reagent directly to each well containing 100 µl of culture medium.[9]

  • Incubate the plate for 1-4 hours at 37°C in a humidified, 5% CO2 atmosphere.[9]

  • Measure the absorbance at 490 nm using a microplate reader.[9]

  • The amount of formazan (B1609692) product generated is proportional to the number of viable cells.

Protocol 6: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated 16HBE cells

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Harvest the cells by trypsinization and collect the cell culture supernatant to include any detached cells.

  • Wash the cells with cold PBS.

  • Resuspend the cells in the binding buffer provided with the kit.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Mandatory Visualizations

experimental_workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_assays Assays culture 16HBE Cell Culture plate Plate cells in 6, 24, or 96-well plates culture->plate doxo Pre-treat with Doxofylline plate->doxo lps Stimulate with LPS (1 µg/ml) doxo->lps elisa ELISA (IL-1β, IL-18) lps->elisa ros Mitochondrial ROS Assay lps->ros viability MTS Viability Assay lps->viability apoptosis Annexin V/PI Staining lps->apoptosis

Experimental workflow for studying doxofylline's effects.

signaling_pathway cluster_inflammasome NLRP3 Inflammasome Pathway cluster_ros ROS Pathway LPS LPS TXNIP TXNIP LPS->TXNIP activates Mito_ROS Mitochondrial ROS LPS->Mito_ROS induces Doxofylline Doxofylline Doxofylline->TXNIP suppresses SIRT1 SIRT1 Doxofylline->SIRT1 upregulates NLRP3 NLRP3 TXNIP->NLRP3 activates Caspase1 Caspase-1 NLRP3->Caspase1 activates Pro_IL1b Pro-IL-1β Caspase1->Pro_IL1b cleaves Pro_IL18 Pro-IL-18 Caspase1->Pro_IL18 cleaves IL1b IL-1β Pro_IL1b->IL1b IL18 IL-18 Pro_IL18->IL18 Inflammation Inflammation IL1b->Inflammation IL18->Inflammation Mito_ROS->NLRP3 activates SIRT1->NLRP3 inhibits SIRT1->Mito_ROS inhibits

Doxofylline's mechanism of action on inflammatory pathways.

References

Application of Doxofylline in Combination Therapy for Chronic Obstructive Pulmonary Disease (COPD): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic Obstructive Pulmonary Disease (COPD) is a progressive lung disease characterized by persistent airflow limitation. The management of COPD often involves a combination of therapies to alleviate symptoms, improve lung function, and reduce exacerbations. Doxofylline (B1670904), a xanthine (B1682287) derivative, has emerged as a valuable component of combination therapy due to its bronchodilator and anti-inflammatory properties, coupled with a favorable safety profile compared to theophylline.[1][2] This document provides detailed application notes and experimental protocols for researchers and drug development professionals investigating the use of doxofylline in combination with other COPD medications.

Doxofylline's mechanism of action involves the inhibition of phosphodiesterase (PDE) enzymes, leading to an increase in cyclic adenosine (B11128) monophosphate (cAMP) and subsequent relaxation of bronchial smooth muscle.[3][4] Unlike theophylline, doxofylline exhibits a lower affinity for adenosine A1 and A2 receptors, which is thought to contribute to its improved cardiovascular safety profile.[5] When used in combination with other bronchodilators such as short-acting beta-agonists (SABAs), long-acting beta-agonists (LABAs), and long-acting muscarinic antagonists (LAMAs), or with inhaled corticosteroids (ICS), doxofylline can provide synergistic effects, leading to enhanced clinical outcomes.[5][6][7]

Application Notes

Combination with Short-Acting Beta-Agonists (SABAs)

The combination of doxofylline with SABAs, such as salbutamol, has been shown to be effective in the treatment of acute exacerbations of COPD (AECOPD). This combination can lead to a more rapid relief of respiratory symptoms, improvement in pulmonary function, and a reduction in inflammatory markers compared to doxofylline monotherapy.[6]

Combination with Long-Acting Beta-Agonists (LABAs)

Pairing doxofylline with LABAs offers a dual approach to bronchodilation. Doxofylline's distinct mechanism of action can complement the effects of LABAs, potentially leading to sustained improvements in lung function and better symptom control in stable COPD patients.

Combination with Long-Acting Muscarinic Antagonists (LAMAs)

LAMAs are a cornerstone of COPD management, and the addition of doxofylline can provide further benefits. This combination targets different pathways of bronchoconstriction, which may result in enhanced efficacy, particularly in patients who remain symptomatic on LAMA monotherapy.

Combination with Inhaled Corticosteroids (ICS)

In patients with an inflammatory phenotype of COPD, the combination of doxofylline with ICS can be particularly beneficial. Doxofylline's anti-inflammatory properties may complement those of ICS, potentially allowing for a reduction in corticosteroid dosage and minimizing the risk of steroid-related side effects.[2] Studies have shown that combining doxofylline with ICS and long-acting bronchodilators can lead to significant improvements in quality of life and a reduction in exacerbation frequency.[5]

Quantitative Data Summary

The following tables summarize the quantitative data from key clinical trials evaluating doxofylline in combination therapy for COPD.

Table 1: Efficacy of Doxofylline and Salbutamol in Acute Exacerbation of COPD

ParameterDoxofylline Monotherapy (n=34)Doxofylline + Salbutamol (n=34)p-valueReference
Treatment Efficacy
Effective RateNot specifiedSignificantly increased<0.05[6]
Symptom Remission Time (days)
Cough5.1 ± 1.13.1 ± 0.8<0.05[6]
Sputum5.3 ± 1.23.2 ± 0.9<0.05[6]
Wheezing4.8 ± 1.02.8 ± 0.7<0.05[6]
Pulmonary Function
FEV1 (L)1.25 ± 0.311.58 ± 0.35<0.05[6]
FVC (L)2.65 ± 0.523.12 ± 0.58<0.05[6]
FEV1/FVC (%)58.1 ± 5.365.4 ± 6.1<0.05[6]
Inflammatory Markers
hs-CRP (mg/L)15.8 ± 3.58.2 ± 2.1<0.05[6]
Cystatin C (mg/L)1.28 ± 0.250.85 ± 0.18<0.05[6]

Table 2: Efficacy of Doxofylline and Terbutaline in Stable COPD

ParameterDoxofylline Monotherapy (n=45)Doxofylline + Terbutaline (n=45)p-valueReference
Pulmonary Function
FEV1 (L)1.82 ± 0.132.26 ± 0.12<0.001[8]
FVC (L)2.86 ± 0.123.31 ± 0.13<0.001[8]
FEV1/FVC (%)63.61 ± 1.4168.28 ± 1.36<0.001[8]
Inflammatory Markers
CRP (mg/L)51.21 ± 1.2432.52 ± 1.12<0.001[8]
TNF-α (ng/L)124.39 ± 2.1187.34 ± 2.12<0.001[8]
IL-8 (pg/mL)235.39 ± 2.31218.34 ± 2.11<0.001[8]
Quality of Life
CAT Score13.53 ± 1.5410.67 ± 1.35<0.05[8]

Experimental Protocols

Spirometry for Assessment of Pulmonary Function

Objective: To measure lung function parameters, including Forced Expiratory Volume in 1 second (FEV1), Forced Vital Capacity (FVC), and the FEV1/FVC ratio, to assess the efficacy of doxofylline combination therapy. This protocol is based on the 2019 ATS/ERS guidelines for spirometry.[6][9]

Materials:

  • Calibrated spirometer meeting ISO 26782:2009 standards.[6]

  • Nose clip.

  • Disposable mouthpieces.

  • 3-L calibration syringe.

Procedure:

  • Patient Preparation:

    • Instruct the patient to avoid smoking for at least 1 hour before the test.

    • Withhold short-acting bronchodilators for at least 4-6 hours, long-acting beta-agonists for 12 hours, and ultra-long-acting beta-agonists for 24 hours before the test.

    • Record the patient's age, height, and sex for the calculation of predicted values using the Global Lung Initiative (GLI) reference equations.[6]

    • Explain and demonstrate the procedure to the patient.

  • Maneuver Execution:

    • The patient should be seated in an upright position.

    • Apply the nose clip.

    • Instruct the patient to inhale fully and rapidly to total lung capacity.

    • The patient should then place the mouthpiece in their mouth, ensuring a tight seal with their lips.

    • Instruct the patient to perform a maximal, forceful, and complete exhalation, followed by a maximal, forceful inhalation. The exhalation should be continued for at least 6 seconds in adults.[6]

  • Acceptability and Repeatability:

    • Perform a minimum of three acceptable maneuvers.

    • A maneuver is considered acceptable if it is free from artifacts such as coughing in the first second, glottis closure, early termination, or a leak.

    • The test is repeatable if the difference between the largest and second-largest FVC and FEV1 values is within 150 mL.[6]

  • Data Analysis:

    • Record the highest FEV1 and FVC values from the acceptable maneuvers, even if they come from different maneuvers.

    • Calculate the FEV1/FVC ratio.

    • Compare the post-treatment values to the baseline values to assess the treatment effect.

Measurement of Serum Inflammatory Markers

Objective: To quantify the levels of high-sensitivity C-reactive protein (hs-CRP), Cystatin C, Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-8 (IL-8) in serum to evaluate the anti-inflammatory effects of doxofylline combination therapy.

A. Sample Collection and Processing:

  • Collect 5-10 mL of venous blood into a serum separator tube.

  • Allow the blood to clot at room temperature for 30-60 minutes.

  • Centrifuge at 1000-2000 x g for 10 minutes at 4°C.

  • Aliquot the serum into cryovials and store at -80°C until analysis. Avoid repeated freeze-thaw cycles.

B. hs-CRP and Cystatin C Measurement (Immunoturbidimetric Assay):

  • Use a commercial immunoturbidimetric assay kit according to the manufacturer's instructions.

  • Calibrate the automated analyzer with the provided standards.

  • Run quality control samples to ensure the accuracy of the assay.

  • Analyze the patient serum samples. The results are typically reported in mg/L.

C. TNF-α and IL-8 Measurement (Enzyme-Linked Immunosorbent Assay - ELISA):

  • This is a sandwich ELISA method.[12][13][14]

  • Use commercial ELISA kits for human TNF-α and IL-8 according to the manufacturer's protocols.

  • Prepare the required reagents, including wash buffer, standards, and detection antibodies.

  • Add standards and diluted serum samples to the wells of a microplate pre-coated with capture antibodies.

  • Incubate to allow the analyte to bind to the capture antibodies.

  • Wash the plate to remove unbound substances.

  • Add a biotin-conjugated detection antibody, followed by incubation.

  • Wash the plate again.

  • Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate.

  • Wash the plate.

  • Add a chromogenic substrate (e.g., TMB) and incubate to develop color.

  • Stop the reaction with a stop solution.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Construct a standard curve and determine the concentrations of TNF-α and IL-8 in the samples. The results are typically reported in pg/mL.

Assessment of Quality of Life and Symptoms

Objective: To assess the impact of doxofylline combination therapy on the patient's quality of life and symptoms using the COPD Assessment Test (CAT) and the modified Medical Research Council (mMRC) dyspnea scale.

A. COPD Assessment Test (CAT):

  • The CAT is an 8-item, patient-completed questionnaire that measures the impact of COPD on a patient's life.[8][15][16]

  • Provide the patient with the CAT questionnaire.

  • Instruct the patient to read each question carefully and mark the line at the point that best describes their condition for each item.

  • Each item is scored on a scale of 0 to 5.

  • The total score is the sum of the scores for each of the 8 items, ranging from 0 to 40. A higher score indicates a greater impact of COPD on the patient's life.

  • Administer the questionnaire at baseline and at follow-up visits to assess changes in health status.

B. Modified Medical Research Council (mMRC) Dyspnea Scale:

  • The mMRC scale is a 5-point scale that grades the severity of breathlessness.[15][17][18]

  • Present the mMRC scale to the patient.

  • Ask the patient to choose the grade that best describes their level of breathlessness.

  • The grades are as follows:

    • Grade 0: I only get breathless with strenuous exercise.

    • Grade 1: I get short of breath when hurrying on the level or walking up a slight hill.

    • Grade 2: I walk slower than people of the same age on the level because of breathlessness, or I have to stop for breath when walking at my own pace on the level.

    • Grade 3: I stop for breath after walking about 100 yards or after a few minutes on the level.

    • Grade 4: I am too breathless to leave the house or I am breathless when dressing or undressing.

  • Record the patient's self-selected grade. Administer the scale at baseline and at follow-up visits.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Beta2_Agonist Beta-2 Agonist (e.g., Salbutamol, Terbutaline) Beta2_Receptor Beta-2 Adrenergic Receptor Beta2_Agonist->Beta2_Receptor binds AC Adenylyl Cyclase Beta2_Receptor->AC activates cAMP cAMP AC->cAMP converts ATP ATP AMP 5'-AMP cAMP->AMP degraded by PKA Protein Kinase A (PKA) cAMP->PKA activates PDE4 Phosphodiesterase 4 (PDE4) Bronchodilation Bronchodilation & Reduced Inflammation PKA->Bronchodilation Doxofylline Doxofylline Doxofylline->PDE4 inhibits Experimental_Workflow cluster_screening Screening & Baseline cluster_intervention Intervention cluster_followup Follow-up & Analysis Patient_Recruitment Patient Recruitment (COPD Diagnosis) Informed_Consent Informed Consent Patient_Recruitment->Informed_Consent Baseline_Assessment Baseline Assessment - Spirometry - Blood Sample Collection - CAT & mMRC Questionnaires Informed_Consent->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Group_A Group A: Doxofylline + Placebo Randomization->Group_A Group_B Group B: Doxofylline + Active Comparator (e.g., Salbutamol) Randomization->Group_B Follow_up_Assessment Follow-up Assessment (e.g., at Week 1, 4, etc.) - Spirometry - Blood Sample Collection - CAT & mMRC Questionnaires Group_A->Follow_up_Assessment Group_B->Follow_up_Assessment Data_Analysis Data Analysis - Compare changes from baseline - Statistical analysis (p-value) Follow_up_Assessment->Data_Analysis

References

Application Notes and Protocols for a Clinical Trial Evaluating Doxofylline in Pediatric Asthma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asthma is a prevalent chronic respiratory disease in children, characterized by airway inflammation and bronchoconstriction, leading to wheezing, coughing, and shortness of breath.[1] The primary goals of pediatric asthma management are to control symptoms, maintain normal activity levels, and minimize the risk of exacerbations.[2] The current standard of care often involves a stepwise approach, frequently utilizing inhaled corticosteroids (ICS) as a cornerstone of controller therapy.[1][3][4] However, there is a continuous need for safe and effective alternative or add-on therapies to optimize asthma management in children.

Doxofylline is a methylxanthine derivative that acts as a bronchodilator and has anti-inflammatory properties.[1][5][6] Its mechanism of action involves the inhibition of phosphodiesterase enzymes, which increases cyclic adenosine (B11128) monophosphate (cAMP) levels, leading to bronchial smooth muscle relaxation.[5][7] Unlike theophylline, Doxofylline has a better safety profile due to its reduced affinity for adenosine A1 and A2 receptors, resulting in fewer cardiovascular and central nervous system side effects.[6][8] Clinical studies in pediatric populations have suggested that Doxofylline is effective in improving lung function and is well-tolerated.[8][9][10]

This document provides detailed application notes and protocols for designing and conducting a robust clinical trial to evaluate the efficacy and safety of Doxofylline as an add-on therapy in children with asthma.

Clinical Trial Design and Objectives

This proposed study is a Phase III, randomized, double-blind, placebo-controlled, multicenter trial to assess the efficacy and safety of oral Doxofylline as an add-on therapy to standard ICS treatment in children aged 6 to 11 years with persistent asthma.

2.1 Primary Objective:

  • To evaluate the effect of Doxofylline on lung function, as measured by the change from baseline in Forced Expiratory Volume in one second (FEV1).

2.2 Secondary Objectives:

  • To assess the effect of Doxofylline on asthma control using the Childhood Asthma Control Test (C-ACT).[11][12]

  • To evaluate the impact of Doxofylline on the quality of life of pediatric patients with asthma using the Pediatric Asthma Quality of Life Questionnaire (PAQLQ).[6][9][13]

  • To determine the effect of Doxofylline on the frequency of asthma exacerbations.

  • To evaluate the safety and tolerability of Doxofylline in the pediatric population.

  • To characterize the pharmacokinetic (PK) profile of Doxofylline in children with asthma.

2.3 Study Population:

  • Inclusion Criteria:

    • Male or female children aged 6 to 11 years.

    • Confirmed diagnosis of persistent asthma for at least 6 months.

    • Currently receiving a stable dose of low-to-medium dose inhaled corticosteroids for at least 4 weeks.

    • FEV1 between 60% and 80% of predicted normal value at screening.

    • Written informed consent from a parent or legal guardian and assent from the child.

  • Exclusion Criteria:

    • History of life-threatening asthma exacerbation requiring intensive care unit admission.

    • Use of other methylxanthine derivatives within 4 weeks of screening.

    • Known hypersensitivity to Doxofylline or other xanthine (B1682287) derivatives.

    • Significant cardiovascular, renal, or hepatic disease.

    • Current participation in another clinical trial.

Experimental Protocols

3.1 Study Procedures and Assessments:

The study will consist of a 2-week screening period, a 12-week double-blind treatment period, and a 2-week follow-up period.

  • Screening Visit (Week -2):

    • Informed consent and assent.

    • Medical history and physical examination.

    • Inclusion/exclusion criteria assessment.

    • Baseline spirometry.

    • Baseline C-ACT and PAQLQ questionnaires.

    • Dispense a daily diary for recording symptoms and rescue medication use.

  • Randomization Visit (Week 0):

    • Review of inclusion/exclusion criteria.

    • Randomization to either Doxofylline (18 mg/kg/day, divided into two doses) or placebo.[14]

    • Dispense study medication.

    • Spirometry.

    • Blood sampling for baseline safety labs.

  • Treatment Visits (Weeks 4, 8, and 12):

    • Assessment of adverse events.

    • Review of daily diary and medication compliance.

    • Spirometry.

    • C-ACT and PAQLQ questionnaires.

    • Blood sampling for safety labs (Week 12).

    • Pharmacokinetic blood sampling at specified time points during one of the visits (details in section 3.5).

  • Follow-up Visit (Week 14):

    • Final safety assessment.

    • Final spirometry.

3.2 Spirometry Protocol (adapted from ATS/ERS guidelines): [15][16][17][18]

  • Patient Preparation:

    • Ensure the child is well-rested and has not used a short-acting bronchodilator within the last 6 hours.

    • Explain the procedure in age-appropriate language, using visual aids or games if necessary.

    • Measure and record the child's height and weight.

  • Maneuver:

    • The child should be seated upright in a chair with their feet flat on the floor.

    • A nose clip is applied.

    • The child is instructed to take a deep breath in, as deep as they can.

    • They then place their mouth tightly around the mouthpiece and blow out as hard and as fast as they can for at least 3 seconds.

    • Encouragement and coaching are crucial throughout the maneuver.

  • Acceptability and Repeatability:

    • A minimum of three acceptable maneuvers should be obtained.

    • The two largest FVC and FEV1 values should be within 150 mL of each other.

    • The best FVC and FEV1 values are recorded.

3.3 Asthma Control and Quality of Life Assessment:

  • Childhood Asthma Control Test (C-ACT): This 7-item questionnaire is completed by both the child (4 questions) and the parent/caregiver (3 questions) to assess asthma control over the past 4 weeks.[11][12] A score of 19 or less indicates inadequate asthma control.

  • Pediatric Asthma Quality of Life Questionnaire (PAQLQ): This 23-item questionnaire assesses the impact of asthma on the child's daily life, including symptoms, emotional function, and activity limitations.[6][9][13] It is administered by a trained interviewer for children under 11 years old.[13]

3.4 Safety Monitoring and Adverse Event Reporting:

  • Adverse events (AEs) will be monitored at each visit.

  • All AEs will be recorded and graded for severity and relationship to the study drug.

  • Serious adverse events (SAEs) must be reported to the sponsor within 24 hours.

  • The sponsor is responsible for reporting unanticipated problems that are serious and have implications for the conduct of the trial to the Institutional Review Board (IRB) and FDA.[19][20]

  • Safety laboratory tests (complete blood count, liver function tests, and renal function tests) will be performed at baseline and at the end of treatment.

3.5 Pharmacokinetic (PK) Sampling and Analysis:

  • A sparse sampling approach combined with population PK (popPK) modeling will be used to minimize the blood volume drawn from each child.[7][8][21]

  • Blood samples (approximately 2 mL each) will be collected from a subset of participants at pre-dose and at 1, 2, 4, and 6 hours post-dose during one of the treatment visits.

  • Plasma concentrations of Doxofylline will be determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • PK parameters to be calculated will include Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the concentration-time curve).

Data Presentation and Analysis

All quantitative data will be summarized in the tables below.

Table 1: Baseline Demographics and Clinical Characteristics

Characteristic Doxofylline (N=...) Placebo (N=...) Total (N=...)
Age (years), mean (SD)
Gender, n (%)
Male
Female
Race, n (%)
Weight (kg), mean (SD)
Height (cm), mean (SD)
Duration of Asthma (years), mean (SD)
Baseline FEV1 (% predicted), mean (SD)
Baseline C-ACT Score, mean (SD)

| Baseline PAQLQ Score, mean (SD) | | | |

Table 2: Efficacy Endpoints

Endpoint Doxofylline (N=...) Placebo (N=...) p-value
Primary Endpoint
Change from Baseline in FEV1 (L) at Week 12, mean (SD)
Secondary Endpoints
Change from Baseline in C-ACT Score at Week 12, mean (SD)
Change from Baseline in PAQLQ Score at Week 12, mean (SD)

| Number of Asthma Exacerbations, n (%) | | | |

Table 3: Safety Summary

Adverse Event Doxofylline (N=...) Placebo (N=...)
Any Adverse Event, n (%)
Drug-Related Adverse Event, n (%)
Serious Adverse Event, n (%)
Discontinuation due to Adverse Event, n (%)
Most Common Adverse Events (>5%)
Headache, n (%)
Nausea, n (%)

| Abdominal Pain, n (%) | | |

Table 4: Pharmacokinetic Parameters

Parameter Doxofylline (N=...)
Cmax (ng/mL), mean (SD)
Tmax (hr), median (range)

| AUC0-t (ng*hr/mL), mean (SD) | |

Statistical Analysis: The primary efficacy endpoint (change from baseline in FEV1) will be analyzed using an analysis of covariance (ANCOVA) model with treatment group as a factor and baseline FEV1 as a covariate. Secondary continuous endpoints will be analyzed similarly. The number of exacerbations will be compared using a Poisson regression model. Safety data will be summarized using descriptive statistics.

Visualizations

Doxofylline_Mechanism_of_Action cluster_cell Bronchial Smooth Muscle Cell Doxofylline Doxofylline PDE4 Phosphodiesterase 4 (PDE4) Doxofylline->PDE4 Inhibits cAMP cAMP AMP 5'-AMP PDE4->AMP Breaks down ATP ATP ATP->cAMP Adenylate Cyclase PKA Protein Kinase A (PKA) (inactive) cAMP->PKA PKA_active Protein Kinase A (PKA) (active) PKA->PKA_active Relaxation Bronchial Smooth Muscle Relaxation PKA_active->Relaxation Leads to

Caption: Mechanism of action of Doxofylline in bronchial smooth muscle cells.

Clinical_Trial_Workflow Screening Screening Period (2 Weeks) - Informed Consent - Baseline Assessments - Inclusion/Exclusion Check Randomization Randomization (Week 0) - Randomize to Doxofylline or Placebo - Dispense Study Drug Screening->Randomization Treatment Double-Blind Treatment Period (12 Weeks) Randomization->Treatment Visits Visits at Week 4, 8, 12 - Spirometry - Questionnaires - Safety Monitoring - PK Sampling (at one visit) Treatment->Visits FollowUp Follow-Up (2 Weeks) - Final Safety Assessment - Final Spirometry Treatment->FollowUp Analysis Data Analysis and Reporting FollowUp->Analysis Data_Analysis_Flow cluster_input Data Collection cluster_analysis Statistical Analysis cluster_output Results Spiro_data Spirometry Data (FEV1) ANCOVA ANCOVA (Primary Endpoint - FEV1) Spiro_data->ANCOVA Quest_data Questionnaire Data (C-ACT, PAQLQ) Quest_data->ANCOVA Safety_data Safety Data (AEs, Labs) Descriptive Descriptive Statistics (Safety, Demographics) Safety_data->Descriptive PK_data PK Data (Plasma Concentrations) PopPK Population PK Modeling PK_data->PopPK Efficacy Efficacy Evaluation ANCOVA->Efficacy Poisson Poisson Regression (Exacerbations) Poisson->Efficacy Safety Safety Profile Descriptive->Safety PK_Profile Pharmacokinetic Profile PopPK->PK_Profile

References

Best Practices for Doxofylline Administration in Preclinical Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the best practices for the administration of Doxofylline (B1670904) in preclinical research settings. This document outlines the mechanism of action, pharmacokinetic profile, and detailed protocols for in vivo studies, ensuring data accuracy and reproducibility.

Introduction to Doxofylline

Doxofylline is a methylxanthine derivative used as a bronchodilator in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] Its pharmacological profile is distinct from other xanthines like theophylline, offering a comparable therapeutic efficacy with a significantly better safety profile.[3][4] This improved tolerability is largely attributed to its lower affinity for adenosine (B11128) A1 and A2 receptors, which minimizes the risk of cardiovascular side effects.[5][6]

The primary mechanism of action of Doxofylline involves the inhibition of phosphodiesterase (PDE) enzymes, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP).[7] Elevated cAMP levels promote the relaxation of bronchial smooth muscles, resulting in bronchodilation.[7] Additionally, Doxofylline exhibits anti-inflammatory properties by reducing the production of pro-inflammatory mediators.[3][8]

Mechanism of Action Signaling Pathway

The following diagram illustrates the proposed signaling pathway for Doxofylline's bronchodilatory and anti-inflammatory effects.

Doxofylline_Mechanism_of_Action Doxofylline Doxofylline PDE Phosphodiesterase (PDE) Doxofylline->PDE Inhibits Inflammatory_Cells Inflammatory Cells (e.g., Neutrophils) Doxofylline->Inflammatory_Cells Inhibits Adenosine_Receptors Adenosine Receptors (A1, A2) Doxofylline->Adenosine_Receptors Low Affinity cAMP cAMP (increased) PDE->cAMP Breaks down PKA Protein Kinase A (activated) cAMP->PKA Smooth_Muscle_Relaxation Bronchial Smooth Muscle Relaxation PKA->Smooth_Muscle_Relaxation Bronchodilation Bronchodilation Smooth_Muscle_Relaxation->Bronchodilation Mediator_Release Release of Inflammatory Mediators (e.g., IL-6, TNF-α) Inflammatory_Cells->Mediator_Release Anti_inflammatory_Effect Anti-inflammatory Effect Adverse_Effects Reduced Cardiovascular Side Effects Experimental_Workflow Start Study Initiation Animal_Acclimatization Animal Acclimatization (e.g., 1 week) Start->Animal_Acclimatization Disease_Induction Disease Model Induction (e.g., LPS, Allergen) Animal_Acclimatization->Disease_Induction Randomization Randomization into Treatment Groups Disease_Induction->Randomization Doxofylline_Admin Doxofylline or Vehicle Administration Randomization->Doxofylline_Admin Endpoint_Measurement Endpoint Measurement (e.g., Lung Function, BAL Fluid Analysis) Doxofylline_Admin->Endpoint_Measurement Data_Analysis Data Analysis and Interpretation Endpoint_Measurement->Data_Analysis End Study Conclusion Data_Analysis->End

References

Application Notes and Protocols: A Guide to Synthesizing Doxofylline Derivatives for Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doxofylline (B1670904), a methylxanthine derivative, is a bronchodilator and anti-inflammatory agent used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] Chemically, it is 7-(1,3-dioxolan-2-ylmethyl)-1,3-dimethylpurine-2,6-dione.[3] Unlike theophylline (B1681296), Doxofylline exhibits a favorable safety profile, primarily due to its reduced affinity for adenosine (B11128) A1 and A2 receptors, which minimizes cardiovascular and central nervous system side effects.[4][5] The therapeutic effects of Doxofylline are attributed to its ability to inhibit phosphodiesterase (PDE) enzymes, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent smooth muscle relaxation.[3][6] While its activity against specific PDE isoforms is not fully elucidated, it has been shown to inhibit PDE2A1 at high concentrations.[3][7]

Structure-activity relationship (SAR) studies are crucial for optimizing the pharmacological profile of lead compounds like Doxofylline. By systematically modifying its chemical structure and evaluating the corresponding changes in biological activity, researchers can identify key structural motifs responsible for potency, selectivity, and reduced toxicity. This guide provides detailed protocols and application notes for the synthesis of Doxofylline derivatives and the subsequent evaluation of their PDE inhibitory activity to establish a comprehensive SAR.

Synthesis of Doxofylline and its Derivatives

The general approach to synthesizing Doxofylline derivatives involves the modification of a theophylline scaffold. Theophylline provides a versatile starting point for introducing various substituents at the N1, N3, C8, and N7 positions.

General Synthetic Workflow

The synthesis of Doxofylline derivatives can be systematically approached by first synthesizing the core Doxofylline structure, followed by modifications at other positions on the xanthine (B1682287) ring, or by starting with a pre-functionalized theophylline analog.

G Theophylline Theophylline N7_Alkylation N7-Alkylation with 2-(halomethyl)-1,3-dioxolane Theophylline->N7_Alkylation N7_Modified_Alkylation N7-Alkylation with modified dioxolane Theophylline->N7_Modified_Alkylation Doxofylline Doxofylline Core N7_Alkylation->Doxofylline N1_Demethylation N1-Demethylation Doxofylline->N1_Demethylation C8_Halogenation C8-Halogenation Doxofylline->C8_Halogenation N1_Alkylation N1-Re-alkylation N1_Demethylation->N1_Alkylation N1_Derivative N1-Substituted Derivative N1_Alkylation->N1_Derivative C8_Substitution C8-Substitution C8_Halogenation->C8_Substitution C8_Derivative C8-Substituted Derivative C8_Substitution->C8_Derivative Dioxolane_Modification Modification of 1,3-dioxolane precursor Dioxolane_Modification->N7_Modified_Alkylation N7_Derivative N7-Substituted Derivative N7_Modified_Alkylation->N7_Derivative G cluster_reactants Reactants Theophylline Theophylline Reaction_Vessel Reaction Vessel Theophylline->Reaction_Vessel Bromoacetaldehyde_acetal 2-Bromomethyl-1,3-dioxolane Bromoacetaldehyde_acetal->Reaction_Vessel Base Base (e.g., K2CO3, NaOH) Base->Reaction_Vessel Solvent Solvent (e.g., DMF, Acetone) Solvent->Reaction_Vessel Heating Heat (e.g., 60-125°C) Stir for 8-18h Reaction_Vessel->Heating Workup Work-up (Filtration, Concentration) Heating->Workup Purification Purification (Recrystallization) Workup->Purification Doxofylline Doxofylline Purification->Doxofylline G GPCR GPCR (e.g., β2-Adrenoceptor) AC Adenylate Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE Phosphodiesterase (PDE) cAMP->PDE PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP 5'-AMP PDE->AMP Hydrolyzes Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Leads to Inflammation Reduced Inflammation PKA->Inflammation Leads to Doxofylline Doxofylline Derivatives Doxofylline->PDE Inhibits

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Doxofylline Solubility Challenges

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with doxofylline (B1670904) in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of Doxofylline?

Doxofylline is generally described as being slightly soluble or sparingly soluble in water.[1][2][3] Its aqueous solubility is reported to be approximately 14.5 mg/mL.[4] Another source indicates a solubility of 2 mg/mL in water, which can be achieved with warming. The pH of the aqueous solution can also influence its solubility.[2]

Q2: My Doxofylline powder is not dissolving in my aqueous buffer. What are the initial steps I should take?

If you are facing difficulty dissolving doxofylline, consider the following initial steps:

  • Gentle Heating: Warming the solution can aid in the dissolution process.

  • pH Adjustment: Doxofylline's solubility is pH-dependent. Ensure the pH of your buffer is within a suitable range (a pH of 5.0-7.0 is suggested for a 0.1g in 100mL water solution).[2]

  • Use of a Co-solvent: For challenging cases, dissolving doxofylline in a small amount of a water-miscible organic solvent like DMSO first and then diluting it with your aqueous buffer can be effective.[1]

Q3: How does pH influence the solubility of Doxofylline?

The solubility of doxofylline in aqueous solutions is affected by pH. A patent on a doxofylline injection formulation indicates that as the pH decreases, the solubility of doxofylline tends to increase.[5] However, it is crucial to maintain the pH within a range that ensures the stability and efficacy of the drug. The optimal pH for one particular injection formulation was found to be 5.6.[5]

Q4: Can I use co-solvents to prepare a stock solution of Doxofylline?

Yes, using co-solvents is a common and effective method to dissolve doxofylline for experimental use.[6][7][8] Doxofylline is soluble in organic solvents such as ethanol (B145695), DMSO, and dimethylformamide (DMF).[1] A recommended procedure is to first dissolve doxofylline in a solvent like DMSO and then dilute it with the aqueous buffer of choice.[1]

Q5: Are there other methods to enhance the aqueous solubility of Doxofylline for formulation development?

Beyond pH adjustment and co-solvents, several other techniques can be employed to enhance the aqueous solubility of poorly soluble drugs like doxofylline. These include:

  • Micronization: Reducing the particle size of the drug increases the surface area, which can improve the dissolution rate.[6][9][10]

  • Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with drug molecules, effectively increasing their solubility in water.[11][12][13][14][15][16]

  • Solid Dispersions: Dispersing the drug in a water-soluble carrier can enhance its dissolution.[9][10]

  • Nanosuspensions: This technology involves creating nano-sized drug particles, which can improve solubility and dissolution.[11][17]

Troubleshooting Guide

Issue 1: Doxofylline precipitates out of solution after dilution from an organic stock.

  • Possible Cause: The concentration of the organic co-solvent may be too high in the final aqueous solution, leading to a decrease in the overall polarity and causing the drug to precipitate.

  • Troubleshooting Steps:

    • Reduce the initial stock concentration: Prepare a more dilute stock solution in the organic solvent.

    • Increase the final volume of the aqueous buffer: This will lower the final percentage of the organic co-solvent.

    • Stepwise Dilution: Add the organic stock solution to the aqueous buffer slowly while vortexing or stirring to ensure rapid and uniform mixing.

    • Consider a different co-solvent: The choice of co-solvent can impact the solubility upon dilution. Experiment with other miscible solvents like ethanol or PEG 400.[8][18]

Issue 2: The pH of my Doxofylline solution is outside the desired range after dissolution.

  • Possible Cause: Doxofylline itself can slightly alter the pH of an unbuffered aqueous solution.

  • Troubleshooting Steps:

    • Use a buffered solution: Prepare your doxofylline solution in a buffer that is appropriate for your experimental needs and helps maintain a stable pH.

    • Adjust the pH after dissolution: After dissolving the doxofylline, check the pH and carefully adjust it to the desired value using dilute acid or base.

Issue 3: Inconsistent solubility results between different batches of Doxofylline.

  • Possible Cause: Variability in the physical properties of the doxofylline powder, such as particle size or crystalline form (polymorphism), can affect its solubility.

  • Troubleshooting Steps:

    • Characterize the starting material: If possible, analyze the different batches for particle size distribution and crystalline form.

    • Standardize the dissolution procedure: Ensure that the same protocol for dissolution (e.g., temperature, stirring rate, addition rate) is used for every experiment to minimize variability.

    • Consider micronization: If particle size is a significant factor, micronizing the doxofylline powder before use can lead to more consistent dissolution.[10]

Data Presentation

Table 1: Solubility of Doxofylline in Various Solvents

SolventSolubilityReference
Water14.5 mg/mL[4]
Water (warmed)2 mg/mL
Ethanol~0.5 mg/mL[1]
DMSO~20 mg/mL[1]
Dimethylformamide (DMF)~20 mg/mL[1]
1:1 DMSO:PBS (pH 7.2)~0.5 mg/mL[1]
Ethyl Acetate (at 313.15 K)3.8552 x 10⁻² (mole fraction)[19]
Acetonitrile (at 313.15 K)2.8699 x 10⁻² (mole fraction)[19]

Table 2: Influence of pH on Doxofylline Solubility in a Citrate Buffer System

pHDoxofylline Solubility (g/100mL at 25°C)
4.615.4
4.813.2
5.012.3
5.210.1
5.46.2
5.64.7
5.83.1
6.02.9
6.22.4
6.42.0
Data adapted from a patent for a doxofylline injection formulation.[5]

Experimental Protocols

Protocol 1: Preparation of an Aqueous Doxofylline Solution using a Co-solvent

  • Weighing: Accurately weigh the desired amount of doxofylline powder.

  • Initial Dissolution: Add a minimal volume of a suitable organic co-solvent (e.g., DMSO) to the doxofylline powder.

  • Vortexing: Gently vortex the mixture until the doxofylline is completely dissolved.

  • Dilution: Slowly add the aqueous buffer of choice to the dissolved doxofylline solution while continuously stirring or vortexing.

  • Final Volume: Bring the solution to the final desired volume with the aqueous buffer.

  • Storage: It is recommended not to store the aqueous solution for more than one day.[1]

Protocol 2: Enhancing Doxofylline Solubility using Cyclodextrins (General Approach)

  • Cyclodextrin (B1172386) Solution Preparation: Prepare an aqueous solution of the chosen cyclodextrin (e.g., β-cyclodextrin, HP-β-cyclodextrin). The concentration will depend on the specific cyclodextrin and the desired enhancement.

  • Addition of Doxofylline: Add the doxofylline powder to the cyclodextrin solution.

  • Complexation: Stir the mixture at a controlled temperature for a sufficient period (this can range from a few hours to overnight) to allow for the formation of the inclusion complex.

  • Filtration (Optional): If there is any undissolved doxofylline, filter the solution to obtain a clear saturated solution of the complex.

  • Quantification: Determine the concentration of dissolved doxofylline in the filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

Visualizations

experimental_workflow start Start: Undissolved Doxofylline Powder dissolve Dissolve in minimal volume of DMSO start->dissolve vortex Vortex until fully dissolved dissolve->vortex dilute Slowly add aqueous buffer with stirring vortex->dilute end End: Clear Aqueous Doxofylline Solution dilute->end

Caption: Workflow for preparing an aqueous doxofylline solution using a co-solvent.

troubleshooting_logic start Issue: Doxofylline Precipitation on Dilution check_stock Is stock concentration high? start->check_stock reduce_stock Action: Lower stock concentration check_stock->reduce_stock Yes check_dilution Is dilution performed too quickly? check_stock->check_dilution No resolve Issue Resolved reduce_stock->resolve slow_dilution Action: Add stock slowly with vigorous stirring check_dilution->slow_dilution Yes check_solvent Is the co-solvent appropriate? check_dilution->check_solvent No slow_dilution->resolve change_solvent Action: Try an alternative co-solvent (e.g., Ethanol, PEG 400) check_solvent->change_solvent Consider change_solvent->resolve

Caption: Troubleshooting logic for doxofylline precipitation.

References

Doxofylline Clinical Trials: A Technical Support Center for Minimizing Side Effects

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, navigating the nuances of clinical trials is paramount to ensuring both drug efficacy and patient safety. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to anticipate and minimize side effects in clinical trials involving Doxofylline (B1670904).

Troubleshooting Guides: A Proactive Approach to Side Effect Management

This section offers a question-and-answer format to directly address and provide solutions for specific issues that may arise during Doxofylline clinical trials.

Gastrointestinal Side Effects

Question: Our trial participants are reporting a high incidence of nausea and epigastric pain. What steps can we take to mitigate these gastrointestinal (GI) side effects?

Answer:

Gastrointestinal disturbances are among the most commonly reported side effects of Doxofylline. A multi-faceted approach can help minimize their occurrence and severity:

  • Administration with Food: Administering Doxofylline with meals can significantly reduce the incidence of nausea and stomach pain. The presence of food in the stomach can act as a buffer and slow the absorption rate, leading to a more gradual increase in plasma concentrations.

  • Dose Titration: Initiating treatment with a lower dose and gradually titrating upwards to the target therapeutic dose can improve GI tolerability. A slow dose escalation allows the patient's system to acclimate to the medication.

  • Hydration: Ensure participants maintain adequate hydration throughout the day. This can help to alleviate general stomach discomfort.

  • Exclusion of High-Risk Patients: Patients with a history of peptic ulcers or gastroesophageal reflux disease (GERD) should be carefully screened and potentially excluded, as xanthine (B1682287) derivatives can exacerbate these conditions[1].

  • Symptomatic Relief: For mild to moderate nausea, consider the judicious use of antiemetics. However, potential drug interactions should be carefully evaluated.

Central Nervous System (CNS) Side Effects

Question: Several participants are experiencing headaches and insomnia. How can we manage these CNS-related side effects?

Answer:

Headache and insomnia are known side effects of methylxanthines. The following strategies can be implemented:

  • Evening Dose Timing: If insomnia is a primary concern, consider administering the last daily dose of Doxofylline several hours before bedtime to allow plasma levels to decrease before sleep.

  • Caffeine (B1668208) and Stimulant Avoidance: Advise participants to avoid or limit the intake of caffeine and other stimulants, as these can potentiate the CNS-stimulating effects of Doxofylline[1].

  • Dose Reduction: If CNS side effects are persistent and bothersome, a reduction in the total daily dose may be necessary.

  • Symptomatic Management of Headache: For mild to moderate headaches, over-the-counter analgesics may be considered after a thorough review of the participant's medical history and concomitant medications[2].

  • Sleep Hygiene Education: Providing participants with guidance on good sleep hygiene practices can be a valuable non-pharmacological intervention for insomnia.

Cardiovascular Side Effects

Question: We have observed instances of tachycardia and palpitations in our study population. What is the recommended protocol for monitoring and managing cardiovascular side effects?

Answer:

While Doxofylline has a better cardiovascular safety profile than theophylline (B1681296) due to its lower affinity for adenosine (B11128) A1 and A2 receptors, cardiovascular monitoring remains crucial[3].

  • Baseline and Periodic Monitoring: A thorough cardiovascular assessment, including a baseline electrocardiogram (ECG) and regular monitoring of heart rate and blood pressure, should be a standard part of the trial protocol[4][5].

  • Exclusion Criteria: Patients with a recent history of acute myocardial infarction, hypotension, or significant cardiac arrhythmias should be excluded from the trial[1].

  • Dose Adjustment: In the event of persistent tachycardia or palpitations, a dose reduction should be considered.

  • Holter Monitoring: For participants who experience transient or intermittent cardiovascular symptoms, 24-hour Holter monitoring can be employed to get a more comprehensive assessment of their cardiac rhythm.

  • Management of Severe Events: In the rare case of severe arrhythmias, Doxofylline should be discontinued, and appropriate cardiological management initiated[6].

Data Presentation: Side Effect Profile of Doxofylline

The following tables summarize quantitative data on the incidence of common side effects associated with Doxofylline from clinical studies.

Table 1: Incidence of Common Adverse Events in a Long-Term Doxofylline Study

Adverse EventIncidence (%) in the LESDA study (n=309)[7]
Nausea14.56%
Headache14.24%
Insomnia10.68%
Dyspepsia10.03%

Table 2: Comparative Incidence of Adverse Events: Doxofylline vs. Theophylline

Adverse EventDoxofylline 400 mg (Incidence %)[8]Theophylline 250 mg (Incidence %)[8]
Headache20.61%23.64%
Nausea10.96%21.82%
Nervousness4.39%11.36%
Dyspepsia6.58%8.18%

Experimental Protocols

This section provides detailed methodologies for key experiments and procedures to minimize and manage side effects during Doxofylline clinical trials.

Protocol 1: Patient Screening and Enrollment

Objective: To identify and enroll a patient population that is most likely to tolerate Doxofylline therapy, thereby minimizing the incidence of predictable adverse events.

Methodology:

  • Inclusion Criteria:

    • Adults (over 18 years old) with a confirmed diagnosis of asthma or COPD[4].

    • Stable disease at the time of enrollment.

  • Exclusion Criteria:

    • History of hypersensitivity to Doxofylline or other xanthine derivatives[9].

    • Recent (within 6 months) acute myocardial infarction or unstable angina[1].

    • Clinically significant hypotension.

    • Pre-existing seizure disorder.

    • Active peptic ulcer disease or severe GERD[1].

    • Severe hepatic or renal impairment (unless specifically studied with dose adjustments)[1].

    • Concomitant use of other xanthine derivatives[10].

    • Pregnancy or lactation[11].

  • Baseline Assessments:

    • Comprehensive medical history and physical examination.

    • Baseline 12-lead ECG.

    • Standard laboratory tests including complete blood count, liver function tests, and renal function tests.

Protocol 2: Cardiovascular Safety Monitoring

Objective: To proactively monitor for and manage potential cardiovascular adverse events.

Methodology:

  • Baseline Assessment:

    • Perform a 12-lead ECG on all participants at screening.

    • Record baseline heart rate and blood pressure.

  • Ongoing Monitoring:

    • Measure heart rate and blood pressure at each study visit.

    • Perform a 12-lead ECG at regular intervals as defined in the study protocol (e.g., at baseline, week 4, and end of treatment).

    • Question participants about the occurrence of palpitations, dizziness, or syncope at each visit.

  • Actionable Thresholds:

    • Define clear thresholds for changes in vital signs or ECG parameters that would trigger further investigation or a change in treatment (e.g., a sustained heart rate >120 bpm, new onset of significant arrhythmia).

  • Adverse Event Management:

    • For any new-onset, clinically significant cardiovascular finding, the investigator should be notified immediately.

    • Consider dose reduction or discontinuation of the study drug based on the severity and nature of the event.

    • Refer the participant for a cardiology consultation as clinically indicated.

Protocol 3: Therapeutic Drug Monitoring (TDM)

Objective: To maintain Doxofylline plasma concentrations within the therapeutic range to optimize efficacy and minimize the risk of concentration-dependent side effects. While routine TDM for Doxofylline is not always necessary due to its better safety profile, it is recommended in specific situations[11][12].

Methodology:

  • Indications for TDM:

    • Patients with hepatic or renal impairment.

    • Patients receiving concomitant medications known to interact with xanthine metabolism (e.g., erythromycin, cimetidine, phenytoin)[11].

    • Patients experiencing unexpected toxicity at standard doses.

    • Patients with a suboptimal therapeutic response.

  • Sample Collection:

    • Blood samples should be collected at steady-state, which is typically reached after about 4 days of consistent dosing[11].

    • For trough level monitoring, collect the blood sample immediately before the next scheduled dose.

  • Sample Handling and Analysis:

    • Collect blood in a plain, red-topped tube. Do not use serum separator tubes as the gel may interfere with the assay[13].

    • Separate the serum from the cells by centrifugation.

    • Analyze the serum concentration of Doxofylline using a validated method such as high-performance liquid chromatography (HPLC).

  • Dose Adjustment:

    • Based on the TDM results and the patient's clinical status, adjust the Doxofylline dosage as necessary to achieve the target therapeutic range.

Visualizations

Signaling Pathway of Doxofylline

Doxofylline_Signaling_Pathway Doxofylline Doxofylline PDE4 Phosphodiesterase 4 (PDE4) Doxofylline->PDE4 Inhibits Adenosine_Receptors Adenosine A1 & A2 Receptors Doxofylline->Adenosine_Receptors Low Affinity Antagonism cAMP Cyclic AMP (cAMP) PDE4->cAMP Breaks down PKA Protein Kinase A (PKA) cAMP->PKA Activates Smooth_Muscle Bronchial Smooth Muscle PKA->Smooth_Muscle Acts on Relaxation Relaxation & Bronchodilation Smooth_Muscle->Relaxation Inflammation Inflammatory Mediators Adenosine_Receptors->Inflammation Reduces Anti_Inflammatory Anti-inflammatory Effect Inflammation->Anti_Inflammatory

Caption: Doxofylline's mechanism of action leading to bronchodilation and anti-inflammatory effects.

Workflow for Adverse Event Management in a Doxofylline Clinical Trial

Adverse_Event_Workflow AE_Reported Adverse Event (AE) Reported by Participant or Observed by Staff Initial_Assessment Initial Assessment by Clinical Site Staff AE_Reported->Initial_Assessment Causality_Severity Assess Causality & Severity Initial_Assessment->Causality_Severity Is_Serious Is the AE Serious? Causality_Severity->Is_Serious SAE_Reporting Immediate Reporting of Serious Adverse Event (SAE) to Sponsor and IRB/IEC Is_Serious->SAE_Reporting Yes Non_Serious_AE Record Non-Serious AE in Case Report Form (CRF) Is_Serious->Non_Serious_AE No Action_Taken Implement Management Strategy: - Dose Adjustment - Symptomatic Treatment - Continue Monitoring SAE_Reporting->Action_Taken Non_Serious_AE->Action_Taken Follow_Up Follow-up with Participant until Resolution or Stabilization Action_Taken->Follow_Up Final_Report Final Report and Documentation Follow_Up->Final_Report

Caption: A streamlined workflow for the management of adverse events in Doxofylline clinical trials.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism that contributes to Doxofylline's improved safety profile compared to theophylline?

A1: Doxofylline has a lower affinity for adenosine A1 and A2 receptors compared to theophylline[3][14][15]. Antagonism of these receptors by theophylline is associated with many of its side effects, including cardiovascular and central nervous system stimulation. Doxofylline's reduced interaction with these receptors leads to a better safety profile.

Q2: Are there any significant drug-drug interactions to be aware of during a Doxofylline clinical trial?

A2: Yes. Concomitant use of certain drugs can affect the hepatic clearance of Doxofylline, leading to altered plasma levels. Drugs like erythromycin, cimetidine, allopurinol, and ciprofloxacin (B1669076) can decrease clearance and increase Doxofylline levels, potentially increasing the risk of side effects. Conversely, drugs like phenytoin (B1677684) and other anticonvulsants can increase clearance, possibly reducing efficacy[10][11]. Careful monitoring and potential dose adjustments are necessary when these medications are used concurrently.

Q3: What is the recommended starting dose of Doxofylline in clinical trials for adults?

A3: The typical starting dose for adults is 400 mg two to three times daily[11][16]. However, for elderly patients or those with hepatic or renal impairment, a lower starting dose of 200 mg two to three times daily is recommended[1][9].

Q4: How should an overdose of Doxofylline be managed in a clinical trial setting?

A4: In the event of an overdose, which may present with seizures or severe arrhythmias, Doxofylline should be immediately discontinued. Management is symptomatic and supportive. This may include gastric lavage and administration of activated charcoal to reduce absorption. Seizures can be managed with intravenous diazepam or phenobarbital[1]. There is no specific antidote for Doxofylline.

Q5: Is therapeutic drug monitoring (TDM) mandatory for all participants in a Doxofylline trial?

A5: Routine TDM for all participants is generally not considered necessary for Doxofylline due to its wider therapeutic window compared to theophylline. However, TDM is recommended for specific populations, such as those with hepatic or renal impairment, those taking interacting medications, or those who show signs of toxicity or lack of efficacy at standard doses[11][12].

References

Technical Support Center: Doxofylline Dosage in Renal Impairment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing doxofylline (B1670904) dosage for patients with renal impairment. The information is presented in a question-and-answer format to address specific experimental and clinical research challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary elimination pathway for doxofylline, and how does this influence dosage considerations in renal impairment?

A1: Doxofylline is extensively metabolized in the liver, with approximately 90% of its total clearance occurring via this route. The main metabolite is the inactive hydroxyethyltheophylline. Less than 4% of an orally administered dose is excreted unchanged in the urine. Because the elimination of the parent drug is not heavily dependent on renal function, the direct impact of renal impairment on doxofylline clearance is less significant than for drugs primarily cleared by the kidneys. However, caution is still advised as renal disease can influence overall patient physiology and drug tolerance.

Q2: Are there specific dosage adjustment guidelines for doxofylline based on creatinine (B1669602) clearance (CrCl) or estimated glomerular filtration rate (eGFR)?

A2: Currently, there are no specific, tiered dosage adjustment guidelines for doxofylline based on CrCl or eGFR levels. The general recommendation for patients with renal disease, particularly elderly patients with comorbidities, is to use the drug with caution and consider a dose reduction. For example, a suggested dose for elderly patients with concomitant cardiovascular, hepatic, or renal diseases is 200 mg two or three times daily, compared to the standard adult dose of 400 mg two or three times daily.

Q3: Why is caution still advised for doxofylline in renal impairment if it's primarily metabolized by the liver?

A3: Caution is warranted for several reasons. While the parent drug is cleared by the liver, severe renal failure could theoretically lead to the accumulation of metabolites. Although the primary metabolite of doxofylline is inactive, the broader class of methylxanthines (like theophylline) has active metabolites that can accumulate in renal failure and cause neurotoxicity. Furthermore, patients with renal impairment are often elderly and have multiple comorbidities (e.g., heart failure, liver disease) that can independently reduce drug clearance and increase the risk of adverse effects.

Q4: What adverse effects should be monitored when administering doxofylline to subjects with renal insufficiency in a research setting?

A4: Due to its better safety profile compared to theophylline, doxofylline has a lower incidence of adverse effects. However, researchers should monitor for common xanthine-related side effects, which may be exacerbated in patients with compromised clearance. These include:

  • Cardiovascular: Tachycardia, palpitations, extrasystole.

  • Gastrointestinal: Nausea, vomiting, epigastric pain.

  • Neurological: Headache, irritability, insomnia, and rarely, seizures.

Monitoring vital signs, particularly heart rate, and documenting any CNS or gastrointestinal symptoms is crucial.

Q5: Is Therapeutic Drug Monitoring (TDM) necessary for doxofylline in patients with renal impairment?

A5: Routine TDM for doxofylline is generally not required because it has a better safety profile and more stable serum concentrations than theophylline, and there is no clear association between serum levels and adverse events. However, in a research context involving patients with renal impairment or when unexpected toxicities arise, TDM can be a valuable tool. It may be particularly useful in non-responsive patients or those vulnerable to adverse events.

Data Presentation

Table 1: Pharmacokinetic Profile of Doxofylline

ParameterValueReference
Mechanism of Action Inhibition of phosphodiesterase (PDE) enzymes, leading to bronchodilation.
Primary Metabolism ~90% Hepatic
Primary Metabolite Hydroxyethyltheophylline (inactive)
Renal Excretion < 4% as unchanged drug
Elimination Half-life 7-10 hours (long-term treatment)
Plasma Protein Binding ~48%
Absolute Bioavailability ~62.6%

Table 2: General Dosage Recommendations

Patient PopulationRecommended DosageReference
Standard Adult 400 mg, two or three times daily
Elderly 200 mg, two or three times daily
Elderly with Renal Disease 200 mg, two or three times daily (use with caution)
Pediatric (>6 years) 6 mg/kg, twice daily

Visualizations

absorption Oral Administration (400 mg Doxofylline) distribution Systemic Circulation (Plasma Protein Binding: ~48%) absorption->distribution Absorption liver Liver Metabolism (~90%) (Primary Clearance Route) distribution->liver Major Pathway kidney Renal Excretion (<4% as unchanged drug) distribution->kidney Minor Pathway metabolite Inactive Metabolite (Hydroxyethyltheophylline) liver->metabolite elimination Elimination metabolite->elimination kidney->elimination

Caption: Doxofylline Pharmacokinetic Pathway.

start Start: Patient with Renal Impairment Requires Doxofylline assess Assess Baseline: - eGFR/CrCl - Comorbidities (Heart/Liver Failure) - Concomitant Medications start->assess decision Dosage Decision assess->decision standard Standard Dose with Caution (e.g., 400 mg BID) decision->standard Mild Impairment No other risk factors reduced Consider Dose Reduction (e.g., 200 mg BID) decision->reduced Moderate/Severe Impairment or Comorbidities monitor Monitor Patient: - Adverse Events (CNS, Cardiac) - Therapeutic Efficacy standard->monitor reduced->monitor tdm_decision AEs or Inadequate Response? monitor->tdm_decision tdm Consider Therapeutic Drug Monitoring (TDM) tdm_decision->tdm Yes continue Continue Monitoring tdm_decision->continue No adjust Adjust Therapy Based on TDM & Clinical Status tdm->adjust adjust->monitor

Caption: Clinical Decision Workflow for Doxofylline.

Experimental Protocols

Protocol 1: Therapeutic Drug Monitoring (TDM) of Doxofylline

  • Objective: To determine steady-state serum concentrations of doxofylline in subjects with renal impairment.

  • Methodology: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), as described in literature for xanthine (B1682287) derivatives.

  • Procedure:

    • Sample Collection: Collect trough blood samples (just before the next scheduled dose) after the subject has reached steady-state (approx. 4 days of consistent dosing).

    • Sample Preparation:

      • Centrifuge blood to separate serum.

      • Perform a protein precipitation step using an appropriate solvent (e.g., acetonitrile).

      • Vortex and centrifuge the sample to pellet the precipitated proteins.

      • Collect the supernatant for analysis.

    • Chromatography:

      • Column: C18 reverse-phase column.

      • Mobile Phase: A suitable mixture of a buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., methanol (B129727) or acetonitrile).

      • Detection: UV detector at an appropriate wavelength for doxofylline.

    • Quantification:

      • Run a standard curve with known concentrations of pure doxofylline.

      • Calculate the concentration in the subject

Technical Support Center: Enhancing Doxofylline's Oral Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding strategies to improve the oral bioavailability of Doxofylline (B1670904).

Understanding the Challenge: Doxofylline's Bioavailability

Doxofylline, a xanthine (B1682287) derivative used in the treatment of respiratory diseases like asthma and COPD, exhibits an absolute oral bioavailability of approximately 62.6%.[1][2] This incomplete bioavailability is primarily attributed to extensive first-pass metabolism in the liver, where about 90% of the drug is converted to an inactive metabolite, hydroxyethyltheophylline.[1][2] Doxofylline is classified as a Biopharmaceutics Classification System (BCS) Class III drug, characterized by high solubility and low permeability.[2][3][4]

The primary goal of the strategies outlined below is to bypass or reduce this first-pass effect and enhance the amount of active drug reaching systemic circulation.

Frequently Asked Questions (FAQs)

Formulation Strategies

Q1: What are the primary formulation strategies to improve the oral bioavailability of Doxofylline?

A1: The main strategies focus on avoiding first-pass metabolism and enhancing absorption. These include:

  • Sublingual Tablets: To allow for direct absorption into the systemic circulation through the sublingual mucosa, bypassing the gastrointestinal tract and liver.[2][4]

  • Sustained-Release Formulations: To control the rate of drug release, potentially saturating metabolic enzymes and allowing more of the drug to be absorbed intact.[5][6]

  • Nanoformulations (e.g., Polymeric Micelles): To encapsulate the drug, potentially protecting it from metabolic enzymes and enhancing its transport across biological membranes.

  • Co-crystals and Solid Dispersions: To modify the physicochemical properties of Doxofylline, such as solubility and dissolution rate, which can influence its absorption.

Q2: How does the sublingual route improve Doxofylline's bioavailability?

A2: The sublingual route offers a direct pathway to the systemic circulation. The rich vascularization under the tongue allows for rapid absorption of the drug into the bloodstream, thereby avoiding the portal circulation and the extensive metabolic processes in the liver that significantly reduce the concentration of orally ingested Doxofylline.[2][4]

Q3: What is the rationale behind using sustained-release formulations for a drug that undergoes extensive first-pass metabolism?

A3: While it may seem counterintuitive, a sustained-release formulation can, in some cases, improve the bioavailability of a drug subject to first-pass metabolism. By releasing the drug slowly over an extended period, the concentration of the drug reaching the liver at any given time is lower. This can prevent the saturation of metabolic enzymes, but more importantly for some drugs, it can maintain a steady plasma concentration within the therapeutic window for a longer duration, which can be beneficial even if the overall bioavailability is not dramatically increased. One study on sustained-release Doxofylline pellets showed a slightly higher relative bioavailability compared to an immediate-release tablet.[5]

Q4: Are there any studies on Doxofylline co-crystals or solid dispersions?

A4: Currently, there is limited specific research available on the development of Doxofylline co-crystals or solid dispersions for bioavailability enhancement. However, these are established techniques for improving the solubility, dissolution rate, and consequently, the bioavailability of various active pharmaceutical ingredients. Given Doxofylline's high solubility, the primary benefit of these techniques might be in modulating its permeability or creating novel sustained-release profiles.

Experimental & Troubleshooting

Q5: What are common problems encountered when formulating Doxofylline sublingual tablets?

A5: Common issues include:

  • Capping and Lamination: This is the splitting of the tablet into layers. It can be caused by entrapped air, excessive "fines" in the granulation, or inappropriate compression force.

  • Sticking and Picking: Adhesion of the tablet material to the punch faces. This may be due to improper lubrication or excessive moisture in the granules.

  • Poor Hardness and Friability: Tablets may be too soft and break easily. This can be related to insufficient binder or inadequate compression force.

  • Inconsistent Disintegration Time: This can result from variations in compression force or the amount and type of superdisintegrant used.

Q6: I'm having trouble with the drug loading and stability of my Doxofylline polymeric micelles. What could be the cause?

A6: Challenges with drug loading and stability in polymeric micelles can stem from several factors:

  • Low Drug Entrapment Efficiency: This could be due to the drug's properties, the polymer-drug ratio, or the preparation method. For a water-soluble drug like Doxofylline, encapsulation in a hydrophobic core can be challenging.

  • Micelle Instability: Micelles can be sensitive to dilution, temperature, and pH. Instability can lead to premature drug release. The choice of polymer and the cross-linking of the micelle structure can enhance stability.

  • Drug Crystallization: The drug may crystallize within the micelle core over time, leading to instability and altered release profiles.

Quantitative Data Summary

The following tables summarize the available pharmacokinetic data for different Doxofylline formulations. Note: Direct comparative in-vivo studies for all formulations are limited in the current literature.

Table 1: Pharmacokinetic Parameters of Conventional Oral Doxofylline

ParameterValueReference
Absolute Bioavailability~62.6%[1][2]
Tmax (Time to Peak Plasma Concentration)~1 hour[1]
Cmax (Peak Plasma Concentration)15.21 ± 1.73 µg/mL (after 400 mg twice daily for 5 days)[7][8]
Elimination Half-life (t½)7.01 ± 0.80 hours (after oral administration)[7][8]

Table 2: Comparative In-Vivo Pharmacokinetic Data of Sustained-Release Doxofylline Pellets in Beagle Dogs

FormulationCmax (µg/mL)Tmax (hours)Relative Bioavailability (%)
F1 (Coated with Eudragit NE30D)15.164.1797.69
F2 (Coated with Eudragit RL30D/RS30D)11.415.00101.59
Data from a study in beagle dogs comparing two sustained-release pellet formulations to a commercially available immediate-release tablet.[5]

Experimental Protocols

Protocol 1: Formulation of Doxofylline Sublingual Tablets

Objective: To prepare sublingual tablets of Doxofylline to facilitate rapid absorption and bypass first-pass metabolism.

Materials:

Methodology (Wet Granulation):

  • Sieving: Pass all ingredients (except lubricant and glidant) through a #80 sieve.

  • Blending: Mix Doxofylline, MCC, and the chosen superdisintegrant uniformly.

  • Binder Addition: Prepare a binder solution of PVP K30 in a suitable solvent (e.g., purified water or alcohol) and add it to the powder blend to form a damp mass.

  • Granulation: Pass the damp mass through a #44 sieve to form granules.

  • Drying: Dry the granules at 40°C for approximately 20 minutes to achieve a moisture content of 2-5%.

  • Lubrication: Pass the dried granules through a sieve again and blend with magnesium stearate and talc for 2-3 minutes.

  • Compression: Compress the lubricated granules into tablets using a rotary tablet press with 8mm concave punches. Each tablet should contain 100 mg of Doxofylline.[2]

Protocol 2: Preparation of Doxofylline-Loaded Polymeric Micelles

Objective: To encapsulate Doxofylline in polymeric micelles to potentially enhance its stability and absorption.

Materials:

  • Doxofylline

  • Soluplus® (amphiphilic polyvinyl caprolactam-polyvinyl acetate-polyethylene glycol graft copolymer)

  • Methanol (B129727) (HPLC Grade)

  • Distilled Water

Methodology (Film Hydration Technique):

  • Dissolution: Dissolve Doxofylline and Soluplus® in methanol in a round-bottom flask.

  • Film Formation: Evaporate the methanol using a rotary evaporator to form a thin film on the inner wall of the flask.

  • Hydration: Hydrate the film by adding distilled water and rotating the flask. This will lead to the self-assembly of polymeric micelles, encapsulating the Doxofylline.

  • Characterization: The resulting nanomicelles can be characterized for particle size, zeta potential, drug entrapment efficiency, and in-vitro drug release.

Troubleshooting Guides

Guide 1: Doxofylline Sublingual Tablet Formulation
Problem Potential Cause(s) Suggested Solution(s)
Capping/Lamination 1. Entrapped air in granules. 2. Excessive fine powder. 3. High compression speed. 4. Worn-out punches and dies.1. Use pre-compression during tableting. 2. Optimize granulation to reduce fines. 3. Reduce the speed of the tablet press. 4. Inspect and replace tooling.
Sticking/Picking 1. Inadequate lubrication. 2. Excessive moisture in granules. 3. High humidity environment.1. Increase the concentration of magnesium stearate. 2. Ensure granules are dried to the optimal moisture content. 3. Control the humidity of the manufacturing area.
Low Hardness 1. Insufficient binder. 2. Low compression force.1. Increase the concentration of PVP K30. 2. Increase the compression force.
High Friability 1. Low tablet hardness. 2. Over-lubrication.1. Increase compression force. 2. Optimize the amount of lubricant.
Guide 2: Doxofylline Polymeric Micelle Formulation
Problem Potential Cause(s) Suggested Solution(s)
Low Drug Entrapment 1. High water solubility of Doxofylline. 2. Inappropriate drug-to-polymer ratio. 3. Rapid hydration process.1. Consider using a more hydrophobic derivative of Doxofylline if possible. 2. Optimize the drug-to-polymer ratio; a higher polymer concentration may improve entrapment. 3. Control the rate of hydration.
Micelle Aggregation 1. Low zeta potential. 2. Inappropriate polymer concentration.1. Modify the surface charge of the micelles, if possible, through the choice of polymer. 2. Ensure the polymer concentration is above the critical micelle concentration (CMC).
Premature Drug Release 1. Instability of the micelle core. 2. High drug loading leading to surface deposition.1. Use cross-linking agents to stabilize the micelle core. 2. Optimize the drug loading to ensure it is fully encapsulated within the core.

Visualizations

Signaling Pathway

Doxofylline_Mechanism cluster_0 cAMP Synthesis & Degradation Doxofylline Doxofylline PDE Phosphodiesterase (PDE) Doxofylline->PDE inhibits cAMP cAMP (Cyclic Adenosine Monophosphate) PDE->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Five_AMP 5'-AMP Smooth_Muscle Bronchial Smooth Muscle Relaxation PKA->Smooth_Muscle leads to ATP ATP AC Adenylate Cyclase ATP->AC ATP->AC AC->cAMP synthesizes from AC->cAMP

Caption: Mechanism of action of Doxofylline via phosphodiesterase inhibition.

Experimental Workflow

Sublingual_Tablet_Workflow start Start: Raw Materials sieving Sieving (#80 mesh) start->sieving blending Dry Blending (Doxofylline, MCC, Superdisintegrant) sieving->blending granulation Wet Granulation (add PVP K30 solution) blending->granulation drying Drying (40°C) granulation->drying sizing Granule Sizing (#44 mesh) drying->sizing lubrication Lubrication (add Mg Stearate, Talc) sizing->lubrication compression Tablet Compression lubrication->compression end End: Sublingual Tablets compression->end

Caption: Workflow for the wet granulation of Doxofylline sublingual tablets.

Logical Relationship

Bioavailability_Logic oral Conventional Oral Administration git Gastrointestinal Tract oral->git liver Liver (First-Pass Metabolism) git->liver Portal Vein systemic Systemic Circulation (Lower Bioavailability) liver->systemic sublingual Sublingual Administration mucosa Sublingual Mucosa sublingual->mucosa systemic_high Systemic Circulation (Higher Bioavailability) mucosa->systemic_high Direct Absorption

Caption: Comparison of conventional oral vs. sublingual administration routes.

References

Addressing variability in patient response to Doxofylline treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the variability observed in patient response to Doxofylline (B1670904) treatment.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Doxofylline and how does it differ from Theophylline?

Doxofylline is a methylxanthine derivative that acts as a bronchodilator and anti-inflammatory agent.[1][2][3] Its primary mechanism involves the inhibition of phosphodiesterase (PDE) enzymes, which leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[3][4][5] This increase in cAMP results in the relaxation of bronchial smooth muscle, leading to bronchodilation.[2][6]

Unlike Theophylline, Doxofylline exhibits a distinct pharmacological profile.[1][7] It has a significantly lower affinity for adenosine A1 and A2 receptors, which is believed to contribute to its improved safety profile, particularly regarding cardiovascular side effects.[1][3][5][8] Furthermore, Doxofylline does not significantly interfere with cytochrome P450 enzymes (CYP1A2, CYP2E1, and CYP3A4), reducing the potential for drug-drug interactions that are commonly observed with Theophylline.[1][9] Recent studies also suggest that Doxofylline interacts with β2-adrenoceptors, contributing to its bronchodilatory effects.[1][10]

Q2: What are the known factors contributing to inter-individual variability in response to Doxofylline?

Significant inter-individual variability in the pharmacokinetics of Doxofylline has been reported.[1] Key factors include:

  • Ethnic Differences: Pharmacokinetic profiles of Doxofylline have been shown to differ between ethnic groups, such as Chinese and Indian populations.[1]

  • Hepatic Metabolism: Approximately 90% of Doxofylline is metabolized in the liver to an inactive metabolite, β-hydroxymethyltheophylline.[6][10][11] Individual differences in liver function can therefore significantly impact drug clearance.

  • Co-morbidities: Patients with conditions such as congestive heart failure, liver disease, or chronic obstructive lung disease may have prolonged drug half-life, necessitating dose adjustments.[6][12][13]

  • Drug Interactions: Co-administration with certain drugs can alter Doxofylline's clearance. For instance, medications like allopurinol, cimetidine, erythromycin, and propranolol (B1214883) can decrease hepatic clearance and increase blood levels of xanthines.[6][12][13] Conversely, anticonvulsants like phenytoin (B1677684) can increase clearance, potentially requiring higher doses of Doxofylline.[6][13]

  • Smoking: Smoking can increase the clearance of Doxofylline, which may necessitate dose adjustments.[6]

Q3: Are there any known genetic polymorphisms that affect Doxofylline response?

While the impact of genetic polymorphisms on the response to many drugs is an active area of research, specific genetic variations that significantly and consistently alter the response to Doxofylline have not been as extensively documented as for some other medications.[14][15][16] However, given that Doxofylline is extensively metabolized by the liver, it is plausible that genetic polymorphisms in drug-metabolizing enzymes could contribute to the observed pharmacokinetic variability. Further research is needed to identify specific genetic markers that can predict a patient's response to Doxofylline.

Troubleshooting Guides

Scenario 1: Sub-optimal Therapeutic Response

Problem: A patient or experimental subject is showing a less than expected therapeutic response to a standard dose of Doxofylline.

Possible Causes and Troubleshooting Steps:

Potential Cause Troubleshooting Action Experimental Protocol
Increased Drug Clearance Investigate patient history for factors known to increase xanthine (B1682287) clearance, such as smoking or co-administration of anticonvulsants.[6][13]Conduct a pharmacokinetic study to determine the individual's drug clearance rate.
Drug Interactions Review all concomitant medications for potential interactions that may decrease Doxofylline efficacy.[10][11][12]Perform in vitro drug metabolism assays using human liver microsomes to assess the potential for drug-drug interactions.
Ethnic Variability Consider the ethnic background of the patient, as pharmacokinetic differences have been observed.[1]If feasible, compare the patient's pharmacokinetic profile to established data for their ethnic group.
Poor Adherence In a clinical setting, non-adherence to the prescribed treatment regimen can lead to sub-optimal drug levels.Monitor Doxofylline serum concentrations to assess adherence.[1]
Scenario 2: Adverse Events or Toxicity

Problem: A patient or experimental subject is experiencing adverse effects such as nausea, headache, insomnia, or cardiovascular symptoms.[12][17]

Possible Causes and Troubleshooting Steps:

Potential Cause Troubleshooting Action Experimental Protocol
Decreased Drug Clearance Assess for conditions that can prolong the half-life of Doxofylline, such as liver disease, congestive heart failure, or concomitant infections.[6][12][13]Measure serum Doxofylline concentrations. A higher-than-expected level may indicate decreased clearance.
Drug Interactions Review concomitant medications that may inhibit Doxofylline metabolism, such as certain antibiotics (erythromycin, clindamycin) or cimetidine.[11][12][13]Conduct in vitro studies to evaluate the inhibitory potential of co-administered drugs on Doxofylline metabolism.
Individual Sensitivity Some individuals may have a lower threshold for xanthine-related side effects.Carefully monitor vital signs and symptomatic complaints. Consider a dose reduction if adverse effects persist.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of Doxofylline

ParameterValueReference
Absolute Bioavailability62.6% (± 25%)[6][10][11]
Time to Peak Plasma Concentration (Tmax)1.19 hours (± 0.19)[6][11][18]
Volume of Distribution~1 L/kg[6]
Plasma Protein Binding~48%[6][10]
Metabolism~90% hepatic[6][10][11]
Elimination Half-life (Oral, 400mg twice daily for 5 days)7.01 hours (± 0.80)[1][10]
Excretion<4% unchanged in urine[6][10]

Table 2: Comparison of Adverse Events: Doxofylline vs. Theophylline

Adverse EventDoxofyllineTheophyllineReference
Gastric Distress15%33%[1]
Nausea14.56%-[19]
Headache14.24%-[19]
Insomnia10.68%-[19]
Dyspepsia10.03%-[19]

Note: Data from different studies may not be directly comparable due to variations in study design and patient populations.

Experimental Protocols

Protocol 1: Assessment of Doxofylline Pharmacokinetics in Healthy Volunteers

Objective: To determine the pharmacokinetic profile of a single oral dose of Doxofylline.

Methodology:

  • Subject Recruitment: Recruit healthy, non-smoking adult volunteers with no history of significant medical conditions.

  • Dosing: Administer a single oral dose of Doxofylline (e.g., 400 mg).

  • Blood Sampling: Collect venous blood samples at pre-defined time points (e.g., 0, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Plasma Separation: Centrifuge blood samples to separate plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify Doxofylline concentrations in plasma samples using a validated high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method.[20]

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and elimination half-life (t½) using appropriate software.

Protocol 2: In Vitro Assessment of Bronchodilatory Effect

Objective: To evaluate the relaxant effect of Doxofylline on airway smooth muscle.

Methodology:

  • Tissue Preparation: Isolate tracheal or bronchial smooth muscle strips from a suitable animal model (e.g., guinea pig) or human tissue.

  • Organ Bath Setup: Mount the tissue strips in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and aerated with 95% O2 and 5% CO2.

  • Contraction Induction: Induce a stable contraction of the smooth muscle using a contractile agonist such as methacholine (B1211447) or histamine.

  • Doxofylline Administration: Add increasing concentrations of Doxofylline to the organ bath in a cumulative manner.

  • Response Measurement: Record the relaxation of the smooth muscle isometrically using a force transducer.

  • Data Analysis: Express the relaxation at each concentration as a percentage of the maximal relaxation and construct a concentration-response curve to determine the EC50 (half-maximal effective concentration).

Visualizations

Doxofylline_Mechanism_of_Action cluster_cAMP cAMP-Mediated Pathway Doxofylline Doxofylline PDE Phosphodiesterase (PDE) Doxofylline->PDE Inhibition Beta2 β2-Adrenoceptor Doxofylline->Beta2 Interaction Adenosine Adenosine Receptors (A1, A2) Doxofylline->Adenosine Low Affinity cAMP cAMP ↑ PKA Protein Kinase A (PKA) Activation cAMP->PKA Relaxation Bronchial Smooth Muscle Relaxation PKA->Relaxation

Caption: Doxofylline's primary mechanism of action.

Troubleshooting_Workflow Start Patient exhibits variable response AssessResponse Assess nature of variability (Sub-optimal vs. Adverse Event) Start->AssessResponse SubOptimal Sub-optimal Response AssessResponse->SubOptimal Sub-optimal AdverseEvent Adverse Event AssessResponse->AdverseEvent Adverse InvestigateClearance Investigate factors increasing clearance (e.g., smoking, drug interactions) SubOptimal->InvestigateClearance InvestigateInhibition Investigate factors decreasing clearance (e.g., co-morbidities, drug interactions) AdverseEvent->InvestigateInhibition MeasureLevels Measure Doxofylline serum levels InvestigateClearance->MeasureLevels InvestigateInhibition->MeasureLevels AdjustDose Adjust dose based on clinical assessment and serum levels MeasureLevels->AdjustDose End Optimal response achieved AdjustDose->End

Caption: Troubleshooting workflow for variable Doxofylline response.

References

How to control for confounding variables in Doxofylline research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling for confounding variables during Doxofylline experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My study results show an unexpectedly high variability in patient response to Doxofylline. What are the potential confounding variables I should investigate?

A1: High variability in patient response to Doxofylline can be attributed to several patient-specific and external factors. It is crucial to systematically assess and control for these potential confounders. Key areas to investigate include:

  • Patient Demographics and Baseline Health: Age (both children and the elderly may respond differently), and smoking status (including recently quit smokers) can alter drug metabolism and clearance.[1]

  • Comorbidities: Pre-existing conditions can significantly influence Doxofylline's effects and safety profile. Pay close attention to cardiovascular diseases (e.g., arrhythmias, angina, heart failure, hypertension), COPD, active or a history of peptic ulcers, GERD, hyperthyroidism, hypoxemia, and any concurrent infections or inflammation.[1]

  • Concurrent Medications: A wide range of drugs can interact with Doxofylline, affecting its plasma concentration and potential for toxicity. A thorough medication history is essential.

  • Lifestyle Factors: Consumption of caffeine-containing products can enhance the adverse effects of Doxofylline and should be avoided.[1]

Q2: I am designing a clinical trial for Doxofylline. What are the most critical drug-drug interactions I need to account for in my exclusion criteria or statistical analysis plan?

A2: Doxofylline's metabolism and effects can be altered by several concomitant medications. Careful consideration of these interactions is vital for patient safety and data integrity.

Drugs that may Increase Doxofylline Levels (Increased risk of toxicity): These drugs can decrease the hepatic clearance of Doxofylline, leading to higher blood levels.[2][3] Consider excluding patients on these medications or implementing strict therapeutic drug monitoring.

  • Allopurinol

  • Cimetidine[1][2]

  • Ranitidine[1][2]

  • Erythromycin[1][2]

  • Troleandomycin[1][2]

  • Lincomycin[1][2]

  • Clindamycin[1][2]

  • Ciprofloxacin[1]

  • Propranolol[1][2]

  • Anti-flu vaccine[1][2]

Drugs that may Decrease Doxofylline Levels (Reduced efficacy): These drugs can increase the clearance of Doxofylline.[1]

  • Phenytoin and other anticonvulsants[1]

Drugs with Synergistic Toxic Effects:

  • Ephedrine and other sympathomimetics can lead to increased toxicity.[1][2]

Other Important Interactions:

  • Co-administration with β2-agonists, corticosteroids, and diuretics may potentiate hypokalemia caused by hypoxia.[1]

  • Doxofylline should not be administered with other xanthine (B1682287) derivatives.[2]

Q3: How can I statistically control for confounding variables in my Doxofylline research?

A3: When experimental designs cannot fully eliminate confounding variables, statistical methods are essential for adjusting their effects.[4][5]

  • Stratification: Analyze the effect of Doxofylline in different subgroups (strata) based on the confounding variable (e.g., smokers vs. non-smokers). If the effect is consistent across strata, you can provide a pooled estimate.

  • Multivariate Analysis: Use regression models to adjust for multiple confounders simultaneously.[4][6]

    • Linear Regression: Suitable for continuous outcome variables.

    • Logistic Regression: Used when the outcome is binary (e.g., presence/absence of an adverse event).

    • Analysis of Covariance (ANCOVA): Combines ANOVA and regression to compare means while controlling for confounders.[4]

  • Propensity Score Matching (PSM): In observational studies, PSM can be used to match individuals in the treatment group with individuals in the control group who have a similar probability (propensity score) of receiving the treatment, based on their baseline characteristics.

Data Presentation: Impact of Confounding Variables

Table 1: Summary of Key Confounding Factors in Doxofylline Research

Confounder CategorySpecific VariablePotential Impact on Doxofylline Research
Patient Characteristics Age (Elderly, Children)Altered pharmacokinetics and potential for increased adverse events.[1]
Smoking StatusIncreased clearance of the drug, potentially reducing efficacy.[1]
Comorbidities Cardiovascular DiseaseIncreased risk of cardiac side effects like tachycardia and palpitations.[1]
Hepatic ImpairmentDoxofylline is extensively metabolized in the liver (approx. 90%), so impairment can significantly increase drug levels.[1][2]
Renal ImpairmentReduced excretion of the drug and its metabolites.[1]
Peptic Ulcer/GERDMay exacerbate gastrointestinal side effects.[1]
Concurrent Medications Enzyme Inhibitors (e.g., Cimetidine, Erythromycin)Increased Doxofylline half-life and decreased clearance, leading to a higher risk of toxicity.[1][2]
Enzyme Inducers (e.g., Phenytoin)Decreased Doxofylline half-life and increased clearance, potentially leading to reduced efficacy.[1]
Sympathomimetics (e.g., Ephedrine)Increased risk of synergistic toxicity.[1][2]
Lifestyle Factors Caffeine IntakeMay enhance adverse effects of Doxofylline.[1]

Experimental Protocols

Protocol 1: Stratified Analysis to Control for Smoking Status

  • Subject Recruitment: Recruit a sufficient number of both smokers and non-smokers who meet the primary inclusion/exclusion criteria for the study.

  • Data Collection: At baseline, collect detailed smoking history, including current smoking status, pack-years, and time since cessation for former smokers.

  • Randomization (for Clinical Trials): If applicable, randomize subjects within each stratum (smokers and non-smokers) to either the Doxofylline or control group.

  • Data Analysis:

    • Perform an initial analysis of the entire study population to assess the overall effect of Doxofylline.

    • Conduct a stratified analysis by analyzing the effect of Doxofylline separately in the smoker and non-smoker groups.

    • Compare the effect estimates between the strata. If the estimates are similar, it suggests that smoking is not a major effect modifier, and a pooled estimate can be reported after adjusting for smoking in a regression model. If the estimates are substantially different, report the stratum-specific results.

Protocol 2: Propensity Score Matching for Observational Studies

  • Cohort Definition: Define the treatment group (receiving Doxofylline) and the control group from your observational database.

  • Variable Selection: Identify all potential confounding variables that may influence the decision to prescribe Doxofylline (e.g., age, comorbidities, concurrent medications, disease severity).

  • Propensity Score Estimation: Use logistic regression to model the probability of receiving Doxofylline based on the selected confounding variables. The predicted probability for each subject is their propensity score.

  • Matching: Match each subject in the Doxofylline group with one or more subjects in the control group who have a similar propensity score (e.g., using nearest-neighbor matching). Unmatched subjects are excluded from the analysis.

  • Balance Assessment: After matching, assess the balance of the confounding variables between the new treatment and control groups. The distribution of these variables should be similar.

  • Outcome Analysis: Analyze the outcome of interest in the matched cohort. This analysis will provide an effect estimate that is less biased by the measured confounding variables.

Mandatory Visualizations

experimental_workflow cluster_design Study Design Phase cluster_analysis Statistical Analysis Phase start Define Study Population identify_confounders Identify Potential Confounders (e.g., Age, Smoking, Comorbidities) start->identify_confounders stratification Stratification (e.g., by Smoking Status) identify_confounders->stratification Design Control matching Matching (e.g., Propensity Score) identify_confounders->matching Design Control randomization Randomization identify_confounders->randomization Design Control stratified_analysis Stratified Analysis stratification->stratified_analysis multivariate Multivariate Regression (e.g., ANCOVA, Logistic) matching->multivariate randomization->multivariate adjusted_effect Report Adjusted Effect Estimate multivariate->adjusted_effect stratified_analysis->adjusted_effect logical_relationship Confounder Confounding Variable (e.g., Smoking) Doxofylline Doxofylline Treatment Confounder->Doxofylline Association Outcome Clinical Outcome (e.g., Lung Function) Confounder->Outcome Causal Path Doxofylline->Outcome True Effect doxofylline_pathway cluster_cell Cellular Environment cluster_confounders Potential Confounding Influences Doxofylline Doxofylline PDE Phosphodiesterase (PDE) Doxofylline->PDE Inhibits cAMP cAMP PDE->cAMP Degrades Bronchodilation Bronchodilation cAMP->Bronchodilation Promotes Concurrent_Meds Concurrent Medications (e.g., Erythromycin) Concurrent_Meds->Doxofylline Alters Metabolism Comorbidities Comorbidities (e.g., Liver Impairment) Comorbidities->Doxofylline Alters Metabolism

References

Technical Support Center: Doxofylline Quantification in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to aid researchers, scientists, and drug development professionals in accurately quantifying Doxofylline (B1670904) in biological samples.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the experimental process.

Question: Why am I observing poor peak shape (e.g., tailing, fronting, or splitting) for Doxofylline in my chromatogram?

Potential Causes and Solutions:

  • Column Issues: The analytical column may be degraded or contaminated.

    • Solution: Try flushing the column with a strong solvent. If the problem persists, replace the column with a new one of the same type, such as a C18 column.[1][2]

  • Mobile Phase pH: The pH of the mobile phase can affect the ionization state of Doxofylline and its interaction with the stationary phase.

    • Solution: Ensure the mobile phase pH is consistent and appropriate for the column. For reversed-phase chromatography of Doxofylline, a slightly acidic pH is often used, for example, by adding 0.3% formic acid.[3][4]

  • Sample Overload: Injecting too concentrated a sample can lead to peak fronting.

    • Solution: Dilute the sample and reinject. A typical injection volume for pharmaceutical analysis is between 20 and 50 µL.[1]

  • Interference from Matrix Components: Co-eluting compounds from the biological matrix can interfere with the peak shape.

    • Solution: Improve the sample preparation method to remove more interfering substances. This could involve solid-phase extraction (SPE) instead of simple protein precipitation.

Question: What is causing low or inconsistent recovery of Doxofylline during sample preparation?

Potential Causes and Solutions:

  • Inefficient Protein Precipitation: The protein precipitation step may not be effectively removing proteins, leading to Doxofylline being trapped.

    • Solution: Ensure the correct ratio of precipitating solvent (e.g., acetonitrile (B52724) or methanol) to plasma is used.[5][6] Vortex the sample vigorously after adding the solvent to ensure thorough mixing.[5][6]

  • Analyte Adsorption: Doxofylline may be adsorbing to the walls of the collection tubes or pipette tips.

    • Solution: Use low-adsorption plasticware.

  • pH of Extraction Solvent: The pH of the solvent used for liquid-liquid extraction or SPE can impact the recovery.

    • Solution: Optimize the pH of the extraction solvent to ensure Doxofylline is in a neutral state for efficient extraction.

Question: My calibration curve for Doxofylline is non-linear. What are the possible reasons?

Potential Causes and Solutions:

  • Detector Saturation: At high concentrations, the detector response may no longer be proportional to the Doxofylline concentration.

    • Solution: Extend the calibration curve to include lower concentrations or dilute the higher concentration standards. Linearity for Doxofylline has been reported in ranges from 10–100 μg/mL for HPLC and 20.0 to 16,000 ng/mL for LC-MS/MS.[1][3][4]

  • Inappropriate Internal Standard: The internal standard may not be behaving similarly to Doxofylline.

    • Solution: Use a stable isotope-labeled internal standard like Doxofylline-d4 or Doxofylline-d6 for LC-MS/MS analysis, as they have nearly identical physicochemical properties to the analyte.[3][4][5][6]

  • Sample Preparation Variability: Inconsistent sample preparation across the calibration standards can lead to non-linearity.

    • Solution: Ensure all standards are prepared in the same matrix and undergo the exact same extraction procedure.

Frequently Asked Questions (FAQs)

What is the most appropriate analytical technique for Doxofylline quantification in biological samples?

Both High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are commonly used.[7] LC-MS/MS is generally preferred for its higher sensitivity and specificity, especially for complex biological matrices and when low detection limits are required.[1][2] UPLC-MS/MS methods have been developed for rapid and sensitive analysis.[3][4]

What is a suitable internal standard for Doxofylline analysis?

For LC-MS/MS, a stable isotope-labeled internal standard is the gold standard. Doxofylline-d4 and Doxofylline-d6 are excellent choices as they co-elute with Doxofylline and compensate for variability during sample preparation and ionization.[3][4][5][6] For HPLC-UV, other structurally similar but chromatographically separable compounds like caffeine (B1668208) or theophylline (B1681296) have been used.[2]

What are the common sample preparation techniques for Doxofylline in plasma or serum?

Protein precipitation is a simple and common method where a solvent like acetonitrile or methanol (B129727) is added to the plasma sample to precipitate proteins.[5][6][8] Solid-phase extraction (SPE) can also be used for cleaner samples and to concentrate the analyte.[2]

What is the "matrix effect" in LC-MS/MS analysis of Doxofylline and how can it be minimized?

The matrix effect is the alteration of ionization efficiency (suppression or enhancement) of Doxofylline by co-eluting components from the biological matrix.[9][10] This can lead to inaccurate quantification.[9] To minimize the matrix effect:

  • Use a stable isotope-labeled internal standard which is affected by the matrix in the same way as the analyte.[10]

  • Improve sample cleanup using techniques like SPE to remove interfering matrix components.[11]

  • Optimize chromatographic conditions to separate Doxofylline from matrix components.[10]

What are the typical validation parameters for a Doxofylline quantification method?

A validated method for Doxofylline should demonstrate acceptable linearity, accuracy, precision (both intra-day and inter-day), selectivity, and stability.[1] The limit of detection (LOD) and limit of quantification (LOQ) should also be established.[1]

Quantitative Data Summary

Table 1: Comparison of HPLC Methods for Doxofylline Quantification

ParameterMethod 1Method 2Method 3
Column C18 (250 x 4.6 mm, 5 µm)Inertsil ODS (150x4.6mm, 5µ)HiQ Sil C18 W
Mobile Phase Methanol:phosphate buffer (pH 6.8, 30:70 v/v)[1]10mM Ammonium (B1175870) acetate (B1210297): Acetonitrile (50:50 v/v)Acetonitrile: buffer (pH 3, 50: 50)[12]
Flow Rate 1.0 mL/min[1]1.0 ml/min1 mL/min[12]
Detection 254 nm[1]220 nm272 nm[12]
Linearity Range 10–100 μg/mL[1]50–150 μg/ml10–80 μg/mL[12]
Recovery 98.2% to 101.4%[1]98.0% to 102%100.01% to 100.07%[12]
LOD 0.3 μg/mL[1]-0.03 μg/mL[12]
LOQ 1.0 μg/mL[1]-0.1 μg/mL[12]

Table 2: Comparison of LC-MS/MS Methods for Doxofylline Quantification

ParameterMethod 1Method 2
Column Kinetex-C18 (50 x 2.1 mm, 5 µm)[3][4]C18 (250mm×4.6mm, 5μm)[2]
Mobile Phase A: 0.3% Formic Acid in WaterB: 90% Acetonitrile with 0.3% Formic Acid[3][4]20mM ammonium acetate (pH 3.5) and acetonitrile (75:25 v/v)[2]
Internal Standard Doxofylline-d4[3][4]Caffeine[2]
Ionization Mode ESI Positive[8]Electrospray Ionization[2]
MRM Transitions Doxofylline: 267.0 → 181.0Doxofylline-d4: 271.2 → 181.1[3][4]Doxofylline: m/z 267Caffeine: m/z 195[2]
Linearity Range 20.0 to 16,000 ng/mL[3][4]1-5000 ng/mL[2]
Precision (CV%) Intra-day: 1.3% to 9.0%Inter-day: 2.2% to 7.0%[3][4]< 4.28%[2]
Recovery -93.46% (DBS), 89.86% (urine)[2]
LOQ 20.0 ng/mL[3][4]0.84 ng/mL (DBS), 1.00 ng/mL (urine)[2]

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation

This protocol is suitable for the extraction of Doxofylline from plasma samples prior to LC-MS/MS analysis.

  • Thaw plasma samples at room temperature.[5]

  • Pipette 100 µL of the plasma sample into a microcentrifuge tube.[5]

  • Add 20 µL of the internal standard working solution (e.g., Doxofylline-d4 or Doxofylline-d6 in methanol).[5]

  • Add 400 µL of methanol to precipitate the plasma proteins.[5]

  • Vortex the mixture for 1 minute.[5]

  • Centrifuge the sample at 14,000 rpm for 10 minutes.[5]

  • Transfer the supernatant to a clean tube.[5]

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.[5]

  • Reconstitute the dried residue in 100 µL of the mobile phase.[5]

  • Inject a portion of the reconstituted sample into the UPLC-MS/MS system.[5]

Protocol 2: UPLC-MS/MS Method for Doxofylline Quantification

This protocol is based on a validated method for the rapid and sensitive quantification of Doxofylline in human plasma.[3][4]

  • UPLC Conditions:

    • Column: Kinetex-C18 (50 x 2.1 mm, 5 µm).[3][4]

    • Mobile Phase A: 0.3% Formic Acid in Water.[3][4]

    • Mobile Phase B: 90% Acetonitrile with 0.3% Formic Acid.[3][4]

    • Gradient Elution: A suitable gradient to ensure separation.

    • Total Run Time: Approximately 2.6 minutes.[3][4]

  • MS/MS Conditions:

    • Ionization: Electrospray Ionization (ESI), Positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Doxofylline: m/z 267.000 → 181.000.[3][4]

      • Doxofylline-d4 (Internal Standard): m/z 271.200 → 181.100.[3][4]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma) add_is Add Internal Standard (e.g., Doxofylline-d4) sample->add_is precipitate Protein Precipitation (e.g., with Methanol) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge extract Collect Supernatant centrifuge->extract evaporate Evaporate to Dryness extract->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute uplc UPLC Separation reconstitute->uplc msms MS/MS Detection uplc->msms integrate Peak Integration msms->integrate calculate Calculate Concentration integrate->calculate

Caption: Experimental workflow for Doxofylline quantification.

troubleshooting_workflow start Inaccurate Results check_peak Check Peak Shape and Retention Time start->check_peak check_recovery Evaluate Sample Recovery check_peak->check_recovery Normal solution_peak Optimize Chromatography: - Check Mobile Phase pH - Flush/Replace Column - Adjust Injection Volume check_peak->solution_peak Poor Shape or Shift check_calibration Review Calibration Curve check_recovery->check_calibration Acceptable solution_recovery Optimize Sample Prep: - Check Precipitation Solvent Ratio - Use Low-Adsorption Tubes - Consider SPE check_recovery->solution_recovery Low/Inconsistent solution_calibration Re-evaluate Standards: - Check Linearity Range - Verify Internal Standard - Re-prepare Standards check_calibration->solution_calibration Non-linear end Accurate Results solution_peak->end solution_recovery->end solution_calibration->end

Caption: Troubleshooting workflow for inaccurate results.

References

Technical Support Center: Refining Animal Models for Doxofylline Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist in refining animal models for a more accurate prediction of Doxofylline (B1670904) efficacy in humans.

Frequently Asked Questions (FAQs)

Q1: What are the primary animal models used to assess the efficacy of Doxofylline for asthma and COPD?

A1: The most commonly employed animal models for evaluating Doxofylline's efficacy in respiratory diseases are the ovalbumin (OVA)-induced asthma model, typically in mice (e.g., BALB/c strain), and the lipopolysaccharide (LPS) or elastase-induced lung inflammation/COPD models in rodents. The OVA-induced model mimics allergic asthma, characterized by airway hyperresponsiveness and eosinophilic inflammation. LPS and elastase models are used to simulate key features of COPD, such as neutrophilic inflammation and emphysema.

Q2: What is the established mechanism of action for Doxofylline that we should aim to see reflected in our animal models?

A2: Doxofylline is a methylxanthine derivative with a dual mechanism of action. Primarily, it acts as a phosphodiesterase (PDE) inhibitor, which increases intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, leading to bronchodilation.[1][2] It also possesses significant anti-inflammatory properties. Unlike theophylline (B1681296), Doxofylline has a much lower affinity for adenosine A1 and A2 receptors, which is believed to contribute to its improved safety profile, particularly regarding cardiac side effects.[2] Animal models should ideally be able to capture both the bronchodilatory and anti-inflammatory effects.

Q3: We are observing inconsistent bronchodilatory effects of Doxofylline in our mouse model of asthma. What could be the issue?

A3: Several factors could contribute to this. Firstly, the choice of mouse strain is critical; different strains can have varying sensitivities to allergens and drugs. Secondly, the timing and route of Doxofylline administration relative to the allergen challenge are crucial. Ensure that the drug is administered at a time point where it can reach therapeutic concentrations in the lungs before or during the peak inflammatory and bronchoconstrictive response. Finally, the method of assessing bronchoconstriction (e.g., whole-body plethysmography vs. invasive measurement of lung resistance) can yield different results. Consider using a more direct and sensitive method for assessing airway mechanics.

Q4: How can we better model the anti-inflammatory effects of Doxofylline seen in human clinical trials?

A4: To better model the anti-inflammatory effects, it is important to select an appropriate inflammatory stimulus and relevant outcome measures. In LPS-induced models, Doxofylline has been shown to reduce neutrophil recruitment and levels of pro-inflammatory cytokines like TNF-α and IL-6 in bronchoalveolar lavage fluid (BALF).[3] To enhance the translational relevance, consider using models with a chronic inflammatory component, as this more closely mimics human asthma and COPD. Additionally, analyzing a broad panel of inflammatory markers, including cytokines, chemokines, and cellular infiltrates in both BALF and lung tissue, will provide a more comprehensive picture of the anti-inflammatory effects.

Q5: Are there ways to refine our animal models to improve their predictive value for Doxofylline's efficacy in humans?

A5: Yes, several strategies can be employed. One approach is the use of "humanized" mouse models, which involve engrafting human immune cells or tissues into immunodeficient mice. This can provide a more human-like immune response to test the efficacy of drugs like Doxofylline. Another strategy is to use models that incorporate co-morbidities often seen in human patients, such as cardiovascular disease or metabolic syndrome, as these can influence drug efficacy and safety. Furthermore, focusing on endpoints that are more translationally relevant, such as specific biomarkers that are also measured in human clinical trials, can improve the predictive power of preclinical studies.

Troubleshooting Guides

Issue 1: High variability in airway hyperresponsiveness (AHR) measurements in an OVA-induced asthma model.
  • Potential Cause 1: Inconsistent Allergen Sensitization and Challenge.

    • Troubleshooting: Standardize the protocol for OVA sensitization and challenge meticulously. Ensure consistent doses of OVA and adjuvant (e.g., alum), and a consistent route and timing of administration. The method of aerosolized OVA challenge (e.g., nebulizer type, duration of exposure) should be uniform across all animals.

  • Potential Cause 2: Animal Stress.

    • Troubleshooting: Handle animals gently and consistently to minimize stress, which can impact airway function. Acclimatize animals to the measurement apparatus (e.g., plethysmography chamber) before recording data.

  • Potential Cause 3: Technical Variability in AHR Measurement.

    • Troubleshooting: If using whole-body plethysmography, ensure the chamber is properly calibrated and that there are no leaks. For invasive measurements, ensure consistent surgical procedures and ventilation parameters.

Issue 2: Lack of significant reduction in lung inflammation with Doxofylline treatment in a COPD model.
  • Potential Cause 1: Inappropriate Dose or Timing of Doxofylline.

    • Troubleshooting: Conduct a dose-response study to determine the optimal therapeutic dose of Doxofylline in your specific model. The timing of administration is also critical; in chronic models, a sustained-release formulation or more frequent administration may be necessary to maintain therapeutic levels.

  • Potential Cause 2: Insufficient Inflammatory Response in the Model.

    • Troubleshooting: Verify the induction of a robust and consistent inflammatory response in your model by including appropriate positive controls and assessing key inflammatory markers in untreated animals. The choice of stimulus (e.g., LPS dose, duration of cigarette smoke exposure) may need to be optimized.

  • Potential Cause 3: Choice of Inflammatory Readouts.

    • Troubleshooting: Ensure you are measuring the most relevant inflammatory markers for your model and for the expected mechanism of action of Doxofylline. This may include not only cell counts in BALF but also histological analysis of lung tissue and measurement of a wider array of cytokines and chemokines.

Data Presentation

Preclinical Efficacy of Doxofylline in Animal Models
Animal ModelKey FindingsQuantitative Data
LPS-Induced Lung Inflammation (Mouse) Reduced neutrophil recruitment to the lungs.Neutrophil count in BALF: LPS group: 208.4 ± 14.5 x10^4 cells/ml; Doxofylline (1 mg/kg) group: 106.2 ± 4.8 x10^4 cells/ml[3]
Decreased pro-inflammatory cytokine levels in BALF.IL-6 in BALF: LPS group: 1255.6 ± 143.9 pg/ml; Doxofylline (1 mg/kg) group: 527.7 ± 182.9 pg/ml[3]
TNF-α in BALF: LPS group: Not specified; Doxofylline significantly inhibited release[3]
COPD Model (Rat) Attenuated pulmonary inflammatory responses.IL-8 in BALF: Significantly decreased with Doxofylline compared to the model group.
TNF-α in BALF: Significantly decreased with Doxofylline compared to the model group.
IL-10 in BALF: Significantly increased with Doxofylline compared to the model group.
Airway Responsiveness (Beagle) Decreased airway responsiveness to methacholine (B1211447).Significant decrease in airway responsiveness at 40 mg/kg and 80 mg/kg doses.[4]
Had less effect on heart rate compared to theophylline.Heart rate increased significantly with all doses of theophylline, but only with the 80 mg/kg dose of Doxofylline.[4]
Clinical Efficacy of Doxofylline in Humans
ConditionKey FindingsQuantitative Data
Asthma Similar efficacy to theophylline in improving lung function.A meta-analysis showed no significant difference in the change in FEV1 between Doxofylline and theophylline.[5]
More effective than theophylline in reducing daily asthma events.Mean difference of -0.14 in daily asthma events compared to theophylline.[5]
Better safety profile than theophylline.Relative risk of adverse events was 0.76 compared to theophylline.[5]
COPD Improved lung function and clinical symptoms.A comparative study showed Doxofylline was more effective than theophylline in improving PFT and clinical symptoms.[6]
Reduced incidence of adverse effects and need for rescue medication.The study indicated a reduced incidence of adverse effects and emergency bronchodilator use with Doxofylline compared to theophylline.[6]

Experimental Protocols

Protocol 1: Ovalbumin (OVA)-Induced Allergic Asthma Model in BALB/c Mice
  • Sensitization: On days 0 and 14, intraperitoneally inject mice with 20 µg of OVA emulsified in 2 mg of aluminum hydroxide (B78521) in a total volume of 200 µL of saline.

  • Challenge: From days 21 to 23, expose mice to an aerosol of 1% OVA in saline for 30 minutes using an ultrasonic nebulizer.

  • Doxofylline Administration: Administer Doxofylline (e.g., via intraperitoneal injection or oral gavage) at the desired dose(s) at a specified time before each OVA challenge (e.g., 1 hour prior).

  • Outcome Measures (24-48 hours after the final challenge):

    • Airway Hyperresponsiveness (AHR): Measure AHR in response to increasing concentrations of methacholine using whole-body plethysmography or an invasive method.

    • Bronchoalveolar Lavage (BAL): Collect BAL fluid to perform total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages).

    • Cytokine Analysis: Measure levels of key cytokines (e.g., IL-4, IL-5, IL-13) in the BAL fluid supernatant by ELISA.

    • Histology: Perfuse and fix the lungs for histological analysis of inflammation and mucus production (e.g., using H&E and PAS staining).

Protocol 2: Lipopolysaccharide (LPS)-Induced Lung Inflammation Model in Mice
  • Induction of Inflammation: Intranasally instill a single dose of LPS (e.g., 10 µg in 50 µL of sterile saline) into the lungs of anesthetized mice.

  • Doxofylline Administration: Administer Doxofylline at the desired dose(s) at specified time points before and/or after LPS instillation (e.g., 1 hour before and 6 hours after).

  • Outcome Measures (24 hours after LPS instillation):

    • Bronchoalveolar Lavage (BAL): Collect BAL fluid for total and differential cell counts, with a focus on neutrophils.

    • Cytokine Analysis: Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the BAL fluid supernatant by ELISA.

    • Lung Histology: Analyze lung tissue sections for evidence of inflammation, such as cellular infiltration and edema.

    • Myeloperoxidase (MPO) Assay: Perform an MPO assay on lung tissue homogenates as a quantitative measure of neutrophil infiltration.

Mandatory Visualizations

Doxofylline_Signaling_Pathway Doxofylline Doxofylline PDE Phosphodiesterase (PDE) Doxofylline->PDE Inhibits Adenosine_Receptors Adenosine Receptors Doxofylline->Adenosine_Receptors Low Affinity cAMP cAMP PDE->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates Bronchodilation Bronchodilation PKA->Bronchodilation Anti_inflammatory Anti-inflammatory Effects PKA->Anti_inflammatory

Caption: Doxofylline's primary signaling pathway.

Experimental_Workflow_OVA_Asthma_Model cluster_sensitization Sensitization Phase cluster_challenge Challenge Phase cluster_analysis Analysis Phase Day0 Day 0: OVA/Alum IP Injection Day14 Day 14: OVA/Alum IP Injection Day0->Day14 Day21_23 Days 21-23: Aerosolized OVA Challenge Day14->Day21_23 Day24_25 Days 24-25: Outcome Measures Day21_23->Day24_25 Doxofylline_Admin Doxofylline Administration (pre-challenge) Doxofylline_Admin->Day21_23 AHR AHR Measurement Day24_25->AHR BAL BALF Analysis Day24_25->BAL Histology Lung Histology Day24_25->Histology

Caption: Workflow for the OVA-induced asthma model.

References

Validation & Comparative

Doxofylline vs. Theophylline: A Comparative Efficacy Guide for Asthma Treatment

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of two methylxanthine derivatives used in the management of asthma, supported by clinical data and experimental insights.

In the therapeutic landscape of asthma, a chronic inflammatory disease of the airways, methylxanthines continue to play a role as bronchodilators. Theophylline (B1681296), a long-established drug in this class, has been a cornerstone of asthma therapy for decades. However, its narrow therapeutic index and potential for adverse effects have led to the development of newer derivatives, such as Doxofylline (B1670904). This guide provides a detailed comparison of the efficacy and safety of Doxofylline and Theophylline, drawing upon data from clinical trials and meta-analyses to inform researchers, scientists, and drug development professionals.

Comparative Efficacy and Safety Profile

Clinical evidence suggests that while both Doxofylline and Theophylline are effective in improving lung function and reducing asthma symptoms, Doxofylline exhibits a superior safety profile. A meta-analysis of randomized controlled trials indicates that Doxofylline is comparable to Theophylline in improving Forced Expiratory Volume in 1 second (FEV1), a key indicator of lung function.[1][2][3][4][5][6] However, the same analysis highlights that Doxofylline is significantly more effective in reducing the number of daily asthma events and is associated with a lower risk of adverse events compared to Theophylline.[1][2][3][4][5][6]

Quantitative Data Summary

The following tables summarize the key quantitative data from comparative studies, providing a clear overview of the performance of Doxofylline and Theophylline in the treatment of asthma.

Table 1: Efficacy Outcomes

ParameterDoxofyllineTheophyllineComparisonSource
Change in FEV1 Effective in improving FEV1Effective in improving FEV1Doxofylline is as effective as Theophylline.[1][2][3][4][5][6]
Reduction in Daily Asthma Events Significantly reduces daily asthma eventsReduces daily asthma eventsDoxofylline is significantly more effective (Mean Difference -0.14, 95% CI -0.27 to 0.00).[1][2][3][4][5][6][1][2][3][4][5][6]
Reduction in Salbutamol Use (Rescue Medication) Trend of superiority over Theophylline (P=0.058).[1][2][3][4][5][6]Less effective than Doxofylline in reducing the need for rescue medication.A trend of superiority was detected for Doxofylline.[1][2][3][4][5][6][1][2][3][4][5][6]
Improvement in Peak Expiratory Flow Rate (PEFR) Statistically significant improvement.Statistically significant improvement.Some studies show a significantly greater improvement with Doxofylline.[5][5]

Table 2: Safety and Tolerability

ParameterDoxofyllineTheophyllineComparisonSource
Risk of Adverse Events (AEs) Lower risk of adverse events.Higher risk of adverse events.Doxofylline has a significantly lower risk of AEs (Relative Risk 0.76, 95% CI 0.59 to 0.99).[1][2][3][4][5][6][1][2][3][4][5][6]
Common Adverse Events Headache, NauseaNausea, Headache, Nervousness, DyspepsiaTheophylline is associated with a higher incidence of gastrointestinal and central nervous system side effects.[2][2]
Treatment Interruption due to AEs Fewer patients interrupt treatment due to adverse events.Significantly more patients interrupt treatment due to adverse events (p=0.001 in one study).[7][8]Doxofylline demonstrates a better tolerability profile.[7][8][7][8]

Mechanisms of Action: A Comparative Overview

The therapeutic effects of both Doxofylline and Theophylline are primarily attributed to their ability to induce bronchodilation and exert anti-inflammatory effects. However, their molecular interactions differ, which likely accounts for their varying safety profiles.

Theophylline acts as a non-selective phosphodiesterase (PDE) inhibitor, increasing intracellular cyclic AMP (cAMP) and leading to smooth muscle relaxation.[9][10][11] It also antagonizes adenosine (B11128) receptors, which can contribute to its bronchodilator effects but is also linked to its adverse effects, such as cardiac arrhythmias and central nervous system stimulation.[9][10] Furthermore, Theophylline can promote anti-inflammatory effects by activating histone deacetylase-2 (HDAC2).[9]

Doxofylline , a newer methylxanthine, also inhibits PDE, resulting in bronchodilation.[12][13][14] A key distinction is its significantly lower affinity for adenosine A1 and A2 receptors, which is thought to be the reason for its improved cardiovascular and central nervous system safety profile compared to Theophylline.[15] Doxofylline also exhibits anti-inflammatory properties, potentially through the modulation of various inflammatory mediators.[15]

G Comparative Signaling Pathways of Doxofylline and Theophylline cluster_doxofylline Doxofylline cluster_theophylline Theophylline Doxofylline Doxofylline PDE4_D Phosphodiesterase 4 (PDE4) Doxofylline->PDE4_D Inhibits cAMP_D ↑ cAMP PDE4_D->cAMP_D Breaks down PKA_D Protein Kinase A (PKA) Activation cAMP_D->PKA_D Bronchodilation_D Bronchodilation PKA_D->Bronchodilation_D AntiInflammatory_D Anti-inflammatory Effects PKA_D->AntiInflammatory_D Theophylline Theophylline PDE_T Non-selective PDE Theophylline->PDE_T Inhibits AdenosineR Adenosine Receptors (A1, A2) Theophylline->AdenosineR Antagonizes HDAC2 HDAC2 Activation Theophylline->HDAC2 cAMP_T ↑ cAMP PDE_T->cAMP_T Breaks down PKA_T PKA Activation cAMP_T->PKA_T Bronchodilation_T Bronchodilation PKA_T->Bronchodilation_T SideEffects Adverse Effects (CNS, Cardiac) AdenosineR->SideEffects AntiInflammatory_T Anti-inflammatory Effects HDAC2->AntiInflammatory_T

Caption: Comparative signaling pathways of Doxofylline and Theophylline.

Experimental Protocols

The data presented in this guide are derived from randomized, double-blind, placebo-controlled multicenter clinical trials. A generalized protocol for such a trial is outlined below.

Study Design

A typical study is a randomized, double-blind, parallel-group, multicenter trial comparing the efficacy and safety of Doxofylline, Theophylline, and a placebo.

Patient Population

Participants are typically adults with a diagnosis of chronic reversible bronchial asthma, often with a baseline FEV1 between 50% and 80% of the predicted value.[5] Key inclusion criteria often include a history of asthma symptoms and demonstrated reversibility of airway obstruction. Exclusion criteria commonly include a history of other significant lung diseases, cardiovascular conditions, and recent use of systemic corticosteroids.

Interventions

Patients are randomly assigned to one of the following treatment groups for a specified duration, often 12 weeks:

  • Doxofylline (e.g., 400 mg three times daily)[7][8]

  • Theophylline (e.g., 250 mg three times daily)[7][8]

  • Placebo

Outcome Measures

Primary Efficacy Endpoints:

  • Change from baseline in FEV1: Measured using spirometry at regular intervals (e.g., biweekly).[7][8]

  • Rate of asthma attacks/events: Recorded daily by patients in a diary.[7][8]

Secondary Efficacy Endpoints:

  • Peak Expiratory Flow (PEF): Measured by patients using a peak flow meter.[7][8]

  • Use of rescue medication (e.g., albuterol): Recorded daily by patients.[7][8]

  • Symptom scores: Assessed using validated questionnaires.

Safety Endpoints:

  • Incidence and severity of adverse events: Monitored throughout the study.

  • Vital signs and laboratory parameters.

Methodologies for Key Experiments

Spirometry (FEV1 and FVC Measurement): Spirometry is performed according to the American Thoracic Society (ATS) and European Respiratory Society (ERS) guidelines.[10][16] Patients perform a forced vital capacity (FVC) maneuver, and the FEV1 and FVC are recorded. The procedure involves maximal inspiration followed by a forceful and complete expiration. At least three acceptable maneuvers are performed, and the highest values for FEV1 and FVC are used.

Patient-Reported Outcomes (PROs): Asthma control and quality of life are often assessed using validated patient-reported outcome measures (PROMs) such as the Asthma Control Questionnaire (ACQ) or the Asthma Quality of Life Questionnaire (AQLQ).[1][7][12][13][15] Patients are trained on how to complete these questionnaires accurately.

G Generalized Experimental Workflow for a Comparative Clinical Trial Screening Patient Screening and Informed Consent Baseline Baseline Assessment (FEV1, Symptom Scores, etc.) Screening->Baseline Randomization Randomization Baseline->Randomization Doxofylline Doxofylline Treatment Group Randomization->Doxofylline Theophylline Theophylline Treatment Group Randomization->Theophylline Placebo Placebo Group Randomization->Placebo FollowUp Follow-up Visits (Biweekly PFTs, AE Monitoring) Doxofylline->FollowUp Theophylline->FollowUp Placebo->FollowUp EndOfStudy End of Study Assessment FollowUp->EndOfStudy DataAnalysis Data Analysis and Reporting EndOfStudy->DataAnalysis

Caption: Generalized experimental workflow for a comparative clinical trial.

Comparative Efficacy and Safety Relationship

The relationship between the efficacy and safety of Doxofylline and Theophylline can be summarized as follows: Doxofylline offers a comparable therapeutic benefit in terms of bronchodilation to Theophylline but with a significantly improved safety and tolerability profile. This makes Doxofylline a potentially more favorable option in the long-term management of asthma.

G Comparative Efficacy and Safety of Doxofylline vs. Theophylline cluster_efficacy Efficacy cluster_safety Safety Bronchodilation Bronchodilation (FEV1 Improvement) SymptomReduction Symptom Reduction (Asthma Events) AdverseEvents Adverse Events Profile Doxofylline Doxofylline Doxofylline->Bronchodilation Comparable Doxofylline->SymptomReduction Superior Doxofylline->AdverseEvents Superior (Fewer AEs) Theophylline Theophylline Theophylline->Bronchodilation Comparable Theophylline->SymptomReduction Inferior Theophylline->AdverseEvents Inferior (More AEs)

Caption: Logical relationship of Doxofylline and Theophylline efficacy and safety.

Conclusion

The available evidence strongly indicates that Doxofylline is an effective and well-tolerated treatment for asthma, offering a significant safety advantage over Theophylline.[1][2][3][4][5][6] While both drugs provide comparable bronchodilator effects, the reduced incidence of adverse events with Doxofylline, attributed to its different pharmacological profile, positions it as a valuable alternative in the management of asthma. For drug development professionals, the favorable risk-to-benefit ratio of Doxofylline suggests a promising avenue for further research and development in the field of respiratory medicine.

References

Validating the Safety Profile of Doxofylline Against Other Methylxanthines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the safety and mechanistic profiles of Doxofylline (B1670904) and older-generation methylxanthines, such as theophylline (B1681296) and aminophylline (B1665990). The data presented is synthesized from peer-reviewed clinical trials and meta-analyses to support evidence-based evaluation.

Introduction: The Evolution of Methylxanthines

Methylxanthines have been a cornerstone in the management of obstructive airway diseases like asthma and Chronic Obstructive Pulmonary Disease (COPD) for decades. Theophylline, a widely used agent, effectively induces bronchodilation primarily through the inhibition of phosphodiesterase (PDE) enzymes.[1] However, its clinical utility is often limited by a narrow therapeutic index and a significant burden of adverse effects, including cardiac arrhythmias, central nervous system stimulation, and gastrointestinal distress.[1][2]

Doxofylline, a newer methylxanthine derivative, was developed to retain the therapeutic efficacy of theophylline while improving upon its safety profile.[3][4] Structurally, it is distinguished by the presence of a dioxolane group at the 7-position, a modification that fundamentally alters its pharmacological activity and significantly reduces its adverse effects.[4][5][6]

Differentiating the Mechanism of Action and Safety

The improved safety profile of Doxofylline is primarily attributed to its distinct mechanism of action compared to theophylline. While both drugs inhibit PDE enzymes, leading to bronchodilation, their interaction with adenosine (B11128) receptors is a critical point of divergence.[1][5]

  • Theophylline: Acts as a potent, non-selective antagonist of adenosine A1 and A2 receptors. This antagonism is largely responsible for its dose-limiting side effects, such as tachycardia, tremors, and nausea.[1][2][5]

  • Doxofylline: Exhibits a significantly lower affinity for adenosine A1 and A2 receptors.[1][2][5][7] This lack of significant adenosine receptor antagonism mitigates the risk of the common adverse events associated with theophylline.[6][8] Furthermore, unlike theophylline, Doxofylline does not appear to affect calcium influx, which may contribute to its enhanced cardiac safety profile.[3][9][10]

The following diagram illustrates the differential signaling pathways.

G cluster_theophylline Theophylline Pathway cluster_doxofylline Doxofylline Pathway cluster_shared Shared Therapeutic Outcome THEO Theophylline ADENO_R_T Adenosine Receptors (A1, A2A, A2B) THEO->ADENO_R_T Strong Antagonism PDE_T Phosphodiesterase (PDE) THEO->PDE_T Inhibition ADVERSE Adverse Effects (Tachycardia, Nausea, CNS Stimulation) ADENO_R_T->ADVERSE Mediate cAMP ↑ cAMP PDE_T->cAMP Leads to DOXO Doxofylline ADENO_R_D Adenosine Receptors (A1, A2A, A2B) DOXO->ADENO_R_D Weak / No Antagonism PDE_D Phosphodiesterase (PDE) DOXO->PDE_D Inhibition PDE_D->cAMP Leads to BRONCHO Bronchodilation cAMP->BRONCHO Promotes

Caption: Differential mechanisms of Theophylline and Doxofylline.

Quantitative Data Presentation: Adverse Event Comparison

Meta-analyses of randomized controlled trials (RCTs) provide robust quantitative evidence of Doxofylline's superior safety profile. The risk of experiencing adverse events is significantly lower in patients treated with Doxofylline compared to those receiving theophylline.[11]

Table 1: Comparative Adverse Event Profile: Doxofylline vs. Theophylline in Asthma

Adverse EventDoxofyllineTheophyllineRelative Risk (95% CI)
Overall AEs --0.76 (0.59 - 0.99) [11]
Headache 20.61%23.64%Not specified
Nausea 10.96%21.82%Not specified
Nervousness 4.39%11.36%Not specified
Dyspepsia 6.58%8.18%Not specified
Data synthesized from a meta-analysis of four RCTs involving 696 asthmatic patients. The pooled analysis showed a statistically significant reduction in the overall risk of adverse events (AEs) for Doxofylline.[11]

Studies comparing Doxofylline to aminophylline (a salt of theophylline) in pediatric and adult populations have also demonstrated a favorable safety profile for Doxofylline, with a lower incidence of total complications.[12][13]

Table 2: Comparative Adverse Event Profile: Doxofylline vs. Aminophylline in Pediatric Asthma

Adverse EventDoxofylline GroupAminophylline GroupP-value
Total Incidence of Complications 7.41%21.43%<0.001
Nausea Not specifiedNot specified>0.05
Headache Not specifiedNot specified>0.05
Fidgetiness Not specifiedNot specified>0.05
Data from a study on pediatric acute bronchial asthma. While individual side effects were not significantly different, the total incidence of complications was notably lower with Doxofylline.[12]

Experimental Protocols

The validation of Doxofylline's safety profile relies on rigorous experimental designs, both in preclinical and clinical settings.

This section outlines a synthesized protocol typical for a randomized, double-blind study comparing the safety and efficacy of Doxofylline and Theophylline in patients with a chronic respiratory disease like COPD or asthma.[14][15]

  • Patient Selection & Screening:

    • Inclusion Criteria: Adult patients (e.g., >18 years) with a confirmed diagnosis of stable, moderate COPD or asthma.[14] Patients must demonstrate reversible airway obstruction via spirometry.

    • Exclusion Criteria: History of significant cardiovascular disease, liver or kidney impairment, seizure disorders, or known hypersensitivity to methylxanthines.

  • Study Design & Randomization:

    • A multi-center, randomized, double-blind, parallel-group design.

    • Patients are randomly assigned to one of several treatment arms (e.g., Doxofylline 400 mg, Theophylline 400 mg sustained-release, or Placebo).[5]

    • Treatment duration is typically set for a period ranging from several weeks to months (e.g., 12 weeks).[16]

  • Assessments & Endpoints:

    • Primary Safety Endpoint: Incidence and severity of all adverse events (AEs), recorded at each follow-up visit. Special attention is given to cardiovascular events (monitored via ECG and heart rate) and gastrointestinal intolerance.[5]

    • Efficacy Endpoints: Changes in pulmonary function tests (PFTs) such as FEV1 (Forced Expiratory Volume in 1 second), symptom scores, and use of rescue medication.[14]

  • Data Collection & Analysis:

    • AEs are coded using a standard dictionary (e.g., MedDRA).

    • The incidence of AEs between groups is compared using statistical tests such as the Chi-squared or Fisher's exact test.

    • Efficacy variables are analyzed using appropriate statistical models (e.g., ANCOVA).

The workflow for such a trial is visualized below.

G cluster_pre Pre-Trial Phase cluster_trial Trial Phase cluster_post Post-Trial Phase Screen Patient Screening (Inclusion/Exclusion Criteria) Consent Informed Consent Screen->Consent Baseline Baseline Assessment (PFTs, ECG, Vitals, Symptom Score) Consent->Baseline Random Randomization Baseline->Random ArmA Group A (Doxofylline 400 mg) Random->ArmA ArmB Group B (Theophylline 400 mg) Random->ArmB ArmC Group C (Placebo) Random->ArmC FollowUp Follow-up Visits (Weeks 2, 6, 12) - PFTs - AE Monitoring - Vitals ArmA->FollowUp ArmB->FollowUp ArmC->FollowUp Analysis Data Analysis (Safety & Efficacy Endpoints) FollowUp->Analysis Report Final Study Report Analysis->Report

Caption: Typical workflow for a comparative respiratory clinical trial.

Regulatory guidelines (e.g., ICH S7A, S7B) mandate a core battery of preclinical tests to evaluate cardiovascular risk before human trials.[17]

  • In Vitro hERG Assay:

    • Objective: To assess the potential of a compound to block the hERG (human Ether-à-go-go-Related Gene) potassium channel, which is a key indicator of risk for QT interval prolongation and torsades de pointes.[18]

    • Methodology: Patch clamp electrophysiology is used on cell lines expressing the hERG channel. Cells are exposed to a range of concentrations of the test compound (e.g., Doxofylline) to determine the IC50 (the concentration causing 50% inhibition of the hERG current).[18]

  • In Vivo Cardiovascular Studies in Animal Models:

    • Objective: To evaluate the integrated effects of the drug on cardiovascular parameters in a whole-animal system.

    • Methodology: Conscious, telemeterized animals (e.g., dogs, non-human primates) are instrumented to continuously monitor ECG, blood pressure, and heart rate. Animals receive escalating doses of the drug. Data is analyzed for changes in heart rate, blood pressure, and ECG intervals (PR, QRS, QT).[17]

  • Integrated Risk Assessment:

    • Data from in vitro and in vivo studies are combined to form an integrated risk assessment. A large margin between the effective therapeutic concentration and the concentration causing cardiovascular effects suggests a favorable safety profile.

Conclusion

The available evidence from mechanistic studies, clinical trials, and meta-analyses strongly supports that Doxofylline has a superior safety profile compared to older methylxanthines like theophylline and aminophylline.[8][16][19] Its efficacy is comparable to theophylline, but it causes significantly fewer adverse events, particularly those related to the cardiovascular and central nervous systems.[2][11][14] This improved tolerability is primarily due to its minimal antagonism of adenosine receptors.[1][7] For researchers and drug development professionals, Doxofylline represents a significant advancement in xanthine (B1682287) therapy, offering a more favorable risk-to-benefit ratio in the management of chronic respiratory diseases.[7][20]

References

A meta-analysis of clinical trials comparing Doxofylline to placebo.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of clinical trial data comparing the efficacy and safety of Doxofylline (B1670904) to placebo for the treatment of respiratory diseases such as asthma and Chronic Obstructive Pulmonary Disease (COPD). The information is compiled from multiple sources to provide an objective overview for researchers, scientists, and drug development professionals.

Executive Summary

Doxofylline, a methylxanthine derivative, has demonstrated efficacy as a bronchodilator and anti-inflammatory agent in the management of airway diseases. Multiple clinical trials, including a significant pooled analysis of the DOROTHEO 1 and DOROTHEO 2 studies, have established its superiority over placebo in improving lung function and reducing disease exacerbations. A key finding is Doxofylline's favorable safety profile, largely attributed to its distinct mechanism of action, which involves phosphodiesterase (PDE) inhibition with low affinity for adenosine (B11128) receptors, resulting in fewer adverse effects compared to traditional methylxanthines like theophylline (B1681296).

Data Presentation: Efficacy and Safety Outcomes

The following tables summarize the quantitative data from a pooled analysis of the double-blind, randomized, placebo-controlled DOROTHEO 1 and DOROTHEO 2 trials, which evaluated the effects of Doxofylline in asthmatic patients.

Table 1: Efficacy of Doxofylline 400 mg vs. Placebo in Asthma

Efficacy OutcomeDoxofylline 400 mgPlaceboStatistical Significance
Change in FEV1 Significantly IncreasedNo Significant Changep < 0.01[1]
Asthma Events Rate Significantly ReducedNo Significant Changep < 0.01[1]
Use of Salbutamol (Rescue Medication) Significantly ReducedNo Significant Changep < 0.01[1]

Table 2: Safety Profile of Doxofylline 400 mg vs. Placebo in Asthma

Safety OutcomeDoxofylline 400 mgPlaceboStatistical Significance
Risk of Adverse Events (AEs) Not Significantly Increased-p > 0.05[1]

Another meta-analysis further supports the safety and efficacy of Doxofylline. While it did not show a notable change in Forced Expiratory Volume in 1 second (FEV1) compared to the control group, it did significantly reduce the incidence of adverse reactions (Relative Risk, RR = 0.71) and asthma events (Weighted Mean Difference, WMD = -0.18)[2][3].

Experimental Protocols

The data presented is primarily derived from the DOROTHEO 1 and DOROTHEO 2 clinical trials. The methodologies of these pivotal studies are outlined below.

DOROTHEO 1 and DOROTHEO 2 Trials

Study Design: These were multicenter, double-blind, randomized, placebo-controlled Phase III clinical trials[4][5].

Participant Population: The trials enrolled asthmatic patients aged 16 years or older with a baseline FEV1 between 50% and 80% of the predicted value and a demonstrated reversibility of ≥15% in FEV1 after bronchodilator administration[1][6].

Interventions:

  • DOROTHEO 1: Patients were randomized to receive oral treatment three times daily for 12 weeks with either Doxofylline 200 mg, Doxofylline 400 mg, theophylline 250 mg, or placebo[6][7].

  • DOROTHEO 2: Patients were randomized to receive oral treatment three times daily for 3 months with either Doxofylline 400 mg, theophylline 250 mg, or placebo[5][8].

Primary and Secondary Outcome Measures:

  • Primary Outcome: The primary efficacy endpoint was the change in FEV1 two hours after drug administration compared to baseline[6][8].

  • Secondary Outcomes: Secondary efficacy variables included Forced Vital Capacity (FVC), FEV1/FVC ratio, Forced Expiratory Flow at 25-75% (FEF25-75%), Peak Expiratory Flow Rate (PEFR), asthma attack rate, and the use of albuterol as a rescue medication[6][8]. Safety was assessed by monitoring adverse events.

Mechanism of Action and Signaling Pathway

Doxofylline's therapeutic effects are primarily attributed to its action as a phosphodiesterase (PDE) inhibitor. By inhibiting PDE, particularly the PDE4 isoenzyme, Doxofylline leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP in airway smooth muscle cells promotes relaxation, resulting in bronchodilation[9].

A key differentiator for Doxofylline is its low affinity for adenosine A1 and A2 receptors. This characteristic is believed to be responsible for its improved safety profile compared to theophylline, as antagonism of adenosine receptors is associated with many of the adverse effects of the latter, such as cardiac and central nervous system stimulation[10][11]. At high concentrations, Doxofylline may also exhibit some inhibitory action against PDE2A1 and antagonism at adenosine A2A receptors[10][12].

Below is a diagram illustrating the proposed signaling pathway of Doxofylline.

Doxofylline_Mechanism cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Beta2_Adrenergic_Receptor β2-Adrenergic Receptor AC Adenylyl Cyclase (AC) Beta2_Adrenergic_Receptor->AC Activates Adenosine_Receptor Adenosine Receptor cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE Phosphodiesterase (PDE) cAMP->PDE PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE->AMP Hydrolyzes Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Inflammation Reduced Inflammation PKA->Inflammation Doxofylline Doxofylline Doxofylline->PDE Inhibits Theophylline Theophylline Theophylline->Adenosine_Receptor Antagonizes Theophylline->PDE Inhibits Adenosine Adenosine Adenosine->Adenosine_Receptor Activates

Caption: Doxofylline's mechanism of action.

Experimental Workflow

The following diagram outlines the typical workflow of the randomized controlled trials included in this meta-analysis.

Clinical_Trial_Workflow Patient_Screening Patient Screening (Asthma/COPD Diagnosis, Inclusion/Exclusion Criteria) Randomization Randomization Patient_Screening->Randomization Treatment_Arm_D Treatment Arm: Doxofylline Randomization->Treatment_Arm_D Treatment_Arm_P Control Arm: Placebo Randomization->Treatment_Arm_P Treatment_Period Treatment Period (e.g., 12 weeks) Treatment_Arm_D->Treatment_Period Treatment_Arm_P->Treatment_Period Data_Collection Data Collection (FEV1, AEs, etc.) at baseline and follow-up visits Treatment_Period->Data_Collection Statistical_Analysis Statistical Analysis (Comparison of Outcomes) Data_Collection->Statistical_Analysis Results Results and Conclusion Statistical_Analysis->Results

Caption: Generalized clinical trial workflow.

References

Doxofylline's Pharmacokinetic Dance: A Comparative Guide to Co-Medication Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Doxofylline (B1670904), a xanthine (B1682287) derivative, has carved a niche in the management of respiratory diseases, lauded for its efficacy, comparable to theophylline (B1681296), but with a significantly improved safety profile. A key contributor to this enhanced safety is its minimal interaction with the cytochrome P450 (CYP) enzyme system, a frequent culprit in drug-drug interactions. However, a comprehensive understanding of its pharmacokinetic interplay with commonly co-administered medications is crucial for optimizing therapeutic outcomes and ensuring patient safety. This guide provides a comparative analysis of these interactions, supported by available data and experimental insights.

Minimal Interference with Cytochrome P450: The Doxofylline Advantage

A pivotal distinction between doxofylline and its predecessor, theophylline, lies in their metabolic pathways. Doxofylline does not significantly interfere with major CYP isoenzymes such as CYP1A2, CYP2E1, and CYP3A4.[1] This characteristic drastically reduces the risk of clinically significant drug-drug interactions when co-administered with drugs metabolized through these pathways, a notable advantage in patients with comorbidities requiring multiple medications.[1]

Pharmacokinetic Interactions with Common Co-Medications

Despite its favorable CYP interaction profile, the pharmacokinetics of doxofylline can still be influenced by certain co-administered drugs through other mechanisms. The following sections detail these interactions, with a focus on quantitative data where available.

Theophylline: A Close Relative with a More Complex Interaction Profile

While not a co-medication in the traditional sense, comparing the interaction profiles of doxofylline and theophylline is essential. Theophylline's metabolism is heavily reliant on CYP1A2, making it susceptible to interactions with a wide array of drugs that inhibit or induce this enzyme. For instance, macrolide antibiotics like erythromycin (B1671065) and quinolone antibiotics such as ciprofloxacin (B1669076) can significantly inhibit theophylline's clearance, leading to increased plasma concentrations and a risk of toxicity.[2][3]

Antibiotics: A Tale of Two Xanthines

Erythromycin: Co-administration of erythromycin with theophylline is known to decrease theophylline clearance and increase its half-life, necessitating dose adjustments.[2] While direct quantitative data for doxofylline is scarce, the general recommendation is to exercise caution, as some sources suggest that macrolides may decrease the hepatic clearance of xanthines.[4]

Ciprofloxacin: This fluoroquinolone antibiotic is a known inhibitor of CYP1A2 and can significantly increase theophylline levels.[3][5] Although doxofylline's metabolism is largely independent of CYP1A2, some sources suggest that ciprofloxacin may still pose a risk of increasing xanthine toxicity.[4]

Allopurinol, Cimetidine, and Propranolol (B1214883): Potential for Altered Clearance

These medications are known to inhibit the metabolism of theophylline, leading to increased plasma concentrations.[6][7][8][9] While specific studies on their interaction with doxofylline are limited, the general caution for xanthine derivatives applies. It is postulated that these drugs may decrease the hepatic clearance of doxofylline, potentially leading to elevated blood levels.[4]

Phenytoin (B1677684): An Inducer of Metabolism

Quantitative Data Summary

A significant gap exists in the literature regarding robust, quantitative data from clinical trials specifically investigating the pharmacokinetic interactions of doxofylline with the aforementioned co-medications. Much of the available information is extrapolated from studies on theophylline. The following table summarizes the known pharmacokinetic parameters of doxofylline when administered alone, providing a baseline for potential interaction studies.

Pharmacokinetic ParameterValueReference
Peak Plasma Concentration (Cmax) 15.21 ± 1.73 µg/mL (after 400 mg oral dose)[11]
Time to Peak Concentration (Tmax) 1.19 ± 0.19 hours[4]
Elimination Half-Life (t1/2) 7.01 ± 0.80 hours (oral administration)[11]
Absolute Bioavailability 63 ± 25%[4]
Metabolism ~90% hepatic[4]
Excretion <4% unchanged in urine[4]

Experimental Protocols: A Call for Further Research

The lack of specific quantitative data underscores the need for well-designed clinical trials to elucidate the pharmacokinetic interactions of doxofylline. A generalized experimental protocol for such a study is outlined below.

A Proposed Experimental Workflow for Investigating Doxofylline Drug-Drug Interactions

G cluster_0 Phase 1: Baseline Pharmacokinetics cluster_1 Phase 2: Co-administration cluster_2 Phase 3: Data Analysis A Subject Recruitment (Healthy Volunteers) B Single Dose Doxofylline Administration A->B C Serial Blood Sampling (pre-dose, 0.5, 1, 2, 4, 8, 12, 24h post-dose) B->C D Pharmacokinetic Analysis (AUC, Cmax, t1/2, CL) C->D E Washout Period J Statistical Comparison of PK Parameters (Doxofylline alone vs. Co-administration) D->J F Co-medication Administration (e.g., Erythromycin) E->F G Single Dose Doxofylline Administration F->G H Repeat Serial Blood Sampling G->H I Repeat Pharmacokinetic Analysis H->I I->J K Assessment of Clinical Significance J->K

Caption: Proposed experimental workflow for a Doxofylline drug-drug interaction study.

This protocol would involve a crossover design where healthy volunteers receive a single dose of doxofylline alone, followed by a washout period, and then co-administration of doxofylline with the interacting drug. Serial blood samples would be collected to determine the pharmacokinetic profile in both phases, allowing for a direct comparison of key parameters.

Signaling Pathways and Metabolic Fate

While the direct enzymatic interactions are minimal, understanding the broader pharmacological context is important. Doxofylline exerts its therapeutic effect primarily through the inhibition of phosphodiesterase (PDE) enzymes, leading to bronchodilation.[12]

Doxofylline's Primary Mechanism of Action

Doxofylline Doxofylline PDE Phosphodiesterase (PDE) Doxofylline->PDE Inhibits cAMP cAMP AMP 5'-AMP cAMP->AMP Hydrolysis by PDE Bronchodilation Bronchodilation cAMP->Bronchodilation Promotes

Caption: Simplified signaling pathway of Doxofylline's bronchodilatory effect.

Conclusion

Doxofylline's distinct pharmacological profile, particularly its lack of significant interaction with the CYP450 system, offers a considerable safety advantage over theophylline. However, the potential for pharmacokinetic interactions with certain co-medications, likely through mechanisms other than CYP inhibition, cannot be entirely dismissed. The current body of evidence is limited, with a clear need for dedicated clinical trials to quantify these interactions and provide definitive guidance for clinicians. Until such data becomes available, a cautious approach, including therapeutic drug monitoring where appropriate, is recommended when co-prescribing doxofylline with drugs known to interact with other xanthine derivatives. This will ensure the continued safe and effective use of this valuable therapeutic agent in the management of respiratory diseases.

References

Doxofylline's Efficacy in Asthma: A Cross-Study Validation of FEV1 Improvement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Doxofylline's Performance in Improving Forced Expiratory Volume in One Second (FEV1) in Asthma Patients.

Doxofylline (B1670904), a methylxanthine derivative, has emerged as a significant bronchodilator in the management of asthma. Its structural modification, the presence of a dioxolane group, distinguishes it from theophylline (B1681296), leading to a different pharmacological profile with a potentially improved safety margin. This guide provides a comprehensive cross-study validation of doxofylline's effect on Forced Expiratory Volume in one second (FEV1), a critical biomarker for assessing airway obstruction in asthma. We will objectively compare its performance with established treatments, supported by data from multiple clinical trials and meta-analyses.

Quantitative Analysis of FEV1 Improvement

To facilitate a clear comparison of doxofylline's efficacy, the following tables summarize the quantitative data on FEV1 changes from various studies.

Table 1: Doxofylline vs. Theophylline and Placebo - Pooled and Meta-Analysis Data

Comparison GroupFEV1 Improvement MetricResultSource
Doxofylline vs. TheophyllineMean Difference in Asthma Events-0.14 (95% CI: -0.27 to 0.00)[1]
Improvement in FEV1As effective as theophylline[1][2]
Doxofylline vs. PlaceboFEV1 IncreaseSignificant (p < 0.01)[3]
Theophylline vs. PlaceboFEV1 IncreaseSignificant (p < 0.01)[3]
Doxofylline vs. Control GroupsWeighted Mean Difference (WMD) in FEV10.48 (95% CI: -2.09 to 3.05) - No notable change[4]

Table 2: FEV1 Improvement in Specific Clinical Trials

Study / TreatmentDosageDurationKey Finding on FEV1Source
LESDA Study (Doxofylline)400 mg t.i.d.1 year+16.90% ± 1.81% increase from baseline (P < 0.001)[5]
DOROTHEO 1 & 2 (Pooled)400 mg t.i.d.12 weeksSignificant increase vs. placebo; no significant difference vs. theophylline 250 mg t.i.d.[3]
Doxofylline + Budesonide (B1683875) vs. Budesonide + FormoterolNot SpecifiedNot SpecifiedInferior improvement in FEV1[4]
Doxofylline + Budesonide vs. Budesonide + Montelukast (B128269)/TiotropiumNot SpecifiedNot SpecifiedSuperior improvement in FEV1[4]
Doxofylline vs. Placebo (Acute Obstruction)200 mg IVSingle Dose+20% at 2h, +31% at 4h vs. baseline (P < 0.01)[6]
Doxofylline vs. Salbutamol (B1663637) (in AECOPD)Not Specified1 weekCombined use significantly improved FEV1 more than doxofylline alone.[5][7]

Experimental Protocols

Detailed methodologies are crucial for the interpretation of clinical trial data. Below are the experimental protocols for key studies cited in this guide.

DOROTHEO 1 and 2 Studies (Pooled Analysis)
  • Objective: To compare the efficacy and safety of doxofylline with theophylline and placebo in asthma patients.

  • Study Design: Multicentre, double-blind, randomized, placebo-controlled trials.

  • Patient Population: Asthmatic patients aged ≥16 years with a baseline FEV1 between ≥50% and <80% of the predicted value and a ≥15% post-bronchodilator increase in FEV1.[3]

  • Treatment Arms:

    • DOROTHEO 1: Doxofylline 200 mg t.i.d., Doxofylline 400 mg t.i.d., Theophylline 250 mg t.i.d., or Placebo.[3]

    • DOROTHEO 2: Doxofylline 400 mg t.i.d., Theophylline 250 mg t.i.d., or Placebo.[3]

  • Treatment Duration: 12 weeks.

  • Primary Outcome Measure: Change in FEV1 from baseline.

  • FEV1 Measurement: Pulmonary function tests, including FEV1, were performed at baseline and at various intervals during the study. The tests were conducted according to the American Thoracic Society (ATS) guidelines.

LESDA Study (Long-term Efficacy and Safety of Doxofylline in Asthma)
  • Objective: To investigate the long-term safety and efficacy of doxofylline in adult asthmatic patients.

  • Study Design: A multicenter, open-label, Phase III clinical trial.

  • Patient Population: Adult asthmatic patients.

  • Treatment: Oral doxofylline 400 mg t.i.d.[5]

  • Treatment Duration: One year.[5]

  • Efficacy Assessment: Periodic pulmonary function tests to measure FEV1.[5] Patients also recorded asthma events and the use of salbutamol as rescue medication.

FEV1 Measurement Protocol (General)

Across the cited studies, the measurement of FEV1 followed standardized procedures to ensure accuracy and reproducibility.

  • Instrumentation: Spirometers compliant with the standards of the American Thoracic Society/European Respiratory Society (ATS/ERS).[8]

  • Procedure: Patients are instructed to perform a maximal inhalation followed by a forceful and complete exhalation into the spirometer for as long as possible.[9]

  • Maneuver Quality: A minimum of three acceptable and repeatable maneuvers are required, with the highest FEV1 value being recorded.[8]

  • Data Reporting: FEV1 is reported as an absolute value in liters and as a percentage of the predicted value based on age, height, sex, and ethnicity.[10]

Visualizing the Mechanisms and Workflows

To better understand the underlying pharmacology and experimental design, the following diagrams are provided.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm AdenosineReceptor Adenosine (B11128) Receptors (A1, A2) Beta2Receptor β2-Adrenergic Receptor AC Adenylate Cyclase Beta2Receptor->AC Stimulates ATP ATP cAMP cAMP AC->cAMP Converts ATP to AMP 5'-AMP cAMP->AMP Hydrolysis by PDE4 PKA Protein Kinase A (PKA) cAMP->PKA Activates PDE4 Phosphodiesterase 4 (PDE4) PDE4->cAMP Breaks down Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Doxofylline Doxofylline Doxofylline->AdenosineReceptor Low affinity antagonism Doxofylline->PDE4 Inhibits (primary mechanism) Beta2Agonist β2-Agonist (e.g., Salbutamol) Beta2Agonist->Beta2Receptor Activates Adenosine Adenosine Adenosine->AdenosineReceptor Activates

Caption: Doxofylline's primary mechanism of action in bronchial smooth muscle cells.

G cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_treatment Treatment Phase (e.g., 12 weeks) cluster_assessment Assessment cluster_analysis Data Analysis P1 Patient Population (Asthma Diagnosis, FEV1 criteria) P2 Informed Consent P1->P2 R Randomization P2->R A1 Baseline FEV1 Measurement T1 Group A Doxofylline R->T1 T2 Group B Theophylline R->T2 T3 Group C Placebo R->T3 A2 Follow-up FEV1 Measurements (e.g., weekly, bi-weekly) T1->A2 A3 Adverse Event Monitoring T1->A3 A4 Rescue Medication Usage Tracking T1->A4 T2->A2 T2->A3 T2->A4 T3->A2 T3->A3 T3->A4 DA Statistical Analysis (Comparison of FEV1 change between groups) A2->DA A3->DA A4->DA

Caption: Generalized workflow of a randomized controlled trial comparing Doxofylline.

Discussion and Conclusion

The collective evidence from multiple studies indicates that doxofylline is an effective bronchodilator for the treatment of asthma. Meta-analyses and head-to-head trials consistently show that its efficacy in improving FEV1 is comparable to that of theophylline.[1][2] However, a key differentiator is its improved safety profile, with a lower incidence of adverse events.[1]

The mechanism of action of doxofylline, primarily through the inhibition of the phosphodiesterase (PDE) enzyme, specifically PDE4, leads to an increase in intracellular cyclic AMP (cAMP) and subsequent relaxation of bronchial smooth muscle.[9] Unlike theophylline, doxofylline has a markedly lower affinity for adenosine A1 and A2 receptors, which is believed to account for its better safety profile, particularly concerning cardiac and central nervous system side effects.[11]

When used as an add-on therapy, the combination of doxofylline with inhaled corticosteroids like budesonide has shown superior FEV1 improvement compared to combinations with montelukast or tiotropium.[4] However, it was found to be inferior to the combination of budesonide and formoterol, a long-acting beta2-agonist (LABA).[4] This suggests that while doxofylline is a potent bronchodilator, the synergistic effects of an ICS/LABA combination may provide a greater degree of bronchodilation in some patients. Studies have also shown that the combination of doxofylline and the short-acting beta2-agonist (SABA) salbutamol can lead to significant improvements in pulmonary function.[5][7]

References

Doxofylline Versus Novel Bronchodilators: A Comparative Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of doxofylline (B1670904), a xanthine (B1682287) derivative bronchodilator, with novel classes of bronchodilators used in the management of obstructive airway diseases such as asthma and Chronic Obstructive Pulmonary Disease (COPD). The comparison is supported by experimental data on efficacy and safety, detailed experimental protocols, and visualizations of key biological pathways and study designs.

Mechanisms of Action: A Tale of Different Pathways

The therapeutic effects of bronchodilators are achieved through diverse signaling pathways that ultimately lead to the relaxation of airway smooth muscle. Doxofylline and novel bronchodilators exhibit distinct mechanisms of action.

Doxofylline: A unique xanthine derivative, doxofylline's primary mechanism involves the inhibition of phosphodiesterase (PDE) enzymes, which increases intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, leading to smooth muscle relaxation.[1][2] Unlike its predecessor, theophylline (B1681296), doxofylline shows significantly lower affinity for adenosine A1 and A2 receptors, which is believed to account for its improved cardiovascular safety profile.[2][3] Some evidence also suggests it may interact with β2-adrenoceptors to induce relaxation.[3][4]

G cluster_doxo Doxofylline Signaling Pathway cluster_adenosine Adenosine Receptor Interaction (Low Affinity) Doxofylline Doxofylline PDE Phosphodiesterase (PDE) inhibition Doxofylline->PDE cAMP ↑ cAMP PDE->cAMP leads to PKA Protein Kinase A (PKA) Activation cAMP->PKA Relaxation Airway Smooth Muscle Relaxation PKA->Relaxation AntiInflammatory Anti-inflammatory Effects PKA->AntiInflammatory AdenosineReceptor Adenosine A1/A2 Receptors Doxofylline_Low Doxofylline (Low Affinity) Doxofylline_Low->AdenosineReceptor Minimal antagonism

Caption: Doxofylline's primary mechanism via PDE inhibition.

Novel Bronchodilators: Newer agents target more specific pathways.

  • Long-Acting Muscarinic Antagonists (LAMAs) like umeclidinium (B1249183) and tiotropium (B1237716) act by blocking acetylcholine's effect on M3 muscarinic receptors on airway smooth muscle, preventing the muscle contraction (bronchoconstriction) it would normally cause.[5]

  • Selective Phosphodiesterase-4 (PDE4) Inhibitors such as roflumilast (B1684550) specifically target the PDE4 enzyme, which is predominant in inflammatory cells. This not only promotes bronchodilation by increasing cAMP but also exerts potent anti-inflammatory effects, a key aspect in COPD management.[6]

  • Novel Targets under Investigation include bitter taste receptors (TAS2Rs) and Gα12 signaling pathways, which represent emerging therapeutic strategies to induce bronchodilation through mechanisms distinct from β2-agonists.[7][8]

G cluster_lama LAMA Signaling Pathway (Inhibition) cluster_pde4 PDE4 Inhibitor Signaling Pathway LAMA LAMA (e.g., Umeclidinium) M3 M3 Muscarinic Receptor LAMA->M3 blocks ACh Acetylcholine ACh->M3 Contraction Airway Smooth Muscle Contraction M3->Contraction leads to PDE4i PDE4 Inhibitor (e.g., Roflumilast) PDE4 PDE4 Enzyme in Inflammatory Cells PDE4i->PDE4 inhibits cAMP_pde4 ↑ cAMP PDE4->cAMP_pde4 leads to Inflammation ↓ Inflammatory Response cAMP_pde4->Inflammation

Caption: Mechanisms of LAMA and PDE4 inhibitor bronchodilators.

Comparative Efficacy Data

Clinical trials have evaluated the efficacy of doxofylline, primarily against theophylline and other oral agents, while novel bronchodilators are typically assessed against placebo or other inhaled therapies. Direct head-to-head trials between doxofylline and newer inhaled agents are scarce.

Table 1: Doxofylline vs. Theophylline in Asthma
Outcome MeasureDoxofyllineTheophyllineComparisonCitations
Daily Asthma Events Significantly reduced vs. placeboReduced vs. placeboDoxofylline significantly more effective than Theophylline (MD -0.14)[9][10]
FEV1 Improvement Significant increase vs. placeboSignificant increase vs. placeboNo significant difference between active drugs[9][11]
Rescue Salbutamol Use Significantly reduced vs. placeboReduced vs. placeboTrend of superiority for Doxofylline (P=0.058)[9][10]

FEV1: Forced Expiratory Volume in 1 second; MD: Mean Difference.

Table 2: Doxofylline vs. Oral Procaterol (B1663013) in COPD
Outcome MeasureDoxofyllineProcaterolComparisonCitations
Post-BD PEF ImprovedLess ImprovementDoxofylline showed significantly greater improvement (MD 0.455 L/s)[12][13]
Post-BD FEF25-75 ImprovedLess ImprovementDoxofylline showed significantly greater improvement (MD 0.083 L/s)[12][13]
mMRC Dyspnea Score No significant changeNo significant changeNo significant difference between groups[12][13]
COPD Assessment Test (CAT) No significant changeNo significant changeNo significant difference between groups[12][13]

BD: Bronchodilator; PEF: Peak Expiratory Flow; FEF25-75: Forced Expiratory Flow 25-75%; mMRC: modified Medical Research Council.

Table 3: Efficacy of Novel Bronchodilators in COPD
Drug (Class)Key Efficacy Outcomes vs. PlaceboCitations
Umeclidinium (LAMA) Trough FEV1: Significant improvement (MD 0.14 L). Quality of Life (SGRQ): Significantly better (MD -4.79). Dyspnea (TDI): Significant improvement (MD 0.76). Exacerbations: Reduced moderate exacerbations.[14][15]
Roflumilast (PDE4-i) Exacerbations: Significant reduction in moderate/severe exacerbations (OR 0.78). Hospitalizations: Significant reduction. Used as an add-on therapy for frequent exacerbators.[6]

SGRQ: St. George's Respiratory Questionnaire; TDI: Transition Dyspnea Index; OR: Odds Ratio.

Safety and Tolerability Profile

A major distinguishing factor for doxofylline is its improved safety profile compared to theophylline. Novel bronchodilators generally have favorable safety profiles but are associated with class-specific side effects.

Table 4: Comparative Adverse Events Profile
Drug/ClassCommon Adverse EventsKey Safety ConsiderationsCitations
Doxofylline Nausea, headache, dizziness.Significantly lower risk of adverse events compared to theophylline.[9][16] Lacks significant cardiovascular effects and drug-drug interactions seen with theophylline.[2][3][17][9][13][16][17]
Theophylline Nausea, vomiting, headache, insomnia, gastric distress, cardiac arrhythmias.Narrow therapeutic index requiring serum monitoring.[17][18] Significant drug-drug interactions via cytochrome enzymes.[3][3][17][18]
Umeclidinium (LAMA) Dry mouth, upper respiratory tract infection.Typical anticholinergic effects. Generally well-tolerated.[14]
Roflumilast (PDE4-i) Diarrhea, weight loss, nausea, headache, loss of appetite.Gastrointestinal side effects are common and can lead to discontinuation.[6][6]

Experimental Protocols

Detailed methodologies are crucial for interpreting and replicating research findings. Below are summaries of protocols from key comparative studies.

Protocol 1: Crossover Randomized Controlled Trial (Doxofylline vs. Procaterol in COPD)

This study aimed to evaluate the effects of oral doxofylline versus oral procaterol on lung function and symptoms in stable COPD patients.[13]

  • Study Design: A randomized, crossover controlled trial.

  • Participants: 20 patients with clinically stable COPD.[13]

  • Intervention:

    • Period 1 (4 weeks): Patients were randomized to receive either oral doxofylline or oral procaterol.[13]

    • Washout Period (1 week): A one-week period with no study drug was implemented to prevent carryover effects.[13]

    • Period 2 (4 weeks): Patients were switched to the alternate treatment.[13]

  • Primary Outcome Measures: Change in post-bronchodilator pulmonary function parameters (FEV1, FVC, PEF, FEF25-75).[13]

  • Secondary Outcome Measures: Modified Medical Research Council (mMRC) dyspnea scale, COPD Assessment Test (CAT) scores, 6-minute walking distance (6MWD), and incidence of adverse events.[13]

  • Statistical Analysis: Data were analyzed to compare the differences in outcomes between the two treatment periods. A p-value of <0.05 was considered statistically significant.[13]

G cluster_workflow Experimental Workflow: Crossover RCT Start Screening & Enrollment of COPD Patients Rand Randomization Start->Rand TreatA1 Group A: Treatment 1 (4 weeks) (e.g., Doxofylline) Rand->TreatA1 TreatB1 Group B: Treatment 2 (4 weeks) (e.g., Procaterol) Rand->TreatB1 Assess1 Assessments TreatA1->Assess1 Assess3 Assessments TreatB1->Assess3 WashoutA Washout (1 week) TreatA2 Group A: Treatment 2 (4 weeks) (e.g., Procaterol) WashoutA->TreatA2 WashoutB Washout (1 week) TreatB2 Group B: Treatment 1 (4 weeks) (e.g., Doxofylline) WashoutB->TreatB2 Assess2 Assessments TreatA2->Assess2 Assess4 Assessments TreatB2->Assess4 Assess1->WashoutA Assess3->WashoutB

Caption: A typical crossover randomized controlled trial (RCT) design.

Protocol 2: Placebo-Controlled Randomized Trial (Umeclidinium in COPD)

This protocol summarizes the design of typical pivotal trials assessing the efficacy and safety of umeclidinium for COPD.[14]

  • Study Design: Multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

  • Participants: Patients with moderate to severe COPD, typically with a smoking history and post-bronchodilator FEV1/FVC < 0.70.[14]

  • Intervention: Patients were randomized to receive either umeclidinium (e.g., 62.5 μg or 125 μg) or a matching placebo, administered once daily via a dry powder inhaler for a duration of 12 to 52 weeks.[14]

  • Primary Outcome Measure: Change from baseline in trough FEV1 at the end of the treatment period.[14]

  • Secondary Outcome Measures: Quality of life assessed by the St. George’s Respiratory Questionnaire (SGRQ), dyspnea measured by the Transition Dyspnea Index (TDI), use of rescue medication, rate of COPD exacerbations, and safety assessments (adverse events, vital signs, ECGs).[14]

  • Statistical Analysis: An analysis of covariance (ANCOVA) model was typically used to compare the treatment groups for the primary endpoint.

Conclusion and Future Directions

Doxofylline stands as a valuable therapeutic option in the management of obstructive airway diseases, demonstrating comparable efficacy to theophylline but with a markedly superior safety profile, particularly concerning cardiovascular effects and drug interactions.[3][17] This makes it a favorable alternative, especially in elderly patients or those with co-morbidities.[17]

However, the landscape of bronchodilator therapy has evolved significantly. Novel inhaled bronchodilators, such as LAMAs (e.g., umeclidinium) and selective PDE4 inhibitors (e.g., roflumilast), offer targeted mechanisms of action. Inhaled LAMAs provide sustained 24-hour bronchodilation and have shown significant improvements in lung function, quality of life, and exacerbation rates in COPD.[14][15] Roflumilast provides an additional anti-inflammatory benefit for a specific subset of COPD patients with chronic bronchitis and frequent exacerbations.[6]

While doxofylline serves as an effective oral bronchodilator, its place in therapy may be as an adjunctive treatment, particularly for patients who have difficulty with inhaler devices or do not achieve adequate control with inhaled therapies alone.[19]

Future research should focus on well-designed, head-to-head clinical trials comparing oral doxofylline as an add-on therapy to standard inhaled treatments versus dual or triple inhaled therapies. This would help to more clearly define its role in the modern management of asthma and COPD and identify patient populations most likely to benefit from its unique pharmacological profile.

References

Doxofylline in Respiratory Therapy: A Cost-Effectiveness Benchmark

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of Doxofylline's performance against traditional methylxanthines for the treatment of chronic respiratory diseases, supported by clinical and pharmacoeconomic data.

For professionals in respiratory medicine and pharmaceutical development, the selection of an optimal therapeutic agent requires a multifaceted evaluation of efficacy, safety, and economic viability. This guide provides a comprehensive analysis of Doxofylline (B1670904), a newer-generation methylxanthine, benchmarked against its predecessor, Theophylline, and its salt, Aminophylline. The evidence presented herein is collated from a range of clinical trials and pharmacoeconomic studies to support informed decision-making in research and clinical practice.

Executive Summary

Doxofylline has emerged as a cost-effective alternative to Theophylline and Aminophylline in the management of chronic obstructive pulmonary disease (COPD) and asthma. While demonstrating comparable efficacy in improving lung function, Doxofylline exhibits a significantly improved safety profile, leading to better patient adherence and a reduction in overall healthcare costs. This is primarily attributed to its distinct pharmacological profile, characterized by lower adenosine (B11128) receptor affinity, which mitigates the risk of adverse cardiovascular and central nervous system effects commonly associated with older methylxanthines.

Comparative Efficacy

The therapeutic efficacy of Doxofylline has been substantiated in numerous clinical trials, with key endpoints including improvements in pulmonary function, reduction in exacerbation rates, and decreased reliance on rescue medication.

Table 1: Comparison of Efficacy Outcomes

Efficacy ParameterDoxofyllineTheophylline/AminophyllineKey Findings
Forced Expiratory Volume in 1 second (FEV1) Significant improvement from baseline.[1][2]Significant improvement from baseline.[2]Doxofylline is as effective as Theophylline in improving FEV1.[3]
Asthma Events/Exacerbations Significantly more effective in reducing daily asthma events.[3]Less effective in reducing daily asthma events compared to Doxofylline.[3]Doxofylline demonstrates superiority in controlling disease symptoms.
Use of Rescue Medication (e.g., Salbutamol) Trend of superiority in reducing the need for rescue medication.[3]Higher use of rescue medication compared to Doxofylline.Doxofylline may lead to better overall asthma control.
Symptom Scores (Cough, Dyspnea) Significant reduction in symptom scores.Reduction in symptom scores.Doxofylline was more effective in improving clinical symptoms.[4]

Safety and Tolerability Profile

A key differentiator for Doxofylline is its enhanced safety profile, resulting in fewer adverse events and a lower rate of treatment discontinuation.

Table 2: Comparison of Safety and Tolerability

Adverse Event ProfileDoxofyllineTheophylline/AminophyllineKey Findings
Overall Adverse Events Significantly lower risk of adverse events.[3]Higher incidence of adverse events.[4][5]Doxofylline has a better safety profile.[5]
Common Adverse Events Nausea, headache, insomnia, dyspepsia.[1]Nausea, vomiting, headache, nervousness, insomnia, gastric distress.[5]Theophylline is associated with a higher incidence of gastrointestinal and CNS side effects.
Cardiac Adverse Events Reduced cardiac adverse reactions due to no significant effect on calcium influx.Can induce tachycardia and arrhythmias.Doxofylline's lower affinity for adenosine receptors contributes to its better cardiac safety.
Treatment Discontinuation Lower dropout rates due to adverse events.Higher rates of treatment interruption.Improved tolerability of Doxofylline leads to better patient compliance.

Cost-Effectiveness Analysis

Pharmacoeconomic studies have indicated that while the unit cost of Doxofylline may be higher than Theophylline, its overall cost-effectiveness is superior due to a reduction in associated healthcare resource utilization.

Table 3: Cost-Effectiveness Comparison

Cost ParameterDoxofyllineTheophyllineKey Findings
Annual Mean Cost per Patient €187.4[6][7]€513.5[6][7]Doxofylline is associated with a reduction in the overall cost of treatment.[6][7]
Co-prescriptions Lower average number of co-prescriptions (1.55).[6][7]Higher average number of co-prescriptions (5.50).[6][7]Reduced need for additional medications to manage side effects or breakthrough symptoms.
Specialist Visits Lower mean number of visits (2.05 per 100 patients).[6][7]Higher mean number of visits (3.73 per 100 patients).[6][7]Fewer consultations required for monitoring and managing adverse events.
Hospital Admissions Lower rate of hospital admissions (1.57 per 100 patients).[6][7]Higher rate of hospital admissions (3.3 per 100 patients).[6][7]Better disease control with Doxofylline leads to fewer severe exacerbations requiring hospitalization.

Mechanism of Action: A Differentiated Pathway

Doxofylline's favorable efficacy-to-safety ratio can be attributed to its distinct mechanism of action compared to traditional methylxanthines. While both inhibit phosphodiesterase (PDE) enzymes, leading to bronchodilation, Doxofylline exhibits a significantly lower affinity for adenosine A1 and A2 receptors. This minimizes the stimulant effects on the central nervous and cardiovascular systems.

cluster_doxofylline Doxofylline Pathway cluster_theophylline Theophylline Pathway Doxofylline Doxofylline PDE PDE Doxofylline->PDE Inhibits AdenosineReceptors Adenosine Receptors Doxofylline->AdenosineReceptors Low Affinity cAMP cAMP PDE->cAMP Breaks down PKA PKA cAMP->PKA Activates SmoothMuscleRelaxation Bronchodilation PKA->SmoothMuscleRelaxation Leads to SideEffects CNS & Cardiac Side Effects AdenosineReceptors->SideEffects Leads to Theophylline Theophylline Theophylline->PDE Inhibits Theophylline->AdenosineReceptors Antagonizes cluster_workflow Clinical Trial Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Baseline Baseline Assessment (Spirometry, Symptom Scores) Screening->Baseline Randomization Randomization Baseline->Randomization Treatment Treatment Period (Doxofylline vs. Comparator vs. Placebo) Randomization->Treatment FollowUp Follow-up Visits (Regular Assessments) Treatment->FollowUp DataCollection Data Collection (Efficacy & Safety) FollowUp->DataCollection Analysis Statistical Analysis DataCollection->Analysis Results Results Interpretation Analysis->Results

References

Doxofylline vs. Theophylline: A Comparative Analysis of Patient-Reported Outcomes in Respiratory Disease

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of clinical data indicates that while both Doxofylline (B1670904) and Theophylline (B1681296) are effective in managing chronic respiratory diseases such as asthma and Chronic Obstructive Pulmonary Disease (COPD), Doxofylline consistently demonstrates a superior safety profile, leading to better patient-reported outcomes in terms of tolerability. This comparison guide synthesizes findings from multiple clinical trials to provide researchers, scientists, and drug development professionals with a detailed, data-driven overview of the two methylxanthine derivatives.

Executive Summary

Clinical evidence suggests that Doxofylline is an effective bronchodilator with a significantly better safety profile compared to Theophylline. A meta-analysis of four randomized controlled trials involving 696 asthmatic patients revealed that Doxofylline was more effective in reducing daily asthma events and was associated with a lower risk of adverse events.[1] While both drugs show comparable efficacy in improving lung function, the reduced incidence of side effects with Doxofylline is a key differentiator in patient experience.

Data Presentation: Efficacy and Patient-Reported Outcomes

The following tables summarize the quantitative data from comparative clinical studies.

Table 1: Comparison of Efficacy in Patients with Asthma

Outcome MeasureDoxofyllineTheophyllinep-valueSource(s)
Reduction in Daily Asthma Events (Mean Difference) -0.14---< 0.05[1]
Reduction in Rescue Medication Use (Salbutamol) Trend of superiority---p = 0.058[1]
Improvement in FEV1 As effective as TheophyllineAs effective as Doxofylline> 0.05[1]
Improvement in PEFR Statistically significant improvement---p = 0.004A study on mild bronchial asthma showed a significantly greater improvement in Peak Expiratory Flow Rate (PEFR) with Doxofylline compared to Theophylline after six weeks of treatment.

FEV1: Forced Expiratory Volume in 1 second; PEFR: Peak Expiratory Flow Rate

Table 2: Comparison of Efficacy in Patients with COPD

Outcome MeasureDoxofyllineTheophyllinep-valueSource(s)
Improvement in Spirometric Variables (FEV1, FVC, FEV1/FVC) Statistically significant improvement from baselineStatistically significant improvement from baseline> 0.05[2]
COPD Assessment Test (CAT) Score Improvement in absolute numbers---Not statistically significant[3]
Symptom Score (shortness of breath, cough, chest tightness, nighttime awakening) No statistically significant differenceNo statistically significant difference> 0.05[2]

FVC: Forced Vital Capacity; CAT: COPD Assessment Test

Table 3: Comparison of Patient-Reported Adverse Events (Safety Profile)

Adverse EventDoxofylline (% of patients)Theophylline (% of patients)Relative Risk (95% CI)p-valueSource(s)
Any Adverse Event 46.05%57.73%0.76 (0.59 - 0.99)< 0.05[1]
Headache 20.61%23.64%---> 0.05[1]
Nausea 10.96%21.82%---< 0.05[1]
Nervousness 4.39%11.36%---< 0.05[1]
Insomnia 6.14%9.55%---> 0.05[1]
Dyspepsia 6.58%8.18%---> 0.05[1]
Palpitations More common with Theophylline------Not statistically significant[2]
Increase in Heart Rate Less increaseSignificantly more increase---< 0.05[2]

Experimental Protocols

The clinical trials referenced in this guide employed rigorous methodologies to compare the efficacy and safety of Doxofylline and Theophylline. Below are summaries of the typical experimental protocols.

DOROTHEO 1 and DOROTHEO 2 Trials (Asthma)
  • Study Design: These were multicenter, double-blind, randomized, placebo-controlled trials.[4]

  • Patient Population: Asthmatic patients aged 16 years or older with a Forced Expiratory Volume in 1 second (FEV1) between 50% and 80% of the predicted value and a post-bronchodilator increase in FEV1 of at least 15%.[5]

  • Interventions:

    • DOROTHEO 1: Patients were randomized to receive Doxofylline 200 mg, Doxofylline 400 mg, Theophylline 250 mg, or a placebo, all administered orally three times daily.[5]

    • DOROTHEO 2: Patients were randomized to receive Doxofylline 400 mg, Theophylline 250 mg, or a placebo, all administered orally three times daily for 3 months.[6]

  • Outcome Measures:

    • Primary: Change in FEV1.[6]

    • Secondary: Asthma events rate, use of salbutamol (B1663637) as rescue medication, and incidence of adverse events.[4]

  • Statistical Analysis: Data from both studies were pooled for a comprehensive analysis.[4]

Comparative Study in COPD
  • Study Design: A randomized, prospective, parallel-group, open-label study with a duration of 3 weeks.[2]

  • Patient Population: Patients over 18 years of age with a clinical and spirometric diagnosis of COPD, presenting with symptoms of breathlessness, chest tightness, and cough. Patients with an FEV1 between 60-80% of the predicted value were included.[2]

  • Exclusion Criteria: Patients with complicated COPD with respiratory failure, acute exacerbations, history of myocardial infarction, or those on medications known to interact with Theophylline were excluded.[2]

  • Interventions:

    • Group I: Theophylline sustained-release 400 mg once daily.[2]

    • Group II: Doxofylline 400 mg twice daily.[2]

  • Outcome Measures:

    • Efficacy: Clinical improvement based on a symptom score (shortness of breath, cough, chest tightness, and nighttime awakening) on a graded scale from 0 to 5, and spirometric parameters (FEV1, FVC, and FEV1/FVC ratio) measured at baseline, day 7, and day 21.[2]

    • Safety: Recording of adverse drug reactions.[2]

  • Statistical Analysis: SPSS version 16 was used for data analysis.[2]

Signaling Pathways and Mechanisms of Action

The differences in the safety profiles of Doxofylline and Theophylline can be attributed to their distinct mechanisms of action at the molecular level.

Theophylline_Pathway Theophylline Theophylline PDEs Phosphodiesterases (PDEs) (non-selective inhibition) Theophylline->PDEs inhibits Adenosine_Receptors Adenosine (B11128) A1 & A2A Receptors (antagonism) Theophylline->Adenosine_Receptors antagonizes HDAC2 Histone Deacetylase 2 (HDAC2) (activation) Theophylline->HDAC2 activates cAMP ↑ cAMP PDEs->cAMP leads to Adverse_Effects Adverse Effects (cardiac, CNS, gastric) Adenosine_Receptors->Adverse_Effects leads to Anti_inflammatory Anti-inflammatory Effects HDAC2->Anti_inflammatory Bronchodilation Bronchodilation cAMP->Bronchodilation

Caption: Theophylline's multifaceted mechanism of action.

Theophylline non-selectively inhibits phosphodiesterases (PDEs), leading to an increase in cyclic adenosine monophosphate (cAMP) and subsequent bronchodilation. It also antagonizes adenosine A1 and A2A receptors, which is believed to contribute to its adverse effects, and activates histone deacetylase 2 (HDAC2), resulting in anti-inflammatory effects.

Doxofylline_Pathway Doxofylline Doxofylline PDEs Phosphodiesterases (PDEs) (inhibition) Doxofylline->PDEs inhibits Adenosine_Receptors Adenosine A1 & A2A Receptors (low affinity) Doxofylline->Adenosine_Receptors cAMP ↑ cAMP PDEs->cAMP leads to Reduced_Adverse_Effects Reduced Adverse Effects Adenosine_Receptors->Reduced_Adverse_Effects contributes to Bronchodilation Bronchodilation cAMP->Bronchodilation

Caption: Doxofylline's more selective mechanism of action.

Doxofylline's primary mechanism is also the inhibition of PDEs, leading to bronchodilation. However, it exhibits a much lower affinity for adenosine A1 and A2A receptors. This key difference is thought to be the reason for its improved safety profile and reduced incidence of adverse effects compared to Theophylline.

Experimental Workflow

The typical workflow for a clinical trial comparing Doxofylline and Theophylline is outlined below.

Clinical_Trial_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization & Treatment cluster_followup Follow-up & Data Collection cluster_analysis Data Analysis Patient_Recruitment Patient Recruitment Inclusion_Exclusion Inclusion/Exclusion Criteria Assessment Patient_Recruitment->Inclusion_Exclusion Informed_Consent Informed Consent Inclusion_Exclusion->Informed_Consent Randomization Randomization Informed_Consent->Randomization Doxofylline_Arm Doxofylline Treatment Arm Randomization->Doxofylline_Arm Theophylline_Arm Theophylline Treatment Arm Randomization->Theophylline_Arm Placebo_Arm Placebo Arm (if applicable) Randomization->Placebo_Arm Follow_up_Visits Scheduled Follow-up Visits Doxofylline_Arm->Follow_up_Visits Theophylline_Arm->Follow_up_Visits Placebo_Arm->Follow_up_Visits PFTs Pulmonary Function Tests (PFTs) Follow_up_Visits->PFTs PROMs Patient-Reported Outcome Measures (PROMs) Follow_up_Visits->PROMs Adverse_Events Adverse Event Monitoring Follow_up_Visits->Adverse_Events Data_Analysis Statistical Analysis PFTs->Data_Analysis PROMs->Data_Analysis Adverse_Events->Data_Analysis Results Results Interpretation Data_Analysis->Results

Caption: A typical workflow for a comparative clinical trial.

Conclusion

The available evidence strongly suggests that Doxofylline offers a favorable alternative to Theophylline for the management of chronic respiratory diseases. While both drugs demonstrate comparable efficacy in improving lung function, Doxofylline's superior safety profile, characterized by a lower incidence of adverse events, translates to improved patient-reported outcomes related to tolerability. For researchers and drug development professionals, these findings highlight the importance of considering not only the efficacy but also the safety and patient experience when developing new therapies for respiratory conditions. The distinct pharmacological profile of Doxofylline, particularly its low affinity for adenosine receptors, presents a promising avenue for the development of safer and more effective treatments.

References

Validating the Long-Term Safety and Efficacy of Doxofylline in Chronic Respiratory Diseases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Doxofylline's long-term safety and efficacy with alternative treatments for chronic respiratory diseases, primarily Theophylline (B1681296) and the selective phosphodiesterase-4 (PDE4) inhibitor, Roflumilast (B1684550). The information is supported by experimental data from key clinical trials to aid in research and development efforts.

Executive Summary

Doxofylline (B1670904), a newer generation methylxanthine, demonstrates a comparable efficacy profile to Theophylline in the long-term management of chronic respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1][2][3][4] Notably, Doxofylline exhibits a superior safety profile, primarily attributed to its different mechanism of action, which involves a lower affinity for adenosine (B11128) A1 and A2 receptors.[2][5][6] This results in a reduced incidence of common methylxanthine-related adverse effects, including cardiovascular and central nervous system stimulation.[2][7] Long-term studies, such as the LESDA trial, have validated the sustained efficacy and tolerability of Doxofylline in asthmatic patients over a one to two-year period.[4][8][9]

Comparative Efficacy of Doxofylline and Theophylline

Clinical trials have established that Doxofylline is an effective bronchodilator for managing airway obstruction in chronic respiratory diseases.[1][3] A meta-analysis of studies comparing Doxofylline and Theophylline in asthma patients indicated that while both drugs improve lung function, Doxofylline was significantly more effective in reducing the number of daily asthma events.[10]

Efficacy OutcomeDoxofyllineTheophyllinePlaceboStudy/Comment
Change in FEV1 +16.90% ± 1.81% (p < 0.001 vs. baseline)--LESDA Study (1-year) in asthma patients.[8][11]
No significant difference vs. TheophyllineNo significant difference vs. DoxofyllineSignificantly less effective than both active drugsPooled analysis of DOROTHEO 1 & 2 trials in asthma.[12]
Reduction in Daily Asthma Events Significantly greater reduction (p < 0.05)--Meta-analysis comparing Doxofylline and Theophylline.[10]
-0.57 ± 0.18 events/day (p < 0.05 vs. baseline)--LESDA Study (1-year) in asthma patients.[8][11]
Reduction in Salbutamol (B1663637) Use (puffs/day) -1.48 ± 0.25 (p < 0.01 vs. baseline)--LESDA Study (1-year) in asthma patients.[8][11]
Trend of superiority over Theophylline (p=0.058)--Meta-analysis.[13]

Long-Term Safety and Tolerability

A key differentiator for Doxofylline is its improved safety and tolerability profile compared to Theophylline.[1][2][3][4] This is largely due to its reduced affinity for adenosine receptors, which is associated with many of Theophylline's side effects.[2][5][6]

Adverse Event (AE)DoxofyllineTheophyllinePlaceboStudy/Comment
Overall Risk of AEs Relative Risk: 0.76 (95% CI 0.59-0.99) vs. TheophyllineHigher risk vs. Doxofylline and PlaceboLowest riskMeta-analysis in asthma patients.[10]
Treatment Interruption due to AEs 11.4% (400 mg t.i.d.)31.4%3.4%12-week study in chronic reversible asthma.[14]
Common AEs (LESDA Study - 1 year) Nausea (14.56%), Headache (14.24%), Insomnia (10.68%), Dyspepsia (10.03%)--No serious adverse events were reported.[8][11]
Gastric Distress 15%33%-Comparative study in COPD patients.[1]

Roflumilast: An Alternative Mechanism of Action

Roflumilast, a selective PDE4 inhibitor, offers another therapeutic option, particularly for patients with severe COPD associated with chronic bronchitis and a history of exacerbations.[15] Its primary mechanism is the reduction of inflammation by inhibiting the breakdown of intracellular cyclic AMP (cAMP).[16]

Efficacy and Safety of Roflumilast in COPDResultStudy/Comment
Reduction in Moderate to Severe Exacerbations 15-18% reduction vs. placeboM2-124 and M2-125 trials.[17]
20.7% reduction with concomitant LABAPost-hoc analysis.[17]
Improvement in FEV1 Significant improvement vs. placeboPooled analysis of 14 clinical trials.[17]
Common Adverse Events Diarrhea, nausea, headache, weight loss, insomniaMeta-analysis of 11 trials.[18]
Long-Term Mortality (5-year) No significant increase in riskMultinational observational database cohort study.[9][15]

Experimental Protocols

The LESDA Study: Long-term Efficacy and Safety of Doxofylline in Asthma
  • Study Design: A multicenter, open-label, Phase III clinical trial.[8][11]

  • Patient Population: Adult asthmatic patients.

  • Intervention: Oral Doxofylline 400 mg three times daily for one year.[8][11]

  • Primary Outcome Measures:

    • Change from baseline in Forced Expiratory Volume in 1 second (FEV1).

  • Secondary Outcome Measures:

    • Rate of asthma events.

    • Use of salbutamol as a rescue medication.

    • Incidence of adverse events.

  • Methodology: Efficacy was assessed through periodic pulmonary function tests. Patients maintained monthly records of asthma event rates and the use of rescue medication. The rate of adverse events was recorded throughout the study.[8][11]

experimental_workflow_lesda screening Patient Screening (Adult Asthmatics) enrollment Enrollment (n=309) screening->enrollment treatment Treatment Phase (1 Year) Oral Doxofylline 400 mg t.i.d. enrollment->treatment pft Pulmonary Function Tests (Baseline, Periodic) treatment->pft diaries Patient Diaries (Asthma Events, Salbutamol Use) treatment->diaries ae_monitoring Adverse Event Monitoring treatment->ae_monitoring analysis Data Analysis pft->analysis diaries->analysis ae_monitoring->analysis doxofylline_pathway cluster_cell Airway Smooth Muscle / Inflammatory Cell doxofylline Doxofylline pde PDE Enzymes doxofylline->pde Inhibits camp cAMP pde->camp Degrades pka Protein Kinase A (PKA) camp->pka Activates bronchodilation Bronchodilation (Smooth Muscle Relaxation) pka->bronchodilation inflammation Reduced Inflammation pka->inflammation theophylline_pathway cluster_cell Airway Smooth Muscle / Inflammatory Cell theophylline Theophylline pde Non-selective PDE Inhibition theophylline->pde Inhibits adenosine Adenosine Receptors (A1, A2) theophylline->adenosine Antagonizes hdac2 HDAC2 Activation theophylline->hdac2 Activates camp Increased cAMP pde->camp side_effects Adverse Effects (Cardiac, CNS) adenosine->side_effects anti_inflammatory Anti-inflammatory Effects hdac2->anti_inflammatory bronchodilation Bronchodilation camp->bronchodilation roflumilast_pathway cluster_cell Inflammatory Cell (e.g., Neutrophil, Macrophage) roflumilast Roflumilast pde4 PDE4 roflumilast->pde4 Selectively Inhibits camp cAMP pde4->camp Degrades inflammatory_mediators Release of Inflammatory Mediators (e.g., TNF-α, IL-8) camp->inflammatory_mediators Reduces inflammation Airway Inflammation inflammatory_mediators->inflammation

References

Safety Operating Guide

Safe Disposal of Paxiphylline D: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of drug development, ensuring the safe handling and disposal of potent compounds like Paxiphylline D is paramount to maintaining a secure laboratory environment and adhering to environmental regulations. This compound, a tremorgenic indole (B1671886) diterpene alkaloid, requires meticulous disposal procedures due to its potential neurotoxic properties. This guide provides essential, step-by-step instructions for the proper disposal of this compound, ensuring the safety of laboratory personnel and the responsible management of chemical waste.

Hazard and Safety Information

Due to limited specific data for this compound, the hazard information for the closely related compound, Paxilline, is used as a conservative proxy. It is classified as a hazardous substance and is toxic if swallowed, in contact with skin, or inhaled.[1]

Hazard ClassificationDescriptionPrecautionary Statements
Acute Toxicity (Oral, Dermal, Inhalation) Toxic if swallowed, in contact with skin, or if inhaled.[1]P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P264: Wash skin thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P280: Wear protective gloves/protective clothing/eye protection/face protection.P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

Experimental Protocols for Disposal

Adherence to the following protocols is crucial for the safe disposal of this compound waste materials.

Protocol 1: Disposal of Solid this compound Waste

  • Personal Protective Equipment (PPE): Before handling any waste, all personnel must wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[1]

  • Containment: Carefully collect all solid this compound waste, such as unused compound and grossly contaminated materials (e.g., weighing paper), in a designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the chemical.[1]

  • Labeling: The hazardous waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and a precise description of the contents.[1]

  • Storage: Store the sealed waste container in a designated and secure satellite accumulation area, away from incompatible materials.[1]

  • Final Disposal: Arrange for the pickup and disposal of the waste container by a certified hazardous waste management company. Follow your institution's specific procedures for waste pickup requests.[1]

Protocol 2: Decontamination of Labware

  • Initial Rinse: Triple-rinse all contaminated labware. The first two rinses should be with an organic solvent in which this compound is soluble. The final rinse should be with a less volatile solvent such as acetone (B3395972) or ethanol.[1]

  • Rinsate Collection: All rinsate must be collected as hazardous waste in a designated and properly labeled container, as it is considered acutely toxic.[1]

  • Washing: After the triple-rinse procedure, the labware can be washed with soap and water.[1]

  • Disposable Labware: Any disposable labware that cannot be effectively decontaminated should be disposed of as solid hazardous waste according to Protocol 1.[1]

Disposal Workflow

The following diagram illustrates the logical flow of the this compound disposal process, from waste generation to final disposal.

cluster_waste_generation Waste Generation cluster_decontamination Decontamination cluster_containment Waste Containment cluster_final_disposal Final Disposal Solid Waste Solid Waste Labeled Hazardous Waste Container (Solid) Labeled Hazardous Waste Container (Solid) Solid Waste->Labeled Hazardous Waste Container (Solid) Contain Contaminated Labware Contaminated Labware Triple Rinse Triple Rinse Contaminated Labware->Triple Rinse Collect Rinsate Collect Rinsate Triple Rinse->Collect Rinsate Labeled Hazardous Waste Container (Liquid) Labeled Hazardous Waste Container (Liquid) Collect Rinsate->Labeled Hazardous Waste Container (Liquid) Contain Secure Storage Secure Storage Labeled Hazardous Waste Container (Solid)->Secure Storage Labeled Hazardous Waste Container (Liquid)->Secure Storage Certified Waste Management Certified Waste Management Secure Storage->Certified Waste Management Arrange Pickup

This compound Disposal Workflow

It is imperative that all personnel handling this compound are thoroughly trained on these procedures and have access to the necessary personal protective equipment. Always consult your institution's specific environmental health and safety guidelines for chemical waste disposal.

References

Navigating the Safe Handling and Disposal of Paxiphylline D

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the meticulous and safe handling of chemical compounds is a cornerstone of laboratory practice. This document provides essential, immediate safety and logistical information for the operational use and disposal of Paxiphylline D. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, a precautionary approach is paramount. This guide treats this compound as a substance with unknown toxicity, drawing upon safety protocols for the closely related and well-studied tremorgenic indole (B1671886) diterpene alkaloid, Paxilline, as a proxy.

Personal Protective Equipment (PPE)

A robust personal protective equipment strategy is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound.

EquipmentSpecificationRationale
Gloves Nitrile or neoprene, double-gloving is recommended.Provides a strong barrier against skin contact.
Eye Protection ANSI Z87.1-compliant safety glasses or goggles.Protects against splashes and airborne particles.
Lab Coat Standard or flame-resistant, depending on the solvents in use.Protects skin and personal clothing from contamination.
Respiratory Protection Use of a certified chemical fume hood is mandatory for all handling of solid this compound and its solutions.Prevents the inhalation of any dust or aerosols.

Operational Plan

Adherence to strict operational procedures is critical to minimize the risk of exposure when working with this compound.

Engineering Controls

Fume Hood: All manipulations of solid this compound and its solutions must be performed in a certified chemical fume hood to prevent the release of airborne particles or vapors into the laboratory environment.[1] Ventilation: Ensure that the laboratory is equipped with adequate general ventilation to maintain a safe working atmosphere.[1] Secondary Containment: Always store containers of this compound within leak-proof secondary containment to mitigate the impact of spills.[1]

Hygiene Practices
  • Thoroughly wash hands with soap and water after handling the compound and before exiting the laboratory.[1]

  • Avoid eating, drinking, or applying cosmetics in any area where this compound is handled.[1]

  • Promptly remove and decontaminate any personal protective equipment that becomes soiled before reusing or disposing of it.[1]

Spill and Exposure Procedures

Immediate and appropriate action is crucial in the event of a spill or accidental exposure.

Minor Spill:

  • For a small spill contained within a chemical fume hood, use an inert absorbent material to collect the spilled substance.

  • Decontaminate the affected area thoroughly.

  • Place all contaminated materials into a sealed, labeled hazardous waste container for proper disposal.[1]

Major Spill:

  • In the event of a larger spill, immediately evacuate the area.

  • Notify the appropriate institutional safety personnel to manage the cleanup.[1]

Exposure Procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek prompt medical attention.[1]

  • Eye Contact: Flush the eyes with a gentle stream of water for a minimum of 15 minutes, ensuring to hold the eyelids open. Seek immediate medical attention.[1]

  • Inhalation: Move the affected individual to an area with fresh air immediately. If breathing is difficult, seek medical attention.[1]

  • Ingestion: Seek immediate medical attention. Do not induce vomiting.[1]

Disposal Plan

The proper disposal of this compound and any associated contaminated materials is a critical aspect of laboratory safety and environmental responsibility. The following protocols are based on the hazardous properties of the related compound, Paxilline, which is classified as toxic if swallowed, in contact with skin, or if inhaled.[2]

Protocol 1: Disposal of Solid this compound Waste
  • Personal Protective Equipment (PPE): Before handling any waste, ensure you are wearing the appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[2]

  • Containment: Carefully collect all solid this compound waste, such as unused compound and grossly contaminated items (e.g., weighing paper), in a designated, leak-proof, and clearly labeled hazardous waste container. The container material must be compatible with the waste.[2]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a comprehensive description of the contents.[2]

  • Storage: Store the sealed waste container in a designated and secure satellite accumulation area, away from any incompatible materials.[2]

  • Disposal Request: Once the container is full, or according to a regular schedule, arrange for its collection and disposal by a certified hazardous waste management company, following your institution's specific procedures for waste pickup.[2]

Protocol 2: Disposal of Contaminated Labware
  • Initial Rinse: In a chemical fume hood, triple rinse all contaminated labware (e.g., glassware, spatulas) with a suitable solvent. The initial two rinses should be with an organic solvent in which this compound is soluble, followed by a final rinse with a less volatile solvent such as acetone (B3395972) or ethanol.[2]

  • Rinsate Collection: Collect all rinsate as hazardous waste in a designated and appropriately labeled container. This rinsate should be treated as acutely toxic.[2]

  • Washing: After the initial rinsing procedure, the labware can be washed with soap and water.[2]

Experimental Protocols

While specific experimental protocols for this compound are not widely published, its close structural and functional relationship with Paxilline, a known potent blocker of large-conductance Ca2+- and voltage-activated potassium (BK) channels, allows for the adaptation of existing methodologies.[2] The following is a detailed protocol for studying the inhibitory effects of a compound like this compound on BK channels using the inside-out patch-clamp technique.

Inside-Out Patch-Clamp Protocol for Assessing BK Channel Inhibition

1. Cell Preparation:

  • Culture cells expressing BK channels on glass coverslips suitable for patch-clamp recording.

2. Pipette Fabrication:

  • Pull and fire-polish borosilicate glass capillaries to achieve a resistance of 2-5 MΩ when filled with the intracellular solution.[2]

3. Solution Composition:

  • Intracellular (Pipette) Solution (Example): 140 mM KCl, 10 mM HEPES, 1 mM EGTA, with the pH adjusted to 7.2 with KOH.[2]

  • Extracellular (Bath) Solution (Example): 140 mM KCl, 10 mM HEPES, with varying concentrations of free Ca2+ (e.g., using a Ca-EGTA buffer system) to achieve the desired channel open probabilities. Adjust the pH to 7.2 with KOH.[2]

  • This compound Working Solutions: Prepare a stock solution of this compound in a suitable solvent like DMSO. On the day of the experiment, dilute the stock solution into the extracellular (bath) solution to achieve the desired final concentrations. Ensure thorough mixing, as these compounds can have limited aqueous solubility.[2]

4. Electrophysiological Recording:

  • Seal Formation: Form a high-resistance (gigaohm) seal between the patch pipette and the cell membrane.

  • Inside-Out Configuration: Retract the pipette from the cell to excise a patch of membrane, exposing the intracellular face of the membrane to the bath solution.[2]

  • Data Acquisition:

    • Hold the membrane potential at a desired voltage (e.g., -80 mV).[2]

    • Apply voltage steps or ramps to elicit BK channel currents.

    • Record baseline BK channel activity in a control bath solution (without this compound).

    • Perfuse the patch with the bath solution containing the desired concentration of this compound.

    • Allow sufficient time for the blocking effect to reach a steady state before recording.

    • To determine the IC50 value, apply a range of this compound concentrations and measure the steady-state block at each concentration.[2]

Mandatory Visualization

The following diagrams illustrate the proposed mechanism of action of this compound and a general workflow for its safe handling and disposal.

PaxiphyllineD_Mechanism BK_channel_open BK Channel (Open/Conducting State) BK_channel_closed BK Channel (Closed/Non-Conducting State) BK_channel_open->BK_channel_closed BK_channel_closed->BK_channel_open PaxiphyllineD This compound PaxiphyllineD->BK_channel_closed Preferentially Binds to Closed Conformation Safe_Handling_Workflow start Start: Handling this compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood experiment Perform Experimental Procedures fume_hood->experiment waste_collection Collect Waste in Labeled Hazardous Waste Container experiment->waste_collection decontaminate Decontaminate Work Area and Equipment waste_collection->decontaminate remove_ppe Remove and Dispose of/Decontaminate PPE decontaminate->remove_ppe end End of Procedure remove_ppe->end

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.